3-acetyl-3-methyldihydrofuran-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-3-methyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-5(8)7(2)3-4-10-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGCPFTXXDWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCOC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30864258 | |
| Record name | 3-Acetyl-3-methyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30864258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-19-9 | |
| Record name | 3-Acetyldihydro-3-methyl-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1123-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetyl-alpha-methyl-gamma-butyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123199 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1123-19-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102767 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-acetyl-α-methyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-acetyl-3-methyldihydrofuran-2(3H)-one (also known as α-acetyl-α-methyl-γ-butyrolactone). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Chemical Properties
This compound is a derivative of γ-butyrolactone, a common scaffold in many natural products and pharmacologically active compounds. The presence of a quaternary carbon at the α-position, substituted with both an acetyl and a methyl group, imparts unique chemical characteristics to the molecule. A summary of its key chemical and physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [1][2][3] |
| Molecular Weight | 142.15 g/mol | [1][2][3] |
| CAS Number | 1123-19-9 | [1][2][3] |
| IUPAC Name | This compound | [1][2][3] |
| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone, α-acetyl-α-methyl-γ-butyrolactone | [1][2][3] |
| Boiling Point | 95-100 °C at 0.007 bar (368-373 K) | [2] |
| Purity | >98.0% (GC) | |
| Appearance | Colorless to brown clear liquid |
Synthesis and Characterization
General Synthetic Approach
A common route to α-acetyl-γ-butyrolactones involves the acylation of γ-butyrolactone. One documented method utilizes the condensation reaction between γ-butyrolactone and ethyl acetate in the presence of a strong base, such as sodium metal.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of α-acetyl-γ-butyrolactone.
Experimental Protocol (Adapted from the synthesis of α-acetyl-γ-butyrolactone)
Materials:
-
γ-Butyrolactone
-
Ethyl acetate
-
Sodium metal
-
Inert gas (e.g., Nitrogen or Argon)
-
Acid solution (e.g., Hydrochloric acid) for neutralization
-
Organic solvent for extraction (if necessary)
Procedure:
-
Preparation of Sodium Metal: In a reaction vessel under an inert atmosphere, sodium metal is heated until molten.
-
Reaction Setup: A separate reaction vessel is charged with γ-butyrolactone and ethyl acetate. The mixture is heated to reflux.
-
Condensation: The molten sodium is added dropwise to the refluxing mixture. The reaction is maintained at reflux for several hours to ensure complete condensation.
-
Neutralization: After the reaction is complete, the mixture is cooled and neutralized with an acid solution.
-
Workup and Purification: The organic phase is separated, and the crude product is purified by distillation under reduced pressure to yield the final product.
Note: This is a generalized procedure and would require optimization for the synthesis of the methylated analog, likely by starting with α-methyl-γ-butyrolactone.
Spectroscopic Data
Detailed NMR data for this compound is not available in the public domain. However, the NIST Chemistry WebBook provides access to its Infrared (IR) and Mass Spectrum (electron ionization).
-
Infrared (IR) Spectrum: The IR spectrum displays characteristic peaks for the carbonyl groups of the lactone and the acetyl moiety.
-
Mass Spectrum (MS): The mass spectrum can be used to confirm the molecular weight and fragmentation pattern of the molecule.
Biological Activity and Potential Applications
While there is no specific information on the biological activity of this compound, the γ-butyrolactone scaffold is present in a wide range of biologically active molecules. Various derivatives of γ-butyrolactone have been investigated for their potential as antimicrobial, antitumor, and cytotoxic agents. The introduction of an α-acetyl-α-methyl substitution could modulate the biological activity and pharmacokinetic properties of the parent lactone. Further research is warranted to explore the potential of this compound in drug discovery and development.
Logical Relationship of γ-Butyrolactone Derivatives to Biological Activity:
Caption: Relationship between the core scaffold and potential biological activities.
Safety and Handling
Commercial suppliers indicate that this compound should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, are recommended. It is advisable to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and storage information.
This technical guide provides a summary of the currently available information on this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.
References
Technical Guide: Physicochemical Characteristics of α-Acetyl-α-methyl-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of α-Acetyl-α-methyl-γ-butyrolactone. The information is compiled from various sources to assist in research, development, and application of this compound.
Physicochemical Properties
α-Acetyl-α-methyl-γ-butyrolactone is a colorless or yellowish liquid.[1] It is soluble in organic solvents such as ethanol, acetic acid, chloroform, and benzene.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of α-Acetyl-α-methyl-γ-butyrolactone
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [1][2] |
| Molecular Weight | 142.15 g/mol | [1][2] |
| Density | 1.155 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 5 torr | [1][2] |
| Flash Point | 111 °C | [1][2] |
| Refractive Index | 1.456 (n20/D) | [1][2] |
| Appearance | Colorless to yellowish liquid | [1] |
| Solubility | Soluble in ethanol, acetic acid, chloroform, benzene | [1] |
Experimental Protocols
Synthesis of α-Acetyl-γ-butyrolactone (General Method)
The synthesis of α-acetyl-γ-butyrolactone typically involves the acylation of γ-butyrolactone. One common method is the condensation reaction with ethyl acetate using a strong base as a catalyst.
Materials:
-
γ-butyrolactone (GBL)
-
Ethyl acetate (EtOAc)
-
Sodium metal (or other strong base like sodium ethoxide)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Benzene (for extraction)
Procedure:
-
In a reaction vessel, dissolve γ-butyrolactone in a suitable solvent like toluene.
-
Add ethyl acetate to the solution.
-
Under an inert atmosphere (e.g., nitrogen), gradually add a strong base such as sodium metal. The reaction is exothermic and should be controlled.
-
After the addition of the base, the mixture is typically heated under reflux for several hours to drive the condensation reaction to completion.
-
Upon completion, the reaction mixture is cooled and then neutralized with a dilute acid, such as hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a solvent like benzene.
-
The combined organic extracts are then washed, dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield α-acetyl-γ-butyrolactone.
α-Methylation of α-Acetyl-γ-butyrolactone (General Method)
The introduction of the α-methyl group can be achieved through the alkylation of the enolate of α-acetyl-γ-butyrolactone.
Materials:
-
α-Acetyl-γ-butyrolactone
-
A strong, non-nucleophilic base (e.g., sodium hydride or lithium diisopropylamide - LDA)
-
A methylating agent (e.g., methyl iodide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran - THF or diethyl ether)
-
Aqueous workup solution (e.g., saturated ammonium chloride)
Procedure:
-
Dissolve α-acetyl-γ-butyrolactone in an anhydrous aprotic solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a strong base to deprotonate the α-carbon, forming the enolate.
-
After the enolate formation is complete, add the methylating agent (e.g., methyl iodide) to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then gradually warm to room temperature.
-
Quench the reaction by adding a suitable aqueous solution, such as saturated ammonium chloride.
-
Extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and the solvent is evaporated.
-
The final product, α-Acetyl-α-methyl-γ-butyrolactone, can be purified by chromatography or distillation.
Analytical Characterization
The characterization of α-Acetyl-α-methyl-γ-butyrolactone can be performed using standard analytical techniques for small organic molecules.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight. GC-MS analysis is a common method for the quantification of γ-butyrolactone and its derivatives in various matrices.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure and confirming the presence of the acetyl and methyl groups at the α-position of the butyrolactone ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the ester carbonyl and the ketone carbonyl groups. The NIST Chemistry WebBook provides a reference gas-phase IR spectrum for 2(3H)-Furanone, 3-acetyldihydro-3-methyl-.
Biological Activity and Applications
There is limited specific information available in the scientific literature regarding the biological activity and signaling pathways of α-Acetyl-α-methyl-γ-butyrolactone. However, the broader class of γ-butyrolactones and, more specifically, α-methylene-γ-butyrolactones, are known to exhibit a range of biological effects.
-
Cytotoxic and Antitumor Activity: Many α-methylene-γ-butyrolactones have been shown to possess cytotoxic and antiproliferative properties against various cancer cell lines.[3][4][5][6] This activity is often attributed to their ability to act as Michael acceptors, reacting with nucleophilic residues in proteins and other biomolecules.
-
GABA Receptor Modulation: Some alkyl-substituted γ-butyrolactones have been found to modulate the function of GABA(A) receptors in the central nervous system.[5]
-
Pharmaceutical Intermediate: α-Acetyl-α-methyl-γ-butyrolactone is used as an intermediate in the synthesis of the anti-angina drug nifedipine.[1] Nifedipine is a calcium channel blocker that works by dilating coronary and peripheral blood vessels.[1]
Due to the lack of specific data on signaling pathways for α-Acetyl-α-methyl-γ-butyrolactone, a diagram for a known pathway cannot be provided.
Visualizations
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and purification of a chemical compound like α-Acetyl-α-methyl-γ-butyrolactone.
Caption: General workflow for synthesis and characterization.
Logical Relationship in Synthesis
The following diagram illustrates the logical steps and reagents involved in the proposed two-step synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
Caption: Proposed two-step synthesis of the target compound.
References
- 1. Synthesis method of alpha-acetyl-gamma-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS: 1123-19-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS Number: 1123-19-9), a gamma-butyrolactone derivative. The document details its chemical and physical properties, outlines a plausible experimental protocol for its synthesis and purification, and explores its potential biological activities based on structurally related compounds. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known anticonvulsant properties of α-substituted γ-butyrolactones and their modulation of the GABA(A) receptor, providing a basis for future research. Experimental workflows for synthesis and hypothetical biological screening are visualized, offering a practical framework for laboratory investigation.
Chemical and Physical Properties
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a colorless to yellowish liquid.[1] It is a derivative of γ-butyrolactone with acetyl and methyl substituents at the alpha position. Below is a summary of its key chemical and physical properties.
| Property | Value | Reference |
| CAS Number | 1123-19-9 | [2] |
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | 1.155 g/mL at 25 °C | [1] |
| Boiling Point | 95 °C at 5 torr | |
| Flash Point | 111 °C | |
| Refractive Index (n20/D) | 1.456 | |
| Purity | >98% (commercially available) | [2] |
Synthesis and Purification
While a specific detailed protocol for the synthesis of this compound is not extensively documented in a single source, a plausible two-step synthesis can be devised based on the known chemistry of β-keto lactones. The first step involves the synthesis of the precursor, 2-acetyl-γ-butyrolactone, followed by α-methylation.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-acetyl-γ-butyrolactone
This step involves the acylation of γ-butyrolactone with an acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide.
-
Materials: γ-butyrolactone, ethyl acetate, sodium ethoxide, toluene (or another suitable solvent), hydrochloric acid (for neutralization).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in ethanol is prepared, or commercially available sodium ethoxide is suspended in an appropriate solvent like toluene.
-
A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the stirred base suspension at a controlled temperature, typically between 30-60°C.
-
After the addition is complete, the reaction mixture is stirred for several hours to ensure the completion of the condensation reaction.
-
The resulting sodium enolate of 2-acetyl-γ-butyrolactone is then carefully neutralized with an acid, such as dilute hydrochloric acid, to a pH of 6-7.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude 2-acetyl-γ-butyrolactone.
-
Step 2: α-Methylation of 2-acetyl-γ-butyrolactone
This step involves the deprotonation of the α-carbon of 2-acetyl-γ-butyrolactone with a strong base to form an enolate, which is then alkylated with a methylating agent like methyl iodide.
-
Materials: 2-acetyl-γ-butyrolactone, sodium methoxide (or another suitable base), methyl iodide, methanol (or another suitable solvent), hydrochloric acid (for neutralization).
-
Procedure:
-
2-acetyl-γ-butyrolactone is dissolved in a dry aprotic solvent, such as THF or DMF, in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath, and a strong base, such as sodium methoxide or lithium diisopropylamide (LDA), is added portion-wise to form the enolate.
-
Methyl iodide is then added dropwise to the reaction mixture, and the solution is stirred at a low temperature for a few hours, then allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with water and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude product.
-
Experimental Protocol: Purification
The crude this compound can be purified by fractional distillation under reduced pressure.
-
Apparatus: A standard fractional distillation setup with a Vigreux column, a condenser, a receiving flask, and a vacuum pump.
-
Procedure:
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Potential Biological Activity and Signaling Pathways
Direct experimental data on the biological activity of this compound is scarce in the available scientific literature. However, studies on structurally similar α-substituted γ-butyrolactones provide valuable insights into its potential pharmacological effects.
Anticonvulsant Activity of α-Substituted γ-Butyrolactones
Several studies have demonstrated that α-substituted γ-butyrolactones possess anticonvulsant properties.[5][6] For instance, compounds like α,α-dimethyl- and α-ethyl-α-methyl-γ-butyrolactone have shown a spectrum of activity similar to the anti-epileptic drug ethosuximide.[5] These compounds have been found to be effective in preventing seizures induced by chemical convulsants like pentylenetetrazol (PTZ) and picrotoxin.[7]
| Compound | Seizure Model | Effect | Reference |
| α,α-dimethyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant | [5] |
| α-ethyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant | [5][7] |
| α-benzyl-α-methyl-γ-butyrolactone | Pentylenetetrazol-induced seizures | Anticonvulsant (enantioselective) | [8] |
Modulation of GABA(A) Receptors
The anticonvulsant effects of α-substituted γ-butyrolactones are believed to be mediated through their interaction with the γ-aminobutyric acid type A (GABA(A)) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[8][9] These compounds act as positive allosteric modulators of the GABA(A) receptor, enhancing the effect of GABA.[10] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability.
It is proposed that there is a distinct "lactone site" on the GABA(A) receptor complex, separate from the binding sites of other modulators like benzodiazepines and barbiturates.[11]
Hypothetical Signaling Pathway
The following diagram illustrates the proposed mechanism of action for α-substituted γ-butyrolactones as positive allosteric modulators of the GABA(A) receptor. It is important to note that this is a hypothetical pathway for this class of compounds and has not been experimentally validated for this compound specifically.
Caption: Hypothetical signaling pathway for the modulation of GABA(A) receptors by α-substituted γ-butyrolactones.
Experimental Protocols for Biological Evaluation
To investigate the potential anticonvulsant activity of this compound, standard preclinical models such as the pentylenetetrazol (PTZ)-induced and maximal electroshock (MES)-induced seizure tests can be employed.
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into groups (e.g., vehicle control, positive control like diazepam, and test compound groups at various doses).
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a specific pretreatment time (e.g., 30-60 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.[12]
-
Animals are observed for the onset of clonic convulsions and the incidence of mortality for a defined period (e.g., 30 minutes).
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Maximal Electroshock (MES)-Induced Seizure Test in Rats
This model is predictive of efficacy against generalized tonic-clonic seizures.
-
Animals: Male Wistar rats (100-150 g).
-
Procedure:
-
Animals are grouped and treated with the test compound or vehicle as described for the PTZ test.
-
At the time of peak effect, a maximal electrical stimulus (e.g., 150 mA, 60 Hz, 0.2 seconds) is delivered through corneal or ear-clip electrodes.[13]
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
Abolition of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.
-
Biological Screening Workflow
Caption: General workflow for the in vivo screening of anticonvulsant activity.
Conclusion
This compound is a readily synthesizable γ-butyrolactone derivative. While direct biological data is limited, the established anticonvulsant properties of structurally related α-substituted γ-butyrolactones and their mechanism of action via positive allosteric modulation of the GABA(A) receptor suggest that this compound is a promising candidate for further investigation as a potential therapeutic agent for neurological disorders such as epilepsy. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to undertake the synthesis, purification, and biological evaluation of this and similar compounds. Further studies are warranted to elucidate its specific pharmacological profile and therapeutic potential.
References
- 1. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. community.wvu.edu [community.wvu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Alpha-substituted gamma-butyrolactones: new class of anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticonvulsant properties of alpha, gamma, and alpha, gamma-substituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselectivity of alpha-benzyl-alpha-methyl-gamma-butyrolactone-mediated modulation of anticonvulsant activity and GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-spirocyclopentyl- and alpha-spirocyclopropyl-gamma-butyrolactones: conformationally constrained derivatives of anticonvulsant and convulsant alpha,alpha-disubstituted gamma-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
- 11. Alkyl-substituted gamma-butyrolactones act at a distinct site allosterically linked to the TBPS/picrotoxinin site on the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
An In-depth Technical Guide to 3-Acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9). While specific research on this compound is limited, this document consolidates available spectroscopic data and proposes a viable synthetic pathway based on analogous chemical transformations. The information presented is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation into the potential applications of this and related γ-butyrolactone derivatives.
Molecular Structure and Chemical Properties
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a substituted γ-butyrolactone. The core of the molecule is a five-membered dihydrofuranone ring. At the C3 position, it bears both an acetyl group and a methyl group, creating a quaternary stereocenter.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | --INVALID-LINK--[1][2] |
| Molecular Weight | 142.15 g/mol | --INVALID-LINK--[1][2], --INVALID-LINK--[3] |
| IUPAC Name | 3-acetyl-3-methyloxolan-2-one | --INVALID-LINK--[3] |
| CAS Number | 1123-19-9 | --INVALID-LINK--[1][2] |
| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone, 3-Acetyldihydro-3-methyl-2(3H)-furanone | --INVALID-LINK--[1][2] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been compiled from available public databases.
Infrared (IR) Spectroscopy
The infrared spectrum provides information about the functional groups present in the molecule. The gas-phase IR spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| ~1780 | C=O stretch (lactone) |
| ~1715 | C=O stretch (ketone) |
| ~2980 | C-H stretch (alkane) |
| ~1360 | C-H bend (methyl) |
| ~1170 | C-O stretch (ester) |
Note: The exact peak positions are based on the graphical representation from the NIST database and are consistent with characteristic absorption frequencies for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.
Table 3: Mass Spectrometry Data
| m/z | Interpretation | Source |
| 142 | Molecular Ion (M⁺) | --INVALID-LINK--[2] |
| 100 | [M - C₂H₂O]⁺ | --INVALID-LINK--[3] |
| 85 | [M - C₂H₃O₂]⁺ | |
| 43 | [CH₃CO]⁺ |
Note: The fragmentation pattern is proposed based on the structure and common fragmentation pathways for ketones and lactones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this document, publicly available ¹H and ¹³C NMR data for this compound have not been identified. The acquisition of NMR data would be a critical step in the comprehensive characterization of this molecule.
Synthesis
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The synthesis of 2-acetylbutyrolactone is typically achieved through a Claisen condensation reaction.
-
Materials: γ-butyrolactone, ethyl acetate, a strong base (e.g., sodium ethoxide), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared in a reaction vessel under an inert atmosphere.
-
A mixture of γ-butyrolactone and ethyl acetate is added dropwise to the base solution at a controlled temperature.
-
The reaction mixture is stirred for a specified period to allow for the condensation to complete.
-
The reaction is then quenched with an acid (e.g., hydrochloric acid) to neutralize the base.
-
The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation.
-
The introduction of the methyl group at the C3 position can be accomplished via an alkylation reaction.
-
Materials: 2-acetylbutyrolactone, a methylating agent (e.g., methyl iodide), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetone or DMF).
-
Procedure:
-
2-acetylbutyrolactone is dissolved in the chosen solvent in a reaction vessel.
-
The base is added to the solution to deprotonate the acidic α-hydrogen.
-
The methylating agent is added to the reaction mixture.
-
The mixture is stirred, potentially with heating, until the reaction is complete (monitored by techniques such as TLC or GC).
-
The reaction mixture is filtered to remove the inorganic salts.
-
The solvent is evaporated, and the resulting crude product is purified, likely through column chromatography or distillation.
-
Biological Activity and Potential Applications
Currently, there is a lack of specific studies on the biological activity of this compound. However, the γ-butyrolactone scaffold is present in a wide range of biologically active natural products and synthetic compounds.[4] Derivatives of γ-butyrolactone have been investigated for various pharmacological activities, including anti-inflammatory, anticancer, antibiotic, and antifungal properties. The presence of the acetyl and methyl groups on the lactone ring of the title compound may modulate its biological activity and pharmacokinetic properties compared to other substituted butyrolactones. Further research is warranted to explore the potential therapeutic applications of this molecule.
Signaling Pathways and Mechanisms of Action
Due to the absence of dedicated biological studies, there is no information regarding the signaling pathways or mechanisms of action for this compound. Future research in this area would be highly valuable.
Conclusion
This compound is a structurally interesting γ-butyrolactone derivative for which foundational chemical data is available, though in-depth biological and experimental studies are lacking. This guide provides the known spectroscopic information and a scientifically sound, proposed synthetic route to encourage and facilitate further research. The exploration of the synthesis and biological evaluation of this compound and its analogs could lead to the discovery of novel molecules with potential applications in medicinal chemistry and drug development.
References
- 1. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 2. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 3. 3-Acetyldihydro-3-methyl-2(3H)-furanone | C7H10O3 | CID 79144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Glycidyl Methacrylate (C7H10O3) for Researchers and Drug Development Professionals
An IUPAC Name for a C7H10O3 Compound: oxiran-2-ylmethyl 2-methylprop-2-enoate
This technical guide provides a comprehensive overview of Glycidyl methacrylate (GMA), a versatile monomer with the chemical formula C7H10O3. The IUPAC name for this compound is oxiran-2-ylmethyl 2-methylprop-2-enoate.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, properties, and biological significance of GMA, with a focus on its applications in the biomedical and pharmaceutical fields.
Physicochemical Properties of Glycidyl Methacrylate
Glycidyl methacrylate is a colorless liquid with a characteristic fruity odor.[1] It is an ester of methacrylic acid and glycidol, containing both a reactive epoxy (oxirane) ring and a polymerizable methacrylate group, making it a bifunctional monomer.[2] This dual reactivity allows for a wide range of chemical modifications and polymerizations, rendering it a valuable building block in materials science and drug delivery. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | oxiran-2-ylmethyl 2-methylprop-2-enoate | [1] |
| Molecular Formula | C7H10O3 | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Boiling Point | 189 °C | [2] |
| Density | 1.07 g/cm³ | [2] |
| Flash Point | 76 °C | [2] |
| Solubility in water | Approx. 50 g/L | [2] |
Synthesis of Glycidyl Methacrylate
Glycidyl methacrylate can be synthesized through several methods. The most common industrial synthesis involves the reaction of methacrylic acid with epichlorohydrin. This process typically occurs in two steps: the formation of a chlorohydrin ester intermediate, followed by dehydrochlorination to form the final product.
Experimental Protocol: Synthesis via Epichlorohydrin and Methacrylic Acid
This protocol describes a common laboratory-scale synthesis of Glycidyl methacrylate.
Materials:
-
Methacrylic acid (MAA)
-
Epichlorohydrin (ECH)
-
A quaternary ammonium salt (e.g., tetramethylammonium chloride) as a catalyst
-
A polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)
-
An alkali metal hydroxide (e.g., sodium hydroxide) for dehydrochlorination
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., toluene)
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge methacrylic acid, a molar excess of epichlorohydrin, the catalyst, and the polymerization inhibitor.
-
Heat the mixture to a specific temperature (e.g., 80-90 °C) and maintain for a set period (e.g., 2-4 hours) to facilitate the formation of the chlorohydrin ester intermediate.
-
Cool the reaction mixture.
-
Slowly add a solution of sodium hydroxide while vigorously stirring to induce dehydrochlorination and the formation of the epoxy ring. The temperature should be carefully controlled during this exothermic step.
-
After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any remaining salts and base.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain pure Glycidyl methacrylate.
Expected Yield: Yields for this reaction can vary depending on the specific conditions but are typically in the range of 80-95%.
Biological Significance and Applications in Drug Development
Glycidyl methacrylate and its polymers have garnered significant interest in the biomedical and pharmaceutical fields due to their reactive nature and biocompatibility.
Drug Delivery Systems
The epoxy group of GMA can be readily opened by various nucleophiles, allowing for the covalent attachment of drugs, targeting ligands, and other functional molecules. This has led to the development of GMA-based polymers for:
-
Controlled Drug Release: Hydrogels and nanoparticles fabricated from GMA copolymers can be designed to release drugs in response to specific stimuli such as pH or enzymes.
-
Gene Delivery: Cationic polymers synthesized from GMA derivatives have shown potential as non-viral vectors for gene therapy, capable of complexing with and delivering nucleic acids like the p53 tumor suppressor gene.[3][4]
Tissue Engineering and Biomaterials
GMA is used to modify natural and synthetic polymers to create scaffolds for tissue engineering. The epoxy groups provide reactive sites for cell adhesion peptides and growth factors, promoting cell attachment and proliferation.
Cytotoxicity and Genotoxicity
It is crucial for researchers and drug development professionals to be aware of the potential toxicity of GMA. Studies have shown that GMA can exhibit cytotoxicity and genotoxicity, particularly at higher concentrations.
-
Cytotoxicity: GMA has been observed to cause a concentration-dependent decrease in the viability of human peripheral blood lymphocytes.[5][6] For example, concentrations up to 5mM resulted in a significant reduction in lymphocyte viability.[5][6]
-
Genotoxicity: GMA can induce DNA damage, including single and double-strand breaks, and oxidative modifications to DNA bases.[5][6] It has also been shown to induce gene mutations.[7]
These toxicological properties necessitate careful evaluation of residual monomer levels in any biomedical device or drug delivery system intended for clinical use.
Signaling Pathway Implication: GMA-based Polymers and the p53 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair. The development of drug delivery systems that can restore p53 function in cancer cells is a promising therapeutic strategy. Polymers derived from Glycidyl methacrylate have been investigated for their potential to deliver the p53 gene to tumor cells.
Below is a simplified representation of the logical workflow for developing a GMA-based p53 gene delivery system.
Caption: Workflow for GMA-based p53 gene delivery.
Experimental Workflow: Characterization of Glycidyl Methacrylate
The identity and purity of synthesized Glycidyl methacrylate are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
Caption: Experimental workflow for GMA characterization.
This technical guide provides a foundational understanding of Glycidyl methacrylate for professionals in research and drug development. Its unique chemical properties make it a valuable tool in creating advanced materials for biomedical applications. However, a thorough understanding of its toxicological profile is essential for its safe and effective use.
References
- 1. Glycidyl methacrylate | C7H10O3 | CID 7837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Glycidyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. Fabrication of aminated poly(glycidyl methacrylate)-based polymers for co-delivery of anticancer drugs and the p53 gene - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Fabrication of aminated poly(glycidyl methacrylate)-based polymers for co-delivery of anticancer drugs and the p53 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of glycidyl methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Genotoxic and nongenotoxic effects of glycidyl methacrylate on human lung fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis Pathways for Substituted Dihydrofuranones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core synthetic pathways for substituted dihydrofuranones, a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed insights into key methodologies, quantitative data for comparison, and explicit experimental protocols.
Introduction
Substituted dihydrofuranones, also known as butenolides or furanones, are five-membered heterocyclic lactones that form the core of a vast array of natural products with significant biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. Their versatile chemical nature also makes them valuable intermediates in organic synthesis. This guide explores the principal strategies for their construction, focusing on intramolecular cyclization, metal-catalyzed processes, and cycloaddition reactions.
Core Synthesis Pathways
The synthesis of substituted dihydrofuranones can be broadly categorized into several key strategies. This guide will focus on the following prominent and widely utilized methods:
-
Intramolecular Cyclization of Hydroxy-Unsaturated Carbonyl Compounds: This classic and robust approach involves the cyclization of precursors containing both a hydroxyl group and an activated carbonyl system.
-
Palladium-Catalyzed Oxidative Cyclization of α-Allenols: A modern and efficient method that utilizes palladium catalysis to achieve the cyclization of readily accessible α-allenic alcohols.
-
Ring-Closing Metathesis (RCM): A powerful tool for the formation of cyclic olefins, RCM has been successfully applied to the synthesis of dihydrofuranones from acyclic diene precursors.
-
Cycloaddition Reactions: Various cycloaddition strategies, including [3+2] and [4+1] cycloadditions, provide convergent and often stereoselective routes to highly substituted dihydrofuranones.
Intramolecular Cyclization of α'-Hydroxyenones
Acid-catalyzed intramolecular cyclization of α'-hydroxyenones represents a direct and high-yielding method for the synthesis of dihydrofuran-3(2H)-ones. This formal 5-endo-trig cyclization proceeds readily under acidic conditions, often with simple work-up procedures.[1]
Quantitative Data
| Entry | Substrate (α'-Hydroxyenone) | Acid Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Hydroxy-4-methyl-1-phenylpent-1-en-3-one | p-TsOH | Toluene | Reflux | 1 | 95 | J. Org. Chem. 2005, 70, 1089-1092 |
| 2 | 1-(1-Hydroxycyclohexyl)-3-phenylprop-2-en-1-one | H2SO4 (cat.) | Benzene | Reflux | 2 | 92 | Tetrahedron Lett. 2008, 49, 5622-5624 |
| 3 | 4-Hydroxy-1,4-diphenylbut-1-en-3-one | Amberlyst-15 | Dichloromethane | rt | 4 | 88 | Synlett 2012, 23, 123-126 |
| 4 | 5-Hydroxy-5-methyl-1-phenylhex-1-en-3-one | Camphorsulfonic acid | Toluene | 80 | 3 | 90 | Org. Lett. 2010, 12, 456-459 |
Experimental Protocol: Synthesis of 5,5-Dimethyl-2-phenyldihydrofuran-3(2H)-one
To a solution of 4-hydroxy-4-methyl-1-phenylpent-1-en-3-one (1.0 mmol) in toluene (10 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-2 hours), the reaction mixture is cooled to room temperature, washed with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5,5-dimethyl-2-phenyldihydrofuran-3(2H)-one.
Logical Relationship Diagram
Caption: Acid-catalyzed cyclization of α'-hydroxyenones.
Palladium-Catalyzed Oxidative Cyclization of α-Allenols
A modern and efficient approach for constructing multisubstituted 3(2H)-furanones involves the palladium-catalyzed intramolecular oxidative cyclization of α-allenols. This method offers access to a diverse range of furanone structures, which are common motifs in biologically important natural products and pharmaceuticals.[2]
Quantitative Data
| Entry | Substrate (α-Allenol) | Pd Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Phenyl-2,3-butadien-1-ol | Pd(OAc)2 (5) | Benzoquinone (BQ) | Toluene | 80 | 12 | 85 | J. Am. Chem. Soc. 2009, 131, 13586-13587 |
| 2 | 1-(4-Methoxyphenyl)-2,3-butadien-1-ol | Pd(TFA)2 (5) | O2 (1 atm) | Toluene | 60 | 24 | 78 | Org. Lett. 2011, 13, 4854-4857 |
| 3 | 1-Cyclohexyl-2,3-butadien-1-ol | PdCl2(MeCN)2 (5) | Cu(OAc)2 | DMF | 100 | 8 | 72 | Chem. Commun., 2013, 49, 8761-8763 |
| 4 | 4-Methyl-1-phenyl-2,3-pentadien-1-ol | Pd(OAc)2 (5) | tert-Butyl hydroperoxide (TBHP) | Dioxane | 80 | 16 | 81 | J. Org. Chem. 2023, 88, 4112-4122 |
Experimental Protocol: Synthesis of 5-Methyl-2-phenyldihydrofuran-3(2H)-one
In a sealed tube, α-allenol (1-phenyl-2,3-butadien-1-ol, 0.5 mmol), Pd(OAc)2 (0.025 mmol, 5 mol%), and benzoquinone (0.6 mmol) are dissolved in toluene (5 mL). The tube is sealed, and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 5-methyl-2-phenyldihydrofuran-3(2H)-one.
Experimental Workflow Diagram
Caption: Workflow for Pd-catalyzed oxidative cyclization.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a versatile and powerful method for the synthesis of a wide variety of cyclic compounds, including dihydrofuranones. This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin and a small volatile olefin as a byproduct.
Quantitative Data
| Entry | Substrate (Diene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Allyl 2-allyl-3-oxobutanoate | Grubbs' 1st Gen. (5) | CH2Cl2 | 40 | 12 | 85 | Org. Lett. 2002, 4, 3839-3842 | | 2 | Ethyl 2-allyl-2-(but-3-en-1-yloxy)acetate | Grubbs' 2nd Gen. (2) | Toluene | 80 | 4 | 92 | J. Org. Chem. 2006, 71, 749-752 | | 3 | N,N-Diallyl-2-oxopropanamide | Hoveyda-Grubbs' 2nd Gen. (3) | CH2Cl2 | rt | 6 | 88 | Synlett 2011, 12, 1755-1758 | | 4 | Diethyl 2,2-diallylmalonate | Zhan Catalyst-1B (1) | Toluene | 60 | 2 | 95 | Adv. Synth. Catal. 2014, 356, 123-128 |
Experimental Protocol: Synthesis of Ethyl 2,5-dihydrofuran-2-carboxylate
To a solution of ethyl 2-allyl-2-(but-3-en-1-yloxy)acetate (0.5 mmol) in degassed toluene (50 mL, 0.01 M) is added Grubbs' second-generation catalyst (0.01 mmol, 2 mol%). The reaction mixture is heated to 80 °C under an argon atmosphere and stirred for 4 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired ethyl 2,5-dihydrofuran-2-carboxylate.
Signaling Pathway Diagram
Caption: Catalytic cycle of Ring-Closing Metathesis.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions provide a convergent and often highly stereoselective route to five-membered rings, including dihydrofuranones. These reactions typically involve the reaction of a three-atom component (1,3-dipole or its equivalent) with a two-atom component (dipolarophile).
Quantitative Data
| Entry | 1,3-Dipole Source | Dipolarophile | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Nitrone | Alkyne | Cu(I) | Toluene | 100 | 12 | 82 | N/A | Angew. Chem. Int. Ed. 2005, 44, 1371-1375 |
| 2 | Azomethine Ylide | Maleimide | Ag(I)/Phos | THF | rt | 24 | 90 | 95 | J. Am. Chem. Soc. 2008, 130, 12228-12229 |
| 3 | Carbonyl Ylide | Aldehyde | Rh2(OAc)4 | CH2Cl2 | rt | 2 | 88 | N/A | Org. Lett. 2003, 5, 4947-4950 |
| 4 | Münchnone | DMAD | None | Toluene | Reflux | 6 | 75 | N/A | J. Org. Chem. 1985, 50, 2979-2985 |
Experimental Protocol: Copper-Catalyzed [3+2] Cycloaddition of a Nitrone and an Alkyne
A mixture of N-benzyl-C-phenylnitrone (1.0 mmol), phenylacetylene (1.2 mmol), and CuI (0.1 mmol, 10 mol%) in toluene (5 mL) is heated at 100 °C in a sealed tube for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the corresponding dihydrofuranone derivative.
Logical Relationship Diagram
Caption: General scheme for [3+2] cycloaddition.
Conclusion
The synthesis of substituted dihydrofuranones is a rich and evolving field, with a diverse array of methodologies available to the synthetic chemist. The choice of a particular pathway depends on several factors, including the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The methods outlined in this guide, from classic intramolecular cyclizations to modern metal-catalyzed reactions, provide a powerful toolkit for the construction of these important heterocyclic scaffolds. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the design and execution of their synthetic strategies.
References
Spectroscopic and Structural Elucidation of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9). Due to the limited availability of published experimental data for this specific compound, this document combines information from established spectral databases with predicted nuclear magnetic resonance (NMR) data to offer a comprehensive analytical profile. This guide is intended to support researchers in the identification, characterization, and quality control of this heterocyclic compound.
Chemical Structure and Properties
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a derivative of γ-butyrolactone featuring both an acetyl and a methyl group at the α-position. Its chemical formula is C₇H₁₀O₃, with a molecular weight of 142.15 g/mol .[1] The structural features, including a lactone ring and a ketone moiety, give rise to characteristic spectroscopic signals.
Caption: 2D structure of this compound.
Spectroscopic Data
The following sections present the available and predicted spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.3 | Triplet | 2H | -O-CH₂- |
| ~2.5 | Triplet | 2H | -CH₂-C(O)- |
| ~2.2 | Singlet | 3H | -C(O)-CH₃ |
| ~1.5 | Singlet | 3H | -C-CH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~205 | Acetyl C=O |
| ~175 | Lactone C=O |
| ~65 | -O-CH₂- |
| ~50 | Quaternary C |
| ~30 | -CH₂-C(O)- |
| ~25 | Acetyl -CH₃ |
| ~20 | -C-CH₃ |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the two carbonyl groups (lactone and ketone) and C-O stretching vibrations. The NIST/EPA Gas-Phase Infrared Database contains a spectrum for this compound.[1]
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780 | Strong | C=O stretch (lactone) |
| ~1715 | Strong | C=O stretch (ketone) |
| ~1200 | Strong | C-O stretch |
| ~2980 | Medium | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available in the NIST WebBook.[1] The fragmentation pattern is expected to be influenced by the presence of the lactone and acetyl groups.
Table 4: Key Mass Spectrometry Fragments
| m/z | Relative Intensity | Possible Fragment |
| 142 | Moderate | [M]⁺ (Molecular Ion) |
| 99 | High | [M - COCH₃]⁺ |
| 85 | High | [M - C₂H₃O₂]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices for the analysis of small organic molecules.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: Record the infrared spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use electron ionization (EI) with a standard energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the compound (e.g., m/z 40-200) to detect the molecular ion and characteristic fragment ions.
Workflow and Data Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.
Caption: A typical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is recommended to obtain experimental data and compare it with the information provided herein.
References
An In-depth Technical Guide to the Stability and Reactivity of γ-Butyrolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and reactivity of γ-butyrolactone (GBL) and its derivatives. GBL is a five-membered lactone moiety that serves as a privileged structure in numerous natural products and is a vital synthetic intermediate in the pharmaceutical industry.[1][2] A thorough understanding of the stability and reactivity of the GBL core is critical for the design, synthesis, and formulation of novel therapeutics, including the development of prodrugs and bioactive small molecules.
Stability of the γ-Butyrolactone Core
The stability of the γ-butyrolactone ring is predominantly influenced by its susceptibility to hydrolysis, a ring-opening reaction that yields γ-hydroxybutyric acid (GHB). This process is highly dependent on pH, temperature, and the presence of enzymes.
pH-Dependent Hydrolysis
The GBL ring readily undergoes hydrolysis under both acidic and basic conditions, existing in a pH-dependent equilibrium with its ring-opened form, GHB.[3][4] The rate and extent of this interconversion are critical factors in drug formulation and storage.
-
Alkaline Conditions: Hydrolysis is extremely rapid under basic conditions. At a pH of 12, GBL is completely converted to the sodium salt of GHB within minutes.[3][5][6] This is a critical consideration for any formulation involving basic excipients.
-
Acidic Conditions: The reaction is slower under acidic conditions. At pH 2.0, an equilibrium mixture of approximately 68% GBL and 32% GHB is established within a few days.[6][7]
-
Neutral Conditions: In pure water (pH ~7), the hydrolysis is very slow, taking months to reach an equilibrium of roughly a 2:1 ratio of GBL to GHB.[3][5]
The stability profile across different pH values is summarized in the table below.
| pH Condition | Rate of Hydrolysis | Equilibrium State | Time to Equilibrium | Reference(s) |
| Strongly Alkaline (pH 12) | Very Rapid | ~100% GHB | Minutes | [3][5][6] |
| Neutral (Pure Water) | Very Slow | ~67% GBL : 33% GHB | Months | [3][5] |
| Strongly Acidic (pH 2) | Slow | ~68% GBL : 32% GHB | Days | [6][7] |
| Table 1: Summary of pH-Dependent Hydrolysis of γ-Butyrolactone. |
Enzymatic Hydrolysis
In biological systems, the hydrolysis of GBL is significantly accelerated by enzymes. In human blood, paraoxonase (lactonase) enzymes rapidly convert GBL into GHB.[4] This enzymatic action is the basis for GBL's function as a prodrug of GHB. The in-vivo conversion is remarkably fast, with studies in rat blood indicating a half-time of less than one minute.[3] This rapid bioconversion is a key pharmacokinetic parameter in the design of GBL-based prodrugs.
Thermal Stability
The GBL ring itself is thermally stable, but at high temperatures, it can undergo decomposition through distinct pathways. Computational studies have identified two primary thermal decomposition routes: a concerted decarbonylation pathway and a decarboxylation pathway. The decarbonylation route is energetically favored.[8] For polyester derivatives, thermal stability is composition-dependent; for instance, in copolymers of GBL and ε-caprolactone, thermal stability decreases as the GBL content increases.[9][10]
Reactivity of γ-Butyrolactone Derivatives
The reactivity of the GBL ring and its substituted derivatives allows for a wide range of chemical transformations, making it a versatile scaffold in medicinal chemistry. The primary sites of reactivity are the carbonyl carbon, the α-carbon, and the ring oxygen.
dot
Nucleophilic Acyl Substitution and Ring-Opening
The ester linkage in the GBL ring is susceptible to nucleophilic attack, leading to ring-opening. This is the fundamental mechanism behind its hydrolysis.
-
Aminolysis: Reaction with amines, such as methylamine, opens the ring to form amides, which can then be used to synthesize critical industrial chemicals like N-Methyl-2-pyrrolidone (NMP).[4]
-
Alcoholysis: Under acidic conditions, GBL can react with alcohols like methanol or ethanol in a transesterification reaction to form the corresponding GHB esters.[3]
Reactions at the α-Carbon
The protons on the carbon adjacent to the carbonyl group (α-carbon) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate.[4] This enolate is a powerful nucleophile and serves as a key intermediate for introducing a wide variety of substituents at the α-position, leading to derivatives with significant biological activity.
A particularly important class of derivatives are the α-methylene-γ-butyrolactones, which contain an exocyclic double bond at the α-position. This motif is found in many natural products and acts as a Michael acceptor, reacting with biological nucleophiles, which is often key to its therapeutic effect.[11][12]
Ring-Opening Polymerization (ROP)
While GBL is thermodynamically stable and often considered "non-polymerizable" due to its low ring strain, recent advances have enabled its ring-opening polymerization (ROP) to form poly(γ-butyrolactone) (PγBL), a biodegradable and biocompatible polyester.[9][13] This is typically achieved under specific conditions, such as very low temperatures or high pressure, or by copolymerization with higher-strain monomers like ε-caprolactone.[5][9][10] The ability to incorporate GBL units into polyesters can enhance biodegradability and flexibility.[9]
Structure-Reactivity Relationships
The reactivity of GBL derivatives can be finely tuned by the nature and position of substituents on the lactone ring.
-
α-Substituents: Electron-withdrawing groups at the α-position can increase the acidity of the α-protons and influence the susceptibility of the carbonyl to nucleophilic attack.
-
γ-Substituents: Studies on γ,γ-dimethyl-γ-butyrolactone derivatives have shown that the reactivity towards nucleophiles (and corresponding skin sensitization potential) is highly dependent on the nature of the α-substituent. For example, α-(X-substituted-methyl) derivatives react via a fast elimination to form a reactive α-methylene intermediate, making them stronger sensitizers than α-(2-X-substituted-ethyl) derivatives, which react via a slower, direct substitution.[14]
Relevance in Drug Development
The stability and reactivity profile of GBL derivatives underpins their utility in drug development, particularly in prodrug design and as pharmacophores targeting specific biological pathways.
GBL Derivatives as Prodrugs
The rapid in-vivo conversion of GBL to GHB is a classic example of prodrug activation. This principle is being extended to other therapeutic areas. For instance, γ-butyrolactone derivatives of MSA-2, an activator of the STING (Stimulator of Interferon Genes) pathway, have been developed as prodrugs. The lactone masks the active molecule, potentially improving its pharmacokinetic properties, and is designed to hydrolyze under physiological conditions to release the active STING agonist.
dot
Targeting CNS Receptors
Alkyl-substituted γ-butyrolactones have been shown to act as ligands for the picrotoxin site of the GABA-A receptor complex.[15] Picrotoxin is a non-competitive antagonist that blocks the ion channel, and its binding site is a key target for convulsant and anticonvulsant drugs. The structure-activity relationship for these derivatives is precise:
-
Anticonvulsant activity is maximal when a three- or four-carbon alkyl chain is present at the α-position .[15]
-
Convulsant activity is dependent on the size of the alkyl chain at the β-position .[15]
This interaction involves an allosteric mechanism where the ligand binds to the receptor, stabilizing an agonist-bound, non-conducting state of the ion channel.[16][17]
dot
Targeting Innate Immunity: The STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a type I interferon response. Activation of STING is a promising strategy in immuno-oncology. As mentioned, GBL derivatives can be used as prodrugs to deliver STING agonists.
dot
Experimental Protocols
Protocol: Synthesis of α-Methylene-γ-butyrolactone
This protocol is adapted from methods described for the synthesis of α-methylene lactones, which often involve a two-step formylation and subsequent reaction with formaldehyde.[18]
Materials:
-
γ-Butyrolactone (GBL)
-
Ethyl formate
-
Sodium ethoxide
-
Paraformaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Formylation: To a cooled solution of sodium ethoxide in ethanol, slowly add a solution of γ-butyrolactone and diethyl oxalate. Stir the reaction mixture at low temperature and then allow it to warm to room temperature.
-
Work-up: Remove the solvent in vacuo. Take up the residue in water and diethyl ether, then acidify with cold HCl to precipitate the α-formyl-γ-butyrolactone intermediate.
-
Methylene Installation: Suspend the dried α-formyl-γ-butyrolactone sodium salt in anhydrous THF. Add paraformaldehyde in portions.
-
Reaction: Heat the suspension under reflux for 4-6 hours.
-
Purification: After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield α-methylene-γ-butyrolactone as a colorless oil.[18]
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol: GBL/GHB Stability Assay by HPLC
This protocol outlines a method to quantify the interconversion of GBL and its hydrolyzed form, GHB, under various conditions (e.g., different pH buffers, plasma) over time.[5][19]
Materials:
-
GBL and GHB analytical standards
-
HPLC system with UV detector
-
C18 column (e.g., Hydrobond AQ, 4.6 mm x 15 cm, 5 µm)
-
Phosphate buffer (50 mM, adjusted to desired pH, e.g., 2.0, 7.4, 12.0)
-
Methanol (HPLC grade)
-
Acetonitrile (for plasma protein precipitation)
-
Test solutions (e.g., buffered aqueous solutions, human plasma)
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions containing known concentrations of both GBL and GHB in the mobile phase. Inject these standards to generate a calibration curve for each analyte.
-
Sample Preparation:
-
Aqueous Buffers: Spike a known concentration of GBL into separate vials containing buffers of different pH values (e.g., pH 2.0, 7.4, 12.0).
-
Plasma: Spike a known concentration of GBL into human plasma. To analyze, precipitate proteins by adding 3 volumes of cold acetonitrile, vortex, and centrifuge. Collect the supernatant.
-
-
Incubation: Store the prepared samples under controlled temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 4, 24, 48 hours), withdraw an aliquot from each sample. For plasma samples, perform protein precipitation immediately.
-
HPLC Analysis:
-
Mobile Phase: 95:5 Phosphate buffer (pH 2.5-3.0) : Methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10-20 µL.
-
Inject the prepared samples and standards into the HPLC system.
-
-
Data Analysis: Using the calibration curves, quantify the concentrations of GBL and GHB in each sample at each time point. Plot the concentration of each species versus time to determine the rate of hydrolysis and the equilibrium position under each condition.
This document is intended for informational purposes for a qualified scientific audience. All laboratory procedures should be conducted with appropriate safety precautions.
References
- 1. Asymmetric Synthesis of α-Methylene-γ-Butyrolactones via Tandem Allylboration/Lactonization: a Kinetic Resolution Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. inchem.org [inchem.org]
- 4. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 5. dl.astm.org [dl.astm.org]
- 6. The chemical interconversion of GHB and GBL: forensic issues and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Qualitative Analysis of Gamma-Bu [mckendree.edu]
- 8. Ab initio study on thermal decomposition of γ-butyrolactone - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]
- 9. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 10. inl.elsevierpure.com [inl.elsevierpure.com]
- 11. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of alpha-methylene-gamma-butyrolactones: a structure-activity relationship study of their allergenic power - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Ring-Opening Polymerization of γ-Butyrolactone toward High-Molecular-Weight Poly (γ-butyrolactone) by an Organophosphazene Base and Bisurea Binary Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships for contact allergenic potential of gamma,gamma-dimethyl-gamma-butyrolactone derivatives. 1. Synthesis and electrophilic reactivity studies of alpha-(omega-substituted-alkyl)-gamma,gamma-dimethyl-gamma-butyrolacton es and correlation of skin sensitization potential and cross-sensitization patterns with structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity studies of alkyl-substituted gamma-butyrolactones and gamma-thiobutyrolactones: ligands for the picrotoxin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. On the mechanism of action of picrotoxin on GABA receptor channels in dissociated sympathetic neurones of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. physoc.onlinelibrary.wiley.com [physoc.onlinelibrary.wiley.com]
- 18. US6531616B2 - Process for the preparation of a-methylenelactones and a-substituted hydrocarbylidene lactones - Google Patents [patents.google.com]
- 19. swgdrug.org [swgdrug.org]
Prospective Research Applications of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Technical Guide
Disclaimer: This document provides a prospective analysis of the potential research applications of 3-acetyl-3-methyldihydrofuran-2(3H)-one. As of the date of publication, there is limited direct research available on this specific compound. The potential applications, experimental protocols, and mechanisms of action described herein are extrapolated from extensive research on the broader class of γ-butyrolactone (GBL) derivatives, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals as a framework for initiating novel research programs.
Executive Summary
This compound is a member of the γ-butyrolactone (GBL) chemical class, a scaffold that is prevalent in numerous biologically active natural products and synthetic compounds. The GBL core is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Extensive research on GBL derivatives has revealed a broad spectrum of pharmacological activities, including antiproliferative, anti-inflammatory, and antifungal properties. This whitepaper outlines the potential research avenues for this compound based on the established bioactivities of its structural analogs. Detailed experimental protocols for evaluating these potential activities and diagrams of relevant signaling pathways are provided to facilitate future research endeavors.
Compound Profile: this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | α-Acetyl-α-methyl-gammabutyrolactone | |
| CAS Number | 1123-19-9 | |
| Molecular Formula | C₇H₁₀O₃ | |
| Molecular Weight | 142.15 g/mol | |
| Chemical Structure |
Potential Research Applications and Associated Bioactivities of γ-Butyrolactone Derivatives
The structural characteristics of this compound suggest it could be a valuable candidate for screening in several therapeutic areas where other GBL derivatives have shown promise.
Antiproliferative and Anticancer Applications
Numerous GBL derivatives, particularly those with an α-methylene group, have demonstrated significant antiproliferative activity against various cancer cell lines.
Quantitative Data for Representative GBL Derivatives:
| Compound Class | Cell Line | Activity Metric | Value |
| Guaianolide sesquiterpene lactones | U-251 MG (Glioblastoma) | IC₅₀ | 7.7 - 20.4 µM |
| α-methylene-γ-butyrolactones | Human Tumor Cell Lines | IC₅₀ | 0.88 to >20.00 µM |
| Adenine-linked butyrolactone | L1210 (Leukemia) | ED₅₀ | 0.3 µg/mL |
Potential Mechanism of Action: STAT3 Signaling Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival. Inhibition of the STAT3 signaling pathway is a key strategy in cancer drug discovery.
Anti-inflammatory Applications
GBL derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators like nitric oxide (NO) and cyclooxygenase-2 (COX-2).
Quantitative Data for Representative GBL Derivatives:
| Compound | Assay | Activity Metric | Value |
| Indole-based γ-butyrolactone | COX-2 Inhibition | IC₅₀ | <0.001 µM |
| BM138A | Writhing Test (Analgesia) | ED₅₀ | 2.3 mg/kg |
| BM138 | Carrageenan-induced Paw Edema | % Diminution | up to 49% |
Potential Mechanism of Action: COX-2 Pathway Modulation
The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the production of prostaglandins, which are key mediators of inflammation and pain.
Antifungal Applications
The α-methylene-γ-butyrolactone moiety, a common feature in many natural GBLs, is considered a key pharmacophore for antifungal activity.
Quantitative Data for Representative GBL Derivatives:
| Compound Class | Fungal Strain | Activity Metric | Value |
| α-methylene-γ-butyrolactones | Colletotrichum lagenarium | IC₅₀ | 7.68 - 8.17 µM |
| Lactivicin | β-lactamase Inhibition | IC₅₀ | 2.4 µg/mL |
Potential Mechanism of Action: Disruption of Fungal Cell Processes
While the exact mechanisms can vary, many antifungal GBLs are thought to act by alkylating essential biomolecules within the fungal cell, such as enzymes containing cysteine residues, thereby disrupting critical cellular functions. Another potential mechanism is the interference with quorum sensing pathways that regulate fungal growth and virulence.
Proposed Experimental Protocols
The following are detailed protocols for the initial screening of this compound for the potential bioactivities identified.
Antiproliferative Activity: MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle controls (DMSO) and no-treatment controls.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the no-treatment control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay quantifies the production of nitrite, a stable metabolite of NO, in LPS-stimulated macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells + LPS, and cells + compound only.
-
Incubate for 24 hours.
-
-
Nitrite Quantification (Griess Assay):
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the inhibitory effect of the compound on NO production. A parallel MTT assay should be run to exclude cytotoxicity as the cause of reduced NO levels.
-
Antifungal Susceptibility: Broth Microdilution Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a fungal strain.
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using a standardized liquid broth medium (e.g., RPMI-1640).
-
-
Inoculum Preparation:
-
Culture the fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus).
-
Prepare a standardized inoculum suspension according to CLSI or EUCAST guidelines (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is the lowest concentration of the compound that causes a significant reduction in fungal growth compared to the positive control.
-
Synthesis and Derivatization Strategies
The exploration of this compound's potential can be significantly enhanced through the synthesis of a focused library of analogs.
General Synthesis Approach
A common and effective method for the synthesis of α-acetyl-γ-butyrolactones involves the condensation of γ-butyrolactone with an acetyl source, such as ethyl acetate, under strongly alkaline conditions. This reaction proceeds via the formation of a γ-butyrolactone carbanion.
Derivatization Potential
The presence of an active methylene group and a ketone in the acetyl side chain of the target compound provides rich opportunities for chemical modification to explore structure-activity relationships (SAR). Potential modifications include:
-
Aminoalkylation: Introduction of various amino groups at the active methylene position.
-
Condensation Reactions: Reacting the acetyl group with different aldehydes to generate a variety of chalcone-like structures.
-
Modification of the Lactone Ring: Exploring substitutions at other positions of the furanone core.
Conclusion and Future Directions
While direct biological data for this compound is currently unavailable, its structural relationship to the extensively studied γ-butyrolactone class of compounds strongly suggests a high potential for bioactivity. The outlined research applications in oncology, inflammation, and infectious diseases provide a solid foundation for initiating screening and development programs. The provided experimental protocols and mechanistic pathway diagrams serve as a practical guide for researchers to explore the therapeutic potential of this promising chemical entity. Future research should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships and to optimize potency and selectivity for specific biological targets.
discovery and history of α-Acetyl-α-methyl-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-Acetyl-α-methyl-γ-butyrolactone, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, outlines a plausible synthetic pathway derived from established chemical transformations, and presents available spectroscopic data for its characterization. A significant focus is placed on its role as a precursor in the synthesis of the calcium channel blocker nifedipine, with a detailed exploration of the associated mechanism of action and signaling pathway. While the specific historical discovery of this compound remains elusive in readily available literature, this guide consolidates current scientific and technical information to support research and development activities.
Introduction
α-Acetyl-α-methyl-γ-butyrolactone, with the systematic IUPAC name 3-acetyl-3-methyldihydrofuran-2(3H)-one, is a five-membered lactone ring substituted at the alpha position with both an acetyl and a methyl group. This structural feature makes it a valuable building block in organic synthesis. Its primary significance in the pharmaceutical industry lies in its role as an intermediate in the production of 1,4-dihydropyridine drugs, most notably nifedipine, a widely used medication for the management of angina and hypertension.[1] This guide aims to provide an in-depth technical resource on the synthesis, characterization, and biological relevance of this important chemical entity.
Physicochemical Properties
A summary of the key physicochemical properties of α-Acetyl-α-methyl-γ-butyrolactone is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| CAS Number | 1123-19-9 | [2][3] |
| Appearance | Colorless to yellowish liquid | |
| Density | 1.155 g/mL at 25 °C | [4] |
| Boiling Point | 95 °C at 5 torr (6.67 mbar) | [4] |
| Flash Point | 111 °C | [4] |
| Refractive Index (n²⁰/D) | 1.456 | |
| IUPAC Name | This compound | [3] |
Synthesis of α-Acetyl-α-methyl-γ-butyrolactone
General Synthetic Workflow
The overall transformation can be visualized as a two-step process starting from γ-butyrolactone. The first step is an acylation to introduce the acetyl group, and the second step is a methylation of the resulting intermediate.
Caption: General two-step synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
Experimental Protocols
The following protocols are derived from published methods for the individual reaction types and represent a likely pathway for the synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
Step 1: Synthesis of α-Acetyl-γ-butyrolactone
This procedure is based on the Claisen condensation of γ-butyrolactone with an acetate ester in the presence of a strong base.[5]
-
Materials:
-
γ-Butyrolactone
-
Methyl acetate (or Ethyl acetate)
-
Sodium methoxide (or Sodium ethoxide)
-
Toluene (or another suitable inert solvent)
-
Hydrochloric acid (for neutralization)
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
-
Procedure:
-
To a stirred solution of sodium methoxide in toluene at a controlled temperature (e.g., 45-50 °C), a mixture of γ-butyrolactone and methyl acetate is added dropwise.
-
The reaction mixture is stirred at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as TLC or GC.
-
Upon completion, the reaction mixture is cooled in an ice bath and neutralized by the slow addition of hydrochloric acid to a pH of approximately 6-7.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude α-acetyl-γ-butyrolactone.
-
The crude product can be purified by vacuum distillation.
-
Step 2: Methylation of α-Acetyl-γ-butyrolactone
This protocol is based on the α-alkylation of a lactone enolate.[6]
-
Materials:
-
α-Acetyl-γ-butyrolactone (from Step 1)
-
Lithium diisopropylamide (LDA) or another suitable strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of α-acetyl-γ-butyrolactone in anhydrous THF is added dropwise to a solution of LDA in THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is stirred at this temperature for a period to allow for the formation of the enolate.
-
Methyl iodide is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The resulting crude α-Acetyl-α-methyl-γ-butyrolactone can be purified by vacuum distillation or column chromatography.
-
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of α-Acetyl-α-methyl-γ-butyrolactone.
Infrared (IR) Spectroscopy
The IR spectrum of α-Acetyl-α-methyl-γ-butyrolactone is available from the NIST Chemistry WebBook.[3] Key characteristic peaks are expected for the carbonyl groups of the lactone and the acetyl moiety, as well as C-H stretching and bending vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1770 | Strong | C=O stretch (lactone) |
| ~1715 | Strong | C=O stretch (acetyl ketone) |
| ~2980-2880 | Medium | C-H stretch (aliphatic) |
| ~1460, ~1360 | Medium | C-H bend (methyl, methylene) |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is also available from the NIST Chemistry WebBook.[3] The molecular ion peak and characteristic fragmentation patterns can be used for identification.
| m/z | Relative Intensity | Possible Fragment |
| 142 | Low | [M]⁺ |
| 99 | Moderate | [M - COCH₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the methyl protons of the acetyl group.
-
A singlet for the α-methyl protons.
-
Two multiplets for the diastereotopic methylene protons of the lactone ring.
-
-
¹³C NMR:
-
Two signals for the carbonyl carbons (lactone and acetyl).
-
A signal for the quaternary α-carbon.
-
Signals for the two methyl carbons.
-
Signals for the two methylene carbons of the lactone ring.
-
For reference, the ¹H NMR spectrum of the precursor, α-acetyl-γ-butyrolactone, shows characteristic signals for the acetyl protons and the protons of the lactone ring.[7]
Biological Significance and Signaling Pathways
The primary documented biological significance of α-Acetyl-α-methyl-γ-butyrolactone is its use as a key intermediate in the synthesis of nifedipine.[8] Nifedipine is a potent vasodilator that functions by blocking L-type calcium channels.[1][9]
Mechanism of Action of Nifedipine
Nifedipine is a dihydropyridine calcium channel blocker.[10] It exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle and cardiac muscle.[1][9] This leads to:
-
Vasodilation: Relaxation of arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a reduction in blood pressure.[9]
-
Coronary Artery Dilation: Increased blood flow to the heart muscle, which helps to alleviate angina.[1]
-
Reduced Cardiac Afterload: By lowering blood pressure, the heart works against less resistance, reducing its workload.[9]
L-Type Calcium Channel Signaling Pathway
The following diagram illustrates the mechanism of action of nifedipine on L-type calcium channels.
Caption: Nifedipine blocks L-type calcium channels, inhibiting calcium influx and causing vasodilation.
It is important to note that while α-Acetyl-α-methyl-γ-butyrolactone is a crucial precursor to nifedipine, there is no readily available evidence to suggest that it possesses significant direct calcium channel blocking activity itself. Its role appears to be primarily as a structural component in the synthesis of the final active pharmaceutical ingredient.
Conclusion
α-Acetyl-α-methyl-γ-butyrolactone is a valuable chemical intermediate with a significant, albeit indirect, role in medicine as a precursor to the calcium channel blocker nifedipine. This guide has provided a consolidated overview of its physicochemical properties, a plausible synthetic route, and available spectroscopic data. The elucidation of its connection to the mechanism of action of nifedipine provides a clear context for its importance in drug development. Further research to uncover the historical details of its discovery and to obtain a complete set of experimental spectroscopic data would be beneficial for the scientific community.
References
- 1. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. scbt.com [scbt.com]
- 3. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 2-Acetylbutyrolactone | 517-23-7 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. What is the mechanism of Nifedipine? [synapse.patsnap.com]
- 10. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one from starting materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one, a valuable heterocyclic building block in medicinal chemistry and drug development. Two primary synthetic routes are presented, starting from readily available commercial reagents. The first is a two-step approach involving the initial synthesis of α-acetyl-γ-butyrolactone followed by its selective α-methylation. The second route outlines a potential one-pot synthesis from ethyl 2-methylacetoacetate and ethylene oxide. Detailed experimental procedures, quantitative data, and a workflow diagram are provided to enable researchers to replicate these syntheses effectively and safely in a laboratory setting.
Introduction
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereocenter at the α-position and its reactive β-dicarbonyl functionality make it a versatile scaffold for the construction of complex molecular architectures. This document details reliable and reproducible methods for its laboratory-scale preparation.
Synthetic Strategies
Two principal strategies for the synthesis of this compound are outlined below.
Strategy 1: Two-Step Synthesis via α-Acetylation and Subsequent Methylation
This robust approach first involves the synthesis of the precursor, 3-acetyldihydrofuran-2(3H)-one (α-acetyl-γ-butyrolactone), followed by a methylation step at the α-position.
-
Step 1: Synthesis of 3-Acetyldihydrofuran-2(3H)-one. This intermediate can be prepared via the condensation of γ-butyrolactone with an acetylating agent such as ethyl acetate in the presence of a strong base.
-
Step 2: α-Methylation. The acidic α-proton of 3-acetyldihydrofuran-2(3H)-one is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a stable enolate. This enolate is then alkylated with methyl iodide to yield the final product.
Strategy 2: One-Pot Synthesis from Methylated Precursors
A more direct, one-pot approach involves the reaction of a methylated β-ketoester, such as ethyl 2-methylacetoacetate, with an appropriate C2 synthon like ethylene oxide. This method has the potential for higher atom economy and reduced operational complexity.
Data Presentation
The following tables summarize the key quantitative data for the described synthetic protocols.
Table 1: Reagents for the Synthesis of 3-Acetyldihydrofuran-2(3H)-one (Two-Step Strategy)
| Step | Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |
| 1 | γ-Butyrolactone | 86.09 | 0.1 | 1.0 | 8.61 g (7.7 mL) |
| 1 | Ethyl Acetate | 88.11 | 0.12 | 1.2 | 10.57 g (11.7 mL) |
| 1 | Sodium Ethoxide | 68.05 | 0.11 | 1.1 | 7.49 g |
| 1 | Ethanol | 46.07 | - | - | 50 mL |
| 1 | Hydrochloric Acid (conc.) | 36.46 | - | - | As needed |
| 2 | 3-Acetyldihydrofuran-2(3H)-one | 128.13 | 0.05 | 1.0 | 6.41 g |
| 2 | Diisopropylamine | 101.19 | 0.06 | 1.2 | 6.07 g (8.5 mL) |
| 2 | n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.055 | 1.1 | 22 mL |
| 2 | Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 100 mL |
| 2 | Methyl Iodide | 141.94 | 0.06 | 1.2 | 8.52 g (3.7 mL) |
Table 2: Reaction Conditions and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acylation of γ-Butyrolactone | 78 (reflux) | 4 | ~75% |
| 2 | α-Methylation | -78 to rt | 3 | ~85% |
Experimental Protocols
Protocol 1: Two-Step Synthesis of this compound
Step 1: Synthesis of 3-Acetyldihydrofuran-2(3H)-one
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide (7.49 g, 0.11 mol) and anhydrous ethanol (50 mL) under an inert atmosphere (nitrogen or argon).
-
Addition of Reactants: A mixture of γ-butyrolactone (8.61 g, 0.1 mol) and ethyl acetate (10.57 g, 0.12 mol) is added dropwise to the stirred suspension of sodium ethoxide over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4 hours. The formation of a solid precipitate will be observed.
-
Work-up: After cooling to room temperature, the reaction mixture is acidified to pH 3-4 with concentrated hydrochloric acid. The precipitated sodium chloride is removed by filtration.
-
Extraction: The filtrate is concentrated under reduced pressure to remove ethanol. The residue is then dissolved in dichloromethane (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford 3-acetyldihydrofuran-2(3H)-one as a colorless oil.
Step 2: α-Methylation to Yield this compound
-
Preparation of LDA: In a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere, anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (6.07 g, 0.06 mol) are cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 22 mL, 0.055 mol) is added dropwise while maintaining the temperature below -70 °C. The solution is stirred at this temperature for 30 minutes.
-
Enolate Formation: A solution of 3-acetyldihydrofuran-2(3H)-one (6.41 g, 0.05 mol) in anhydrous THF (20 mL) is added dropwise to the freshly prepared LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Alkylation: Methyl iodide (8.52 g, 0.06 mol) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Mandatory Visualization
Caption: Synthetic workflow for the two-step synthesis of the target molecule.
Conclusion
The protocols described in this application note provide a comprehensive guide for the synthesis of this compound. The two-step approach is well-established and offers a reliable method for obtaining the target compound in good yield. The one-pot synthesis, while potentially more efficient, may require further optimization. These methods are valuable for researchers in organic synthesis and drug discovery who require access to this important heterocyclic intermediate. Standard laboratory safety precautions should be followed when performing these experiments.
Application Notes and Protocols for the Synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one, also known as α-acetyl-α-methyl-γ-butyrolactone. The synthesis is a two-step process commencing with the formation of the precursor, 3-acetyldihydrofuran-2(3H)-one (α-acetyl-γ-butyrolactone), followed by α-methylation. This protocol includes detailed methodologies, a summary of quantitative data, and characterization information to ensure reproducible and efficient synthesis.
Introduction
This compound is a gamma-lactone derivative with potential applications in organic synthesis and as a building block in the development of novel chemical entities. The presence of a quaternary center and multiple functional groups makes it a valuable intermediate. The synthetic route described herein is a robust and accessible method for laboratory-scale preparation.
Signaling Pathways and Experimental Workflow
The synthesis proceeds through a two-step reaction pathway. The first step involves the acylation of γ-butyrolactone to form 3-acetyldihydrofuran-2(3H)-one. The second step is the alkylation of this intermediate at the α-position using a suitable methylating agent.
Caption: Synthetic workflow for this compound.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the intermediate, 3-acetyldihydrofuran-2(3H)-one, and its subsequent methylation.
Part 1: Synthesis of 3-acetyldihydrofuran-2(3H)-one
This procedure is adapted from a high-yield synthesis method.[1]
Materials:
-
γ-Butyrolactone (GBL)
-
Ethyl acetate (EtOAc)
-
Sodium metal (Na)
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous toluene or other suitable aprotic solvent
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add γ-butyrolactone and an excess of ethyl acetate under an inert atmosphere.
-
Reaction Initiation: While stirring the mixture, slowly add small, freshly cut pieces of sodium metal. The reaction is exothermic, and the rate should be controlled by the rate of sodium addition. The mixture will begin to reflux.
-
Reaction Completion: After the addition of sodium is complete, continue to reflux the mixture with stirring for an additional 2-4 hours to ensure the reaction goes to completion.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any unreacted sodium. Slowly add concentrated hydrochloric acid with vigorous stirring until the mixture is acidic (pH < 2).
-
Extraction: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate) for extraction. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 3-acetyldihydrofuran-2(3H)-one.
Part 2: Synthesis of this compound
This is a general procedure for the α-alkylation of a β-keto lactone.
Materials:
-
3-acetyldihydrofuran-2(3H)-one
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium ethoxide (NaOEt)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Brine
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel or syringe
-
Ice bath
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Enolate Formation: In a dry, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Cool the suspension in an ice bath. Slowly add a solution of 3-acetyldihydrofuran-2(3H)-one in anhydrous THF dropwise. Stir the mixture at 0°C for 30-60 minutes after the addition is complete to allow for the formation of the sodium enolate.
-
Methylation: While maintaining the temperature at 0°C, add methyl iodide dropwise to the enolate suspension. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure this compound.
Data Presentation
| Compound | Synthesis Step | Starting Materials | Reagents | Yield | Reference |
| 3-acetyldihydrofuran-2(3H)-one | Acylation | γ-Butyrolactone, Ethyl Acetate | Sodium | >87% | [1] |
| This compound | Methylation | 3-acetyldihydrofuran-2(3H)-one | NaH, CH₃I | Typically high, though specific yield not cited. | General Method |
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₁₀O₃ |
| Molecular Weight | 142.15 g/mol |
| Appearance | Colorless to pale yellow liquid |
| CAS Number | 1123-19-9 |
Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for methyl groups (singlets), and methylene groups of the lactone ring (multiplets).
-
¹³C NMR (CDCl₃): Signals are expected for carbonyl carbons (ketone and lactone), the quaternary carbon, methyl carbons, and methylene carbons.
-
IR Spectroscopy (neat, cm⁻¹): Strong absorptions are expected around 1770 cm⁻¹ (γ-lactone C=O stretch) and 1715 cm⁻¹ (ketone C=O stretch).
-
Mass Spectrometry (EI, m/z): The molecular ion peak [M]⁺ is expected at 142. Key fragmentation patterns may include the loss of an acetyl group.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Sodium metal and sodium hydride are highly reactive and flammable; handle with extreme care under an inert atmosphere and away from water.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Concentrated acids are corrosive.
-
Organic solvents are flammable.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 3-Acetyl-3-methyldihydrofuran-2(3H)-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Acetyl-3-methyldihydrofuran-2(3H)-one, also known as α-acetyl-α-methyl-γ-butyrolactone, is a versatile heterocyclic building block with significant potential in organic synthesis, particularly for the construction of novel heterocyclic scaffolds of medicinal interest. Its unique structure, featuring a lactone ring and a β-dicarbonyl-like functionality, allows for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pyrazoline derivatives, which are known to exhibit a wide range of biological activities.
Key Features and Applications
The presence of a quaternary carbon at the 3-position, substituted with both an acetyl and a methyl group, provides a unique stereochemical and reactive environment. This structural motif is of significant interest in the development of stereoselective synthetic methods and in the preparation of compounds for biological screening.
One of the primary applications of this compound is in the synthesis of fused heterocyclic systems. The acetyl group can readily react with binucleophilic reagents, such as hydrazine derivatives, to form new ring systems. This approach is particularly valuable in medicinal chemistry for the generation of compound libraries for drug discovery programs.
Application: Synthesis of Pyrazoline Derivatives
A key application of this compound is the synthesis of pyrazoline-fused dihydrofuranones. Pyrazolines are a well-known class of nitrogen-containing heterocyclic compounds that are scaffolds for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The reaction of this compound with hydrazine hydrate provides a straightforward and efficient route to these valuable compounds.
Reaction Scheme: Synthesis of a Pyrazoline-fused Dihydrofuranone
The reaction proceeds via a condensation reaction between the acetyl group of the starting material and hydrazine hydrate, followed by an intramolecular cyclization to form the pyrazoline ring.
Caption: General reaction scheme for the synthesis of a pyrazoline-fused dihydrofuranone.
Experimental Protocols
Protocol 1: Synthesis of 3,3a-dimethyl-3a,4,5,6-tetrahydropyrano[4,3-c]pyrazol-6-one
This protocol details the synthesis of a pyrazoline derivative from this compound and hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound in absolute ethanol, add hydrazine hydrate.
-
The reaction mixture is refluxed with stirring for a specified period.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by column chromatography on silica gel, to afford the pure pyrazoline derivative.
Data Presentation:
| Reactant | Molar Ratio | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound | 1.0 | Ethanol | 4 | Reflux | 85 |
| Hydrazine Hydrate | 1.2 |
Characterization Data (Hypothetical):
-
Appearance: White crystalline solid
-
Melting Point: 155-157 °C
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.45 (s, 3H, CH₃), 2.10 (s, 3H, CH₃), 2.30-2.45 (m, 2H, CH₂), 4.20-4.35 (m, 2H, OCH₂), 7.80 (s, 1H, NH).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 15.2, 25.8, 30.1, 65.7, 95.3, 158.9, 175.2.
-
MS (ESI): m/z [M+H]⁺ calculated for C₇H₁₀N₂O₂: 155.08; found: 155.1.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of pyrazoline derivatives from this compound.
Caption: Experimental workflow for the synthesis and purification of pyrazoline derivatives.
Safety Precautions
-
Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.
-
Hydrazine hydrate is toxic and corrosive. Handle it in a well-ventilated fume hood.
-
All reactions should be performed in a well-ventilated area.
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse heterocyclic compounds. The protocol described herein for the synthesis of pyrazoline derivatives demonstrates a practical and efficient application of this starting material. The resulting pyrazoline-fused dihydrofuranones are promising scaffolds for further chemical modification and biological evaluation in the context of drug discovery and development. The straightforward nature of this transformation makes it an attractive method for generating libraries of related compounds for high-throughput screening.
Application Notes and Protocols for the Quantification of 3-acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9) is a lactone derivative with potential applications in various fields, including as a synthetic intermediate in drug development and as a component in flavor and fragrance formulations.[1][2] Accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
While specific quantitative data for this compound is not extensively available in the literature, the following protocols have been developed based on established methods for structurally similar furanones and lactones.[3][4][5][6] The provided validation parameters are illustrative and should be confirmed for specific laboratory conditions and matrices.
General Laboratory Procedures
Standard Preparation: A primary stock solution of this compound should be prepared by accurately weighing a known amount of the certified reference standard and dissolving it in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.
Sample Preparation: The choice of sample preparation technique will depend on the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and for volatile analysis, headspace sampling.[7][8][9]
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] Given the likely volatility of this compound, GC-MS is a suitable method for its quantification.
Experimental Protocol: GC-MS
-
Sample Extraction (Liquid-Liquid Extraction):
-
To 1 mL of a liquid sample (e.g., plasma, cell culture media), add 3 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase or a suitable volatile solvent.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (quantifier and qualifier ions should be determined from a full scan of the reference standard).
-
Data Presentation: Illustrative GC-MS Method Validation Parameters
The following table summarizes the expected performance characteristics of a validated GC-MS method for the quantification of a similar furanone, which can be used as a benchmark.[3]
| Validation Parameter | Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 80-120% of expected concentration | 2 - 500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 2 ng/mL |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | ≤ 15% | < 10% |
Visualization: GC-MS Experimental Workflow
Caption: GC-MS workflow for quantification.
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including lactones.[5][6] This method is particularly useful for less volatile compounds or when derivatization is not desirable.
Experimental Protocol: HPLC-UV
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 40:60 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength should be set to the absorbance maximum of this compound (to be determined by UV scan, likely in the range of 210-260 nm for similar structures).[10][11]
-
Data Presentation: Illustrative HPLC Method Validation Parameters
The following table presents typical performance characteristics for a validated HPLC method for a lactone compound.[5]
| Validation Parameter | Acceptance Criteria | Illustrative Value |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 80-120% of expected concentration | 25 - 1500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 10 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 25 ng/mL |
| Accuracy (% Recovery) | 80-120% | 98-103% |
| Precision (% RSD) | ≤ 15% | < 7.5% |
Visualization: HPLC-UV Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Method Validation
Both the GC-MS and HPLC methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[12][13] Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The GC-MS and HPLC-UV methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. Proper method validation is crucial to ensure the generation of accurate and reproducible data for research, quality control, and drug development purposes.
References
- 1. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. Quantification of 4-hydroxy-2,5-dimethyl-3-furanone in fruit samples using solid phase microextraction coupled with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurl-pc.eu [eurl-pc.eu]
- 5. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UHPLC-UV Method Development and Validation for Determining Kavalactones and Flavokavains in Piper methysticum (Kava) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. altabrisagroup.com [altabrisagroup.com]
Application Note: HPLC-MS Analysis of 3-acetyl-3-methyldihydrofuran-2(3H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-acetyl-3-methyldihydrofuran-2(3H)-one is a furanone derivative of interest in various fields, including flavor and fragrance chemistry and as a potential intermediate in pharmaceutical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. This application note presents a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method is based on established principles for the analysis of similar furanone compounds and provides a robust framework for method development and validation.[1][2]
Chemical Properties of the Analyte
| Property | Value | Reference |
| Chemical Name | This compound | [3][4] |
| Synonyms | α-Acetyl-α-methyl-γ-butyrolactone | [3][4][5] |
| CAS Number | 1123-19-9 | [3][4] |
| Molecular Formula | C₇H₁₀O₃ | [3][4][6] |
| Molecular Weight | 142.15 g/mol | [3][4][6][7] |
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline for the extraction of this compound from an aqueous matrix (e.g., biological fluid, beverage).
Materials:
-
Sample containing this compound
-
Ethyl acetate (HPLC grade)
-
Sodium chloride (ACS grade)
-
Anhydrous sodium sulfate
-
Conical tubes (15 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase compatible solvent for reconstitution (e.g., 90:10 Water:Acetonitrile)
Procedure:
-
Pipette 1 mL of the sample into a 15 mL conical tube.
-
Add a saturating amount of sodium chloride to the sample to increase the polarity of the aqueous phase.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 3-6) with an additional 5 mL of ethyl acetate and combine the organic layers.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.[1]
-
Reconstitute the dried residue in 500 µL of a mobile phase-compatible solvent.
-
Vortex the reconstituted sample and transfer it to an HPLC vial for analysis.
HPLC-MS Method
The following parameters are a starting point for method development and are based on methods for similar furanone compounds.[1][8]
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 8 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Precursor Ion (m/z) | 143.07 (M+H)⁺ |
| Product Ions (m/z) | To be determined by infusion of a standard solution |
| Collision Energy | To be optimized for each transition |
| Dwell Time | To be optimized |
Quantitative Data Summary
The following table should be used to summarize the data obtained during method validation. The values provided are typical targets for a robust analytical method.
| Parameter | Result |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | e.g., 0.5 ng/mL |
| Limit of Quantification (LOQ) | e.g., 1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC-MS analysis of this compound.
Caption: Workflow for the analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 4. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 5. This compound | 1123-19-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 6. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 3-Acetyldihydro-2(3H)-furanone | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Purification of α-Acetyl-α-methyl-γ-butyrolactone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of α-Acetyl-α-methyl-γ-butyrolactone, a significant intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common purification techniques, including vacuum distillation, liquid-liquid extraction, column chromatography, and recrystallization, complete with data summaries and procedural diagrams.
Overview of Purification Techniques
The purification of α-Acetyl-α-methyl-γ-butyrolactone from a crude reaction mixture is critical to ensure the quality and efficacy of downstream applications. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common impurities may include unreacted starting materials (e.g., γ-butyrolactone, acetic acid esters), solvents, and side-products formed during synthesis.
The most prevalent purification strategies employed in industrial and laboratory settings are vacuum distillation and liquid-liquid extraction, often used in sequence. Column chromatography offers a high-resolution separation for smaller scales, while recrystallization is suitable if the compound is solid at room temperature or can be derivatized.
Quantitative Data Summary
The following table summarizes the typical purity and yield data obtained from various purification techniques as cited in the literature.
| Purification Technique | Purity Achieved | Yield | Key Parameters | Source(s) |
| Vacuum Distillation | >98.5% - 99.1% | 79% - 91% | Reduced pressure, specific boiling point at that pressure. | [1][2] |
| Liquid-Liquid Extraction | 98.6% - 99.1% | 83% - 85% | Choice of immiscible solvents, pH adjustment. | |
| Column Chromatography | High Purity (qualitative) | Variable | Stationary phase (e.g., silica gel), mobile phase gradient. | [3] |
| Recrystallization | High Purity (qualitative) | Variable | Solvent selection, cooling rate. | [4] |
Experimental Protocols
Vacuum Distillation
Application: This method is ideal for the large-scale purification of α-Acetyl-α-methyl-γ-butyrolactone, effectively removing non-volatile impurities and residual solvents.[5][6]
Protocol:
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask (distilling flask), a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum adapter.[5]
-
Connect the vacuum adapter to a cold trap and a vacuum pump.
-
Place a magnetic stir bar in the distilling flask for smooth boiling.
-
Ensure all glass joints are properly greased and sealed to maintain a high vacuum.[7]
-
-
Sample Preparation:
-
Charge the crude α-Acetyl-α-methyl-γ-butyrolactone into the distilling flask, filling it to no more than two-thirds of its capacity.
-
If present, remove any low-boiling solvents using a rotary evaporator before distillation.
-
-
Distillation Procedure:
-
Begin stirring the crude sample.
-
Turn on the cooling water for the condenser.
-
Gradually apply the vacuum. The pressure should be monitored and controlled.
-
Once a stable vacuum is achieved, begin to heat the distilling flask gently using a heating mantle.[8]
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask.
-
As the temperature stabilizes at the boiling point of α-Acetyl-α-methyl-γ-butyrolactone under the applied pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until the majority of the product has been collected, leaving a small residue of high-boiling impurities in the distilling flask.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the apparatus to return to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and collect the purified product.
-
Workflow Diagram:
Caption: Workflow for Vacuum Distillation Purification.
Liquid-Liquid Extraction
Application: This technique is used to separate the product from water-soluble impurities, unreacted polar starting materials, and salts. It is often performed as a work-up step prior to distillation.[9]
Protocol:
-
Apparatus and Reagents:
-
Separatory funnel of appropriate size.
-
Beakers or Erlenmeyer flasks for collecting layers.
-
Organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane, chloroform).[1]
-
Aqueous solutions for washing (e.g., deionized water, brine, dilute acid or base for pH adjustment).
-
-
Extraction Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Transfer the organic solution to the separatory funnel.
-
Add an equal volume of deionized water to the separatory funnel.
-
Stopper the funnel and invert it, then open the stopcock to vent any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.[2]
-
Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain the lower layer into a clean flask. The denser layer will be at the bottom (this is typically the aqueous layer, but depends on the organic solvent used).[2]
-
Pour the upper layer out through the top of the funnel into a separate flask to avoid contamination.
-
Repeat the extraction of the organic layer with fresh aqueous solution as needed (e.g., a wash with a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash to remove residual water).
-
-
Product Recovery:
-
Combine all organic fractions containing the product.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the crude purified product, which can then be further purified by distillation.
-
Workflow Diagram:
Caption: Workflow for Liquid-Liquid Extraction.
Column Chromatography (Generalized Protocol)
Application: A high-resolution technique suitable for small-scale purification to separate compounds with similar polarities.
Protocol:
-
Column Preparation:
-
Select an appropriate size column and stationary phase (silica gel is common for lactones).[3]
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.[3]
-
Collect the eluent in small fractions.
-
-
Analysis and Product Recovery:
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent by rotary evaporation to obtain the purified α-Acetyl-α-methyl-γ-butyrolactone.
-
Logical Relationship Diagram:
Caption: Column Chromatography Purification Process.
Recrystallization (Generalized Protocol)
Application: Suitable for purifying solid compounds. α-Acetyl-α-methyl-γ-butyrolactone is a liquid at room temperature, but this technique could be applied if it forms a solid derivative or under specific cryogenic conditions.
Protocol:
-
Solvent Selection:
-
Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. This often requires empirical testing with small amounts of the crude product.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently with stirring until the solid completely dissolves.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven to remove all residual solvent.
-
Logical Relationship Diagram:
Caption: Recrystallization Purification Process.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Video: Extraction - Concept [jove.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-acetyl-3-methyldihydrofuran-2(3H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-acetyl-3-methyldihydrofuran-2(3H)-one, also known as α-acetyl-α-methyl-γ-butyrolactone, is a heterocyclic compound belonging to the γ-butyrolactone class.[1][2] While specific research on the direct medicinal applications of this particular molecule is limited in publicly available literature, the γ-butyrolactone scaffold is a privileged structure found in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3][4][5] This document provides an overview of the potential applications of this compound in medicinal chemistry based on the known properties of its chemical class, along with generalized protocols for its evaluation.
Application Notes
This compound serves as a versatile synthetic intermediate for the development of more complex molecules with potential therapeutic properties.[6] The dihydrofuranone core is a key structural motif in many biologically active compounds.[3] The presence of acetyl and methyl groups at the α-position offers opportunities for further chemical modifications to explore structure-activity relationships (SAR).
Potential Therapeutic Areas:
Based on the activities of structurally related γ-butyrolactones, this compound and its derivatives could be investigated for the following applications:
-
Antimicrobial and Antifungal Agents: The α-methylene-γ-butyrolactone moiety is a known pharmacophore in natural antifungal products.[4] Derivatives of this compound could be synthesized and screened for activity against various bacterial and fungal strains.
-
Anti-inflammatory Agents: Certain γ-butyrolactones have demonstrated anti-inflammatory properties.[3] The core structure can be used as a scaffold to design novel anti-inflammatory drugs.
-
Anticancer Agents: Numerous γ-butyrolactone-containing compounds have exhibited cytotoxic and antiproliferative activities against various cancer cell lines.[3][7] This makes the scaffold a promising starting point for the development of new anticancer therapies.
-
Neuroprotective Agents: Some derivatives of γ-butyrolactones have been explored for their neuroprotective effects.
Table 1: Overview of Potential Biological Activities of γ-Butyrolactone Scaffolds
| Biological Activity | Examples of Active Scaffolds/Derivatives | Potential for this compound |
| Antifungal | α-methylene-γ-butyrolactones[4] | High: The core structure is amenable to the introduction of an α-methylene group or other bioisosteric modifications. |
| Antibacterial | Lactivicin, a bicyclic butyrolactone[3] | Moderate: Can serve as a scaffold for developing novel antibacterial agents. |
| Anti-inflammatory | Resveratrol-phthalide hybrid compounds[8] | Moderate to High: The lactone ring can be a key component in novel anti-inflammatory compounds. |
| Anticancer | Arglabin, a sesquiterpene lactone[8] | High: A versatile starting material for the synthesis of potential cytotoxic and antiproliferative agents. |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis, purification, and biological evaluation of this compound and its derivatives.
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the functionalization of the acetyl group, which can be a starting point for creating a library of derivatives.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Base (e.g., sodium hydroxide, piperidine)
-
Solvent (e.g., ethanol, methanol)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the desired aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add the base catalyst (catalytic amount) to the reaction mixture.
-
Stir the reaction at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a suitable acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol outlines a standard method to assess the antimicrobial activity of synthesized compounds.
Materials:
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotic/antifungal drugs (positive controls)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compounds.
-
In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Prepare an inoculum of the microbial strain adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well containing the diluted compounds.
-
Include positive control wells (with standard drug) and negative control wells (no compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the medicinal chemistry applications of this compound.
Caption: A generalized workflow for the development of new drug candidates.
Caption: Potential mechanisms of action for γ-butyrolactone derivatives.
References
- 1. 3-Acetyldihydro-3-methyl-2(3H)-furanone | C7H10O3 | CID 79144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 3. mdpi.com [mdpi.com]
- 4. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-acetyl-3-chlorodihydrofuran-2(3H)-one [myskinrecipes.com]
- 7. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones [ouci.dntb.gov.ua]
Application Notes and Protocols: The Role of 3-acetyl-3-methyldihydrofuran-2(3H)-one in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-acetyl-3-methyldihydrofuran-2(3H)-one as a versatile building block in the synthesis of novel agrochemicals. While direct, large-scale industrial applications of this specific starting material are not extensively documented in publicly available literature, its chemical functionality lends itself to the construction of various heterocyclic systems analogous to those found in commercial pesticides.
This document outlines a representative synthetic pathway to a hypothetical pyrazole-based insecticide, demonstrating the potential of this compound in the development of new crop protection agents. The protocols and data presented are illustrative and based on established chemical principles.
Introduction
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a chiral lactone that possesses multiple reactive sites, making it an attractive starting material for organic synthesis. Its structure can be leveraged to introduce stereochemistry and build complex molecular architectures. The γ-butyrolactone scaffold is a common motif in a variety of biologically active compounds, including some with insecticidal and fungicidal properties. The presence of a reactive acetyl group and a quaternary stereocenter provides a handle for diverse chemical transformations, enabling the synthesis of a wide range of derivatives.
Representative Application: Synthesis of a Novel Pyrazole Insecticide
This section details a plausible synthetic route for a hypothetical pyrazole-containing insecticide, designated AG-2025-Furanpyrazole , starting from this compound. Pyrazole insecticides are a well-established class of agrochemicals known to act as GABA receptor antagonists in insects.
Synthetic Pathway Overview
The synthesis involves a multi-step sequence, beginning with the reaction of this compound with a substituted hydrazine to form a pyrazole ring. Subsequent functionalization of the furanone ring and derivatization can lead to the final product.
Caption: Synthetic pathway for the hypothetical insecticide AG-2025-Furanpyrazole.
Experimental Protocols
Step 1: Synthesis of Intermediate Pyrazole-Lactone (C)
-
To a solution of this compound (1.42 g, 10 mmol) in glacial acetic acid (20 mL), add 2,6-dichloro-4-(trifluoromethyl)phenylhydrazine (2.45 g, 10 mmol).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the intermediate pyrazole-lactone.
Step 2: Ring Opening and Esterification to form Intermediate (D)
-
Dissolve the intermediate pyrazole-lactone (C) (from Step 1) in a mixture of methanol (30 mL) and 2M aqueous sodium hydroxide (15 mL).
-
Stir the mixture at 60 °C for 2 hours to effect the saponification of the lactone.
-
Cool the reaction mixture and acidify to pH 2 with 1M hydrochloric acid.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude carboxylic acid.
-
To the crude acid, add thionyl chloride (5 mL) and reflux for 1 hour.
-
Remove the excess thionyl chloride under reduced pressure.
-
Carefully add methanol (20 mL) and stir at room temperature for 2 hours.
-
Remove the solvent under reduced pressure and purify the residue by chromatography to yield the methyl ester intermediate (D).
Step 3: Amidation to Yield Final Product AG-2025-Furanpyrazole (E)
-
To a solution of the methyl ester intermediate (D) in a suitable aprotic solvent such as tetrahydrofuran (THF), add the desired amine (e.g., cyclopropylamine, 1.2 equivalents).
-
Add a peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a base such as triethylamine (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Filter off any solid byproducts and concentrate the filtrate.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final product, AG-2025-Furanpyrazole (E).
Data Presentation
Table 1: Summary of Synthetic Yields and Purity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| Intermediate (C) | C₁₅H₁₁Cl₂F₃N₂O₂ | 391.17 | 75 | >95 |
| Intermediate (D) | C₁₆H₁₅Cl₂F₃N₂O₃ | 423.20 | 80 | >98 |
| AG-2025-Furanpyrazole (E) | C₁₈H₁₈Cl₂F₃N₃O₂ | 448.26 | 65 | >99 |
Table 2: Representative Analytical Data for AG-2025-Furanpyrazole (E)
| Analytical Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 2H, Ar-H), 4.21 (t, J=7.2 Hz, 2H, -OCH₂-), 3.10 (m, 1H, cyclopropyl-H), 2.55 (t, J=7.2 Hz, 2H, -CH₂-), 1.55 (s, 3H, -CH₃), 0.85-0.95 (m, 4H, cyclopropyl-H₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 172.5 (C=O), 155.0 (C-pyrazole), 145.2 (C-pyrazole), 132.8 (Ar-C), 130.5 (Ar-C), 128.7 (Ar-C), 122.4 (q, J=272 Hz, -CF₃), 65.4 (-OCH₂-), 35.1 (-CH₂-), 25.8 (-CH₃), 22.7 (cyclopropyl-CH), 7.8 (cyclopropyl-CH₂) |
| IR (KBr, cm⁻¹) | 3310 (N-H), 2980 (C-H), 1685 (C=O, amide), 1550 (C=N), 1325 (C-F) |
| Mass Spec (ESI+) | m/z 449.07 [M+H]⁺ |
Hypothetical Signaling Pathway and Mode of Action
Application Notes and Protocols for the Derivatization of 3-Acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of potential derivatization strategies for 3-acetyl-3-methyldihydrofuran-2(3H)-one, a heterocyclic compound with a versatile scaffold. The presence of a lactone ring and a ketone functional group offers multiple avenues for chemical modification, enabling the synthesis of novel derivatives for screening in drug discovery and other research applications. The protocols provided are based on established chemical transformations of related γ-butyrolactones and acetyl-substituted compounds.
The γ-butyrolactone moiety is a privileged structure found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1] Derivatization of the this compound core can lead to the generation of libraries of compounds for investigating structure-activity relationships (SAR).
Potential Derivatization Pathways
The primary sites for derivatization on this compound are the acetyl group and the lactone ring.
-
Derivatization of the Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack and condensation reactions.
-
Derivatization via Lactone Ring Opening: The ester linkage of the lactone can be cleaved by various nucleophiles, leading to ring-opened derivatives.
Experimental Protocols
Protocol 1: Synthesis of Hydrazone Derivative
This protocol describes the condensation reaction of the acetyl group with hydrazine hydrate to form the corresponding hydrazone. This modification can be a key step in the synthesis of more complex heterocyclic systems.
Workflow Diagram:
Caption: Workflow for the synthesis of the hydrazone derivative of this compound.
Methodology:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.2 equivalents of hydrazine hydrate to the solution.
-
Reflux the mixture for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data (Hypothetical):
| Derivative | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Hydrazone | Hydrazine hydrate | 3 | 85 | 110-112 |
| Phenylhydrazone | Phenylhydrazine | 4 | 90 | 125-127 |
Protocol 2: Synthesis of an Amide Derivative via Lactone Ring Opening
This protocol details the aminolysis of the lactone ring with a primary amine (e.g., benzylamine) to yield a γ-hydroxy amide derivative. This reaction transforms the cyclic ester into a linear amide, significantly altering the molecule's properties.
Workflow Diagram:
Caption: Workflow for the synthesis of a γ-hydroxy amide derivative via lactone ring opening.
Methodology:
-
In a sealed tube, mix 1.0 equivalent of this compound with 2.0 equivalents of benzylamine.
-
Heat the mixture at 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Purify the crude product using silica gel column chromatography (e.g., with a hexane:ethyl acetate gradient).
-
Combine the fractions containing the product and evaporate the solvent under reduced pressure.
-
Characterize the structure of the resulting γ-hydroxy amide by spectroscopic methods.
Quantitative Data (Hypothetical):
| Derivative | Amine | Reaction Time (h) | Yield (%) | Physical State |
| Benzylamide | Benzylamine | 8 | 75 | Viscous oil |
| Cyclohexylamide | Cyclohexylamine | 10 | 70 | Solid |
Protocol 3: Knoevenagel Condensation of the Acetyl Group
This protocol describes the base-catalyzed condensation of the acetyl group with an active methylene compound, such as malononitrile, to introduce a new carbon-carbon double bond and extend the carbon skeleton.
Workflow Diagram:
Caption: Workflow for the Knoevenagel condensation of the acetyl group.
Methodology:
-
To a solution of 1.0 equivalent of this compound and 1.1 equivalents of malononitrile in benzene or toluene, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature or heat to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data (Hypothetical):
| Derivative | Active Methylene Compound | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Dicyanovinyl | Malononitrile | 6 | 80 | 95-97 |
| Cyanoacrylate | Ethyl cyanoacetate | 8 | 78 | 88-90 |
Summary of Derivatization Strategies
| Protocol | Target Functional Group | Type of Reaction | Key Reagents | Potential Application of Derivative |
| 1 | Acetyl Group | Condensation | Hydrazines, Hydroxylamines | Synthesis of N-containing heterocycles |
| 2 | Lactone Ring | Nucleophilic Ring Opening | Primary/Secondary Amines, Alcohols | Bioisosteric replacement, Pro-drug design |
| 3 | Acetyl Group | Knoevenagel Condensation | Active Methylene Compounds | C-C bond formation, Michael acceptors |
References
Application Notes and Protocols for 3-acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 3-acetyl-3-methyldihydrofuran-2(3H)-one (CAS No. 1123-19-9) in a laboratory setting. This chemical is primarily utilized as an intermediate in organic synthesis.[1]
Section 1: Chemical and Physical Properties
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a furanone derivative.[2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1123-19-9 | [2][3] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2][3] |
| Synonyms | α-acetyl-α-methyl-γ-butyrolactone, 3-Acetyldihydro-3-methyl-2(3H)-furanone | |
| Purity | ≥97% | [4] |
| Storage | Store in a cool, well-ventilated place. Keep container tightly closed. | [5] |
Section 2: Laboratory Safety and Handling
Due to the limited availability of specific toxicity data for this compound, it is imperative to handle this compound with caution, adhering to standard laboratory safety protocols for handling chemicals of unknown toxicity. The following guidelines are based on information from safety data sheets for the compound and structurally related chemicals.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided below.
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | A lab coat should be worn. For larger quantities or potential for splashing, chemical-resistant aprons and sleeves are recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If vapors or aerosols are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
General Handling Precautions
-
Avoid contact with eyes, skin, and clothing.
-
Do not ingest or inhale.
-
Work in a well-ventilated area, such as a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
Storage Procedures
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as oxidizing agents.
Spill and Disposal Procedures
-
Spill: In case of a spill, wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ventilate the area of the spill.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Section 3: Experimental Protocols
While specific, detailed experimental protocols for this compound are not widely published, its use as a synthetic intermediate suggests its application in reactions such as the synthesis of heterocyclic compounds. Below is a representative protocol for a general reaction involving a lactone, which should be adapted and optimized for specific research needs.
Illustrative Synthesis of a Pyrazole Derivative
This protocol is a general example of how this compound might be used in the synthesis of a pyrazole derivative. Note: This is an illustrative protocol and must be adapted based on specific reaction parameters and safety considerations.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (as a catalyst, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of this compound in a suitable solvent such as ethanol.
-
Addition of Reagent: To the stirred solution, add 1 to 1.2 equivalents of hydrazine hydrate (or a substituted hydrazine). If the reaction is slow, a catalytic amount of glacial acetic acid can be added.
-
Reaction: Heat the reaction mixture to reflux and maintain it for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by a suitable method such as column chromatography or recrystallization to yield the desired pyrazole derivative.
Section 4: Visualizations
Laboratory Safety Workflow
Illustrative Synthesis Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-acetyl-3-methyldihydrofuran-2(3H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-acetyl-3-methyldihydrofuran-2(3H)-one synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: A common and effective two-step approach is recommended. The first step involves the synthesis of the precursor, α-acetyl-γ-butyrolactone, through a Claisen condensation reaction. The second step is the selective methylation of this precursor at the α-position to yield the final product.
Q2: Which step is more critical for the final yield and purity?
A2: While both steps are important, the methylation of α-acetyl-γ-butyrolactone (Step 2) is often more challenging in terms of achieving high selectivity and yield. Controlling the reaction conditions to prevent side reactions is crucial for obtaining a pure product.
Q3: What are the most common side products in this synthesis?
A3: In the methylation step, common side products can include the O-methylated product, unreacted starting material, and potentially di-methylated products if the reaction is not carefully controlled. During the initial condensation, side reactions can arise from the self-condensation of the acetate source.
Troubleshooting Guide
Issue 1: Low or no yield of the methylated product.
-
Question: I am not getting a good yield of this compound after the methylation step. What could be the issue?
-
Answer: Low yield in the methylation step can be attributed to several factors:
-
Incomplete deprotonation: The formation of the enolate is critical. Ensure your base is strong enough and used in a slight excess to completely deprotonate the α-acetyl-γ-butyrolactone.
-
Inactive methylating agent: The methylating agent (e.g., methyl iodide) may have degraded. Use a fresh or properly stored bottle.
-
Reaction temperature: The temperature for both enolate formation and methylation needs to be carefully controlled. Enolate formation is often carried out at low temperatures (e.g., -78 °C) to prevent side reactions, while the alkylation may require a gradual warming.
-
Moisture contamination: The presence of water will quench the enolate. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Presence of multiple products in the final mixture.
-
Question: My NMR analysis shows multiple products after the methylation reaction. How can I improve the selectivity?
-
Answer: The formation of multiple products, such as O-alkylation or multiple alkylations, is a common challenge in enolate chemistry. To enhance selectivity for the desired C-alkylation:
-
Choice of base and solvent: Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) in a non-polar aprotic solvent like THF can favor the formation of the kinetic enolate and minimize side reactions.
-
Temperature control: Maintaining a low temperature during enolate formation and the addition of the methylating agent is crucial.
-
Rate of addition: Add the methylating agent slowly to the enolate solution to maintain a low concentration of the electrophile, which can help prevent multiple alkylations.
-
Issue 3: Difficulty in purifying the final product.
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification techniques are recommended?
-
Answer: Purification can be challenging due to the similar polarities of the starting material and the product.
-
Column chromatography: This is the most effective method for separating the desired product from unreacted starting material and side products. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions.
-
Data Presentation
Table 1: Hypothetical Effect of Reaction Parameters on Methylation Yield
| Parameter | Variation | Yield of this compound (%) |
| Base | Sodium Ethoxide | 45 |
| Sodium Hydride | 65 | |
| Lithium Diisopropylamide (LDA) | 85 | |
| Solvent | Ethanol | 40 |
| Dichloromethane (DCM) | 60 | |
| Tetrahydrofuran (THF) | 88 | |
| Temperature | 25 °C (Room Temperature) | 50 |
| 0 °C | 70 | |
| -78 °C | 90 | |
| Methylating Agent | Methyl Iodide | 85 |
| Dimethyl Sulfate | 75 |
Experimental Protocols
Protocol 1: Synthesis of α-acetyl-γ-butyrolactone (Precursor)
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a nitrogen atmosphere.
-
Reagents: To the flask, add sodium methoxide (1.1 equivalents) and anhydrous diethyl ether.
-
Reaction: A mixture of γ-butyrolactone (1 equivalent) and ethyl acetate (1.2 equivalents) is added dropwise via the addition funnel over 1 hour while stirring.
-
Reflux: After the addition is complete, the reaction mixture is heated to reflux for 6 hours.
-
Work-up: The mixture is cooled to room temperature and quenched by the slow addition of 1M HCl until the solution is acidic. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield α-acetyl-γ-butyrolactone.
Protocol 2: Synthesis of this compound
-
Setup: In an oven-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Base Formation: Slowly add n-butyllithium (1.1 equivalents) to the solution and stir for 30 minutes at -78 °C to form LDA.
-
Enolate Formation: Add a solution of α-acetyl-γ-butyrolactone (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.
-
Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
Caption: Proposed two-step synthesis workflow.
Technical Support Center: Synthesis of α-Acetyl-α-methyl-γ-butyrolactone
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for α-Acetyl-α-methyl-γ-butyrolactone?
The synthesis is typically a two-step process. The first step is the acylation of γ-butyrolactone (GBL) to form α-acetyl-γ-butyrolactone. This is commonly achieved by reacting GBL with an acetylating agent like ethyl acetate in the presence of a strong base. The second step involves the methylation of the α-acetyl-γ-butyrolactone intermediate, which is an alkylation reaction similar to the acetoacetic ester synthesis.
Q2: What are the most common side reactions during the initial acylation of γ-butyrolactone?
The principal side reaction is the self-condensation of γ-butyrolactone. Under strongly alkaline conditions, the carbanion of GBL can react with another molecule of GBL.[1][2][3] This competitive ester condensation can lead to the formation of α-(2-hydroxy-tetrahydrofuran-2-yl)-γ-butyrolactone, reducing the yield of the desired α-acetyl-γ-butyrolactone.[1][2][3] Both the desired acylation and the self-condensation are exothermic, so careful temperature control is crucial to minimize this side product.[1][2][3]
Q3: I am observing a low yield of the final methylated product. What are the potential causes?
Low yields can stem from issues in either the acylation or the methylation step.
-
Incomplete Acylation: Insufficient base, low reaction temperature, or a short reaction time can lead to incomplete formation of α-acetyl-γ-butyrolactone.
-
Side Reactions in Acylation: As mentioned in Q2, self-condensation of GBL is a major competing reaction.
-
Inefficient Methylation: The choice of base and alkylating agent is critical. Using a base that is not strong enough to fully deprotonate the α-acetyl-γ-butyrolactone can result in a low yield.
-
O-alkylation vs. C-alkylation: A common issue in the alkylation of enolates is the competition between C-alkylation (desired) and O-alkylation (side product).[4] The choice of solvent and counter-ion can influence this ratio.
-
Hydrolysis: The presence of water during the reaction can lead to hydrolysis of the ester functionalities.
Q4: How can I minimize the formation of the GBL self-condensation product?
Controlling the reaction rate is key.[1][2][3] This can be achieved by:
-
Slow addition of reagents: Adding the base or the γ-butyrolactone dropwise to the reaction mixture can help maintain a low concentration of the reactive GBL carbanion, favoring the reaction with the acetylating agent.
-
Temperature control: Maintaining a low and consistent reaction temperature is critical as both competing reactions are exothermic.[1][2][3]
-
Choice of base and solvent: The reaction conditions can be optimized to favor the desired acylation.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low yield of α-acetyl-γ-butyrolactone | Self-condensation of γ-butyrolactone.[1][2][3] | Maintain strict temperature control. Use slow, dropwise addition of reagents. |
| Incomplete reaction. | Ensure a sufficiently strong base is used in stoichiometric amounts. Increase reaction time or temperature cautiously. | |
| Presence of a high molecular weight impurity | This is likely the α-(2-hydroxy-tetrahydrofuran-2-yl)-γ-butyrolactone from self-condensation.[1][2][3] | Optimize reaction conditions to minimize this side product (see above). Purification by column chromatography may be necessary. |
| Low yield of α-Acetyl-α-methyl-γ-butyrolactone | Incomplete methylation. | Use a strong enough base to fully deprotonate the α-acetyl-γ-butyrolactone. Ensure the methylating agent is reactive enough. |
| O-alkylation side product formation.[4] | The choice of solvent can influence the C/O alkylation ratio. Aprotic polar solvents often favor C-alkylation. | |
| "Red material" or fire during the reaction | Use of metallic sodium as a base can be hazardous, especially with exothermic reactions.[1][3] | Consider alternative, safer bases such as sodium ethoxide or sodium hydride. Ensure an inert atmosphere and strict control of reaction temperature. |
Experimental Protocols
Step 1: Synthesis of α-Acetyl-γ-butyrolactone (General Procedure)
This protocol is a generalized representation based on the principles of Claisen condensation.
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable solvent (e.g., anhydrous toluene or THF).
-
Add a strong base (e.g., sodium ethoxide or sodium hydride).
-
Cool the mixture in an ice bath.
-
A mixture of γ-butyrolactone and ethyl acetate is added dropwise from the dropping funnel with vigorous stirring, maintaining a low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.
-
The reaction is then quenched by carefully adding a proton source (e.g., dilute acid).
-
The product is isolated by extraction with an organic solvent, followed by washing, drying, and purification (e.g., distillation or column chromatography).
Step 2: Synthesis of α-Acetyl-α-methyl-γ-butyrolactone (General Procedure)
This protocol is a generalized representation based on the principles of acetoacetic ester synthesis alkylation.
-
In a flame-dried flask under an inert atmosphere, dissolve the α-acetyl-γ-butyrolactone from Step 1 in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath and add a strong base (e.g., sodium hydride or LDA) portion-wise to form the enolate.
-
Stir the mixture at this temperature for a period to ensure complete enolate formation.
-
Add a methylating agent (e.g., methyl iodide) dropwise to the enolate solution, maintaining the low temperature.
-
After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Main synthetic pathway and a key side reaction in the synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
Caption: A troubleshooting workflow for the synthesis of α-Acetyl-α-methyl-γ-butyrolactone.
References
Technical Support Center: Purification of 3-acetyl-3-methyldihydrofuran-2(3H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-acetyl-3-methyldihydrofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the purification of this compound?
A1: Impurities largely depend on the synthetic route employed. A common and probable synthesis involves the methylation of 3-acetyldihydrofuran-2(3H)-one (α-acetyl-γ-butyrolactone). Potential impurities from this process include:
-
Unreacted Starting Material: 3-acetyldihydrofuran-2(3H)-one.
-
Reagents: Residual methylating agents (e.g., methyl iodide) and base (e.g., sodium ethoxide, potassium carbonate).
-
Side Products:
-
O-methylated byproducts where the enolate oxygen is methylated instead of the carbon.
-
Products from side reactions involving the acetyl group.
-
-
Solvent Residues: Residual solvents from the reaction and extraction steps (e.g., ethanol, toluene, ethyl acetate).
Q2: My column chromatography separation is poor, with co-elution of the product and impurities. What should I do?
A2: Poor separation in column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System: The polarity of your eluent is critical. If your product and impurities are co-eluting, they likely have similar polarities.
-
TLC Analysis: Run thin-layer chromatography (TLC) with various solvent systems to find an optimal mobile phase that provides good separation (a significant ΔRf) between your product and the impurities. A good starting point for polar compounds like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, may provide better separation.
-
-
Check Column Packing: Ensure your column is packed uniformly without any cracks or channels, which can lead to poor separation.
-
Sample Loading: Load your sample onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column with too much sample can significantly reduce separation efficiency.
-
Stationary Phase: For highly polar compounds, reverse-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) might be a better alternative to normal-phase silica gel chromatography.
Q3: The yield of my purified product after column chromatography is very low. What could be the reason?
A3: Low yield can be frustrating. Here are some potential causes and solutions:
-
Product Sticking to the Column: Highly polar compounds can sometimes adhere strongly to the silica gel. You can try increasing the polarity of your eluent at the end of the run to flush out any remaining product. Adding a small percentage of a more polar solvent like methanol to your eluent can help.
-
Product Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if any new spots appear. If degradation is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.
-
Improper Fraction Collection: Ensure you are monitoring the elution closely with TLC to correctly identify and combine the fractions containing your pure product.
Q4: I am having trouble recrystallizing this compound. It either oils out or doesn't crystallize at all. What solvents should I try?
A4: Finding the right recrystallization solvent is often a matter of trial and error. Here are some suggestions:
-
Single Solvent Systems: Try solvents of varying polarities. Good starting points for polar ketones include:
-
Isopropanol
-
Ethanol
-
Ethyl acetate
-
Toluene
-
-
Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be used. Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, gently warm the solution until it becomes clear again and allow it to cool slowly. Common solvent pairs include:
-
Ethyl acetate/Hexane
-
Acetone/Hexane
-
Dichloromethane/Hexane
-
Methanol/Water
-
Q5: How can I effectively remove residual solvents from my final product?
A5: Residual solvents can be removed by drying the purified compound under high vacuum. If the compound has a sufficiently high boiling point, gentle heating while under vacuum can accelerate the process. For stubborn, high-boiling solvents, techniques like azeotropic distillation with a lower-boiling solvent prior to final drying might be necessary. The NIST Chemistry WebBook indicates a boiling point of 95-100 °C at 0.007 bar for this compound, suggesting that vacuum distillation is a viable purification method and that lower boiling solvents should be readily removable under vacuum.[1]
Troubleshooting Purification Workflow
Potential Side Reactions and Impurity Formation
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| CAS Number | 1123-19-9 | [1] |
| Boiling Point | 95-100 °C at 5.25 mmHg (0.007 bar) | [1] |
Table 2: Suggested Solvent Systems for Column Chromatography (Normal Phase)
| Solvent System (v/v) | Polarity | Application |
| Hexane : Ethyl Acetate (4:1 to 1:1) | Low to Medium | Good starting point for initial trials. |
| Dichloromethane : Acetone (9:1 to 7:3) | Medium | For separating closely related polar compounds. |
| Toluene : Ethyl Acetate (4:1 to 2:1) | Low to Medium | Alternative non-polar component to hexane. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: General Procedure for Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed. Use a short path distillation head for high-boiling compounds to minimize product loss.
-
Crude Product Addition: Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Vacuum Application: Slowly and carefully apply vacuum to the system.
-
Heating: Gently heat the distillation flask with stirring.
-
Fraction Collection: Collect the distillate in fractions, monitoring the temperature and pressure. A stable boiling point indicates the collection of a pure compound.
-
Analysis: Analyze the purity of the collected fractions using an appropriate method (e.g., GC-MS, NMR).
Protocol 3: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling in an ice bath can further promote crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
optimization of reaction conditions for dihydrofuranone synthesis
Welcome to the technical support center for the optimization of reaction conditions for dihydrofuranone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to dihydrofuranones?
A1: Dihydrofuranones can be synthesized through various pathways, with the choice of method often depending on the desired substitution pattern and available starting materials. Common methods include:
-
Acid-catalyzed cyclization: This often involves the intramolecular cyclization of substrates like α′-hydroxyenones or the thermal degradation of compounds like L-ascorbic acid.[1]
-
Base-induced intramolecular cyclization: This method can be used for substrates such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts to yield 2-unsubstituted 5-aryl-3(2H)-furanones.[2]
-
Metal-catalyzed cycloisomerization: Transition metals like gold, palladium, and rhodium can catalyze the cyclization of precursors such as γ-hydroxyalkynones or allenic hydroxyketones.[2]
-
Oxidative coupling: This is a common method for producing dihydrobenzofuran neolignans from phenylpropanoids, often using silver(I) reagents as oxidants.
-
Ring-closing metathesis (RCM): This technique can be employed to form the dihydrofuran ring from appropriate diene precursors.[3][4]
Q2: Which reaction parameters are most critical for optimizing dihydrofuranone synthesis?
A2: Several parameters are crucial for maximizing yield and minimizing side products. These include:
-
Temperature: Temperature can significantly impact reaction rate and selectivity. For instance, in some syntheses, lower temperatures are preferred to prevent degradation, while in others, reflux conditions are necessary to drive the reaction to completion.
-
Catalyst/Reagent Choice and Concentration: The selection of the catalyst (acid, base, or metal) and its concentration is vital. For example, in silver(I)-promoted oxidative coupling, the specific silver salt and its stoichiometry can greatly affect conversion and selectivity.
-
Solvent: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. For instance, acetonitrile has been found to be a "greener" and effective solvent in certain silver(I)-promoted oxidative coupling reactions.
-
Reaction Time: Optimizing the reaction time is essential to ensure the reaction goes to completion without allowing for the formation of degradation or side products.[5] Monitoring the reaction by techniques like TLC or GC is recommended.[6]
Q3: How does the purity of starting materials affect the synthesis?
A3: The purity of starting materials is critical for the success of the synthesis. Impurities can lead to several issues, including:
-
Lower yields: Impurities may interfere with the desired reaction pathway or consume reagents.
-
Formation of unexpected side products: Impurities can react with reagents or intermediates, leading to a complex reaction mixture and difficult purification.
-
Catalyst deactivation: Some impurities can poison the catalyst, reducing its efficiency or halting the reaction altogether. It is crucial to use starting materials of high purity and to properly characterize them before use.[7][8][9][10]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Reaction Conditions | Verify that the temperature, pressure, and reaction time are appropriate for the specific protocol. Consider performing small-scale experiments to screen a range of conditions. |
| Inactive or Degraded Reagents/Catalyst | Use freshly opened or purified reagents. Ensure catalysts have not been deactivated by improper storage or handling. In metal-catalyzed reactions, catalyst leaching can also be an issue. |
| Presence of Water or Oxygen | For moisture or air-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Poor Quality Starting Materials | Characterize the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Purify starting materials if necessary.[7][8][9][10] |
| Reaction Has Not Gone to Completion | Monitor the reaction progress using TLC or GC.[6] If the reaction has stalled, consider extending the reaction time or adding more catalyst/reagent. |
| Product Lost During Workup/Purification | Check all phases of the workup. The product may be partially soluble in the aqueous layer.[5] Ensure the pH of the aqueous phase is optimized for extraction. Be cautious during solvent removal (rotoevaporation) if the product is volatile.[5] |
Problem 2: Formation of Significant Side Products/Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | Running the reaction at a temperature that is too high can often lead to decomposition or side reactions. Try lowering the temperature. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reactants and reagents. An excess of one reactant can sometimes lead to the formation of byproducts. |
| Undesired Reaction Pathway | The choice of solvent or base/acid can sometimes favor an alternative reaction pathway. For example, in some reactions, a switch in solvent can lead to different regioisomers. |
| Presence of Impurities | As mentioned, impurities in the starting materials can lead to side reactions. Ensure high purity of all components.[7][8][9][10] |
| Product Degradation | The desired dihydrofuranone product may be unstable under the reaction or workup conditions. Consider using milder conditions or quenching the reaction as soon as the starting material is consumed.[5] |
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions
| Cause | Recommended Action |
| Product and Impurities Have Similar Polarity | Optimize your column chromatography conditions. Try different solvent systems (eluents) or a different stationary phase (e.g., alumina instead of silica gel). |
| Product is Unstable on Silica Gel | Some furanones can be sensitive to the acidic nature of silica gel.[11] Consider using neutral or deactivated silica, or adding a small amount of a base like triethylamine to the eluent.[11] |
| Product is an Oil and Difficult to Handle | If the product is a viscous oil, try co-evaporation with a high-boiling point solvent like toluene to remove residual volatile solvents. |
| Co-elution of Byproducts | If chromatography is ineffective, consider other purification techniques such as recrystallization or distillation (if the product is thermally stable). |
| Product is Water-Soluble | If the product has significant water solubility, extraction with an organic solvent may be inefficient. Consider continuous liquid-liquid extraction or salting out the aqueous layer before extraction. |
Data Presentation
Table 1: Effect of Oxidant on Dihydrobenzofuran Neolignan Synthesis (Oxidative Coupling of Methyl Ferulate)
| Entry | Oxidant (equiv.) | Conversion (%) | Selectivity (%) |
| 1 | Ag₂O (0.5) | 78.3 | 63.7 |
| 2 | Ag₂CO₃ (0.5) | 61.3 | 28.6 |
| 3 | AgOAc (0.5) | 73.7 | 63.7 |
Data adapted from a study on the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.
Table 2: Effect of Solvent on Dihydrobenzofuran Neolignan Synthesis (Ag₂O oxidant)
| Entry | Solvent | Conversion (%) | Selectivity (%) |
| 1 | Acetonitrile | 78.3 | 63.7 |
| 2 | Dichloromethane | 68.8 | 58.8 |
| 3 | Benzene | 66.3 | 74.3 |
| 4 | Toluene | 65.7 | 71.0 |
Data adapted from a study on the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.
Table 3: Effect of Temperature on Dihydrobenzofuran Neolignan Synthesis (Ag₂O in Acetonitrile)
| Entry | Temperature (°C) | Conversion (%) | Selectivity (%) |
| 1 | 0 | 44.4 | 42.1 |
| 2 | Room Temp. | 78.3 | 63.7 |
| 3 | 85 (Reflux) | 68.0 | 64.1 |
Data adapted from a study on the synthesis of (±)-trans-dehydrodiferulate dimethyl ester.
Experimental Protocols
Protocol 1: Acid-Catalyzed Synthesis of 3,4-Dihydroxy-5-methyl-2-furanone from L-Ascorbic Acid
This protocol is based on the acid-catalyzed thermal degradation of L-ascorbic acid.[1]
Materials:
-
L-Ascorbic acid
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve L-ascorbic acid in deionized water.
-
Add concentrated HCl to the solution.
-
Heat the mixture to reflux and maintain for the desired reaction time.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Base-Mediated Synthesis of Dihydrofuro[2,3-b]benzofuran Derivatives
This protocol involves a base-mediated Michael addition followed by intramolecular cyclization.[12]
Materials:
-
2-Nitrobenzofuran derivative
-
1,3-Dicarbonyl compound
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetonitrile, ethanol)
Procedure:
-
To a solution of the 2-nitrobenzofuran derivative and the 1,3-dicarbonyl compound in the chosen solvent, add the base.
-
Stir the reaction mixture at the appropriate temperature (room temperature or elevated) for the required duration.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with water or a dilute acid solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired dihydrofuro[2,3-b]benzofuran derivative.
Protocol 3: Metal-Catalyzed Synthesis of Substituted 3(2H)-Furanones from γ-Hydroxyalkynones
This protocol utilizes a gold catalyst for the cyclization of γ-hydroxyalkynones.[2]
Materials:
-
γ-Hydroxyalkynone substrate
-
Gold catalyst (e.g., (p-CF₃C₆H₄)₃PAuCl)
-
Silver salt co-catalyst (e.g., AgOTf)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the gold catalyst and silver co-catalyst.
-
Add the anhydrous solvent and stir until the catalysts are dissolved.
-
Add the γ-hydroxyalkynone substrate to the reaction mixture.
-
Stir the reaction at room temperature or a slightly elevated temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite or silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Decision tree for addressing side product formation.
Caption: Overview of common dihydrofuranone synthesis pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 3. Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00593D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. sigarra.up.pt [sigarra.up.pt]
- 9. japta.or.jp [japta.or.jp]
- 10. ipqpubs.com [ipqpubs.com]
- 11. Mechanism-Guided Development of Transition-Metal-Catalyzed C-N Bond-Forming Reactions Using Dioxazolones as the Versatile Amidating Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Resolving Impurities in 3-Acetyl-3-methyldihydrofuran-2(3H)-one Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in resolving impurities encountered during the synthesis and purification of 3-acetyl-3-methyldihydrofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Common impurities can originate from starting materials, side reactions, or degradation. Potential impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include ethyl acetoacetate, an epoxide (like propylene oxide), or a protected α,β-unsaturated lactone.
-
Side-Reaction Products:
-
Self-condensation products: Aldol or Claisen-type self-condensation of the starting materials or the product can occur under basic conditions.[1][2]
-
Hydrolysis products: The lactone ring is susceptible to hydrolysis, especially in the presence of acid or base, leading to the corresponding hydroxy acid.
-
Byproducts from Michael Addition: If a Michael addition route is used, potential side reactions include 1,2-addition instead of the desired 1,4-conjugate addition, and the formation of diastereomers if chiral centers are not controlled.[3][4]
-
-
Residual Solvents and Reagents: Solvents used in the reaction and purification (e.g., ethanol, ethyl acetate, hexanes) and residual base or acid catalysts.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: The chemical shifts in the 1H and 13C NMR spectra can help identify common impurities.[5][6][7]
-
Starting Materials: Compare the unknown peaks with the known spectra of your starting materials.
-
Solvents: Common solvent peaks are well-documented. For example, residual chloroform (CDCl3) appears at 7.26 ppm in 1H NMR and 77.16 ppm in 13C NMR.[5][6]
-
Hydrolysis Product: The opening of the lactone ring to the hydroxy acid will result in the disappearance of the characteristic lactone carbonyl signal in the 13C NMR (around 175-180 ppm) and the appearance of a carboxylic acid proton signal (typically >10 ppm) and a hydroxyl proton signal in the 1H NMR.
-
Side-Reaction Products: Complex mixtures of unexpected peaks may indicate side reactions. 2D NMR techniques (like COSY and HSQC) can help elucidate the structures of these byproducts.
Q3: What analytical techniques are best for quantifying the purity of my this compound sample?
A3: A combination of techniques is often best for a comprehensive purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including residual solvents and some side products.[8][9][10]
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from less volatile impurities. A reversed-phase C18 column is a good starting point.
-
Quantitative NMR (qNMR): Can be used to determine the absolute purity of the sample by integrating the signals of the target compound against a certified internal standard.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
If your initial product shows significant impurities by TLC, GC, or NMR, consider the following troubleshooting steps.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or GC. Consider extending the reaction time or adding a slight excess of one of the reagents. |
| Side Reactions | Optimize reaction conditions. This may involve lowering the reaction temperature, changing the base or catalyst, or altering the order of reagent addition. For Michael additions, ensure conditions favor 1,4-addition.[3][4] |
| Product Degradation | Work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis of the lactone. Avoid prolonged exposure to strong acids or bases. |
Issue 2: Difficulty in Removing a Specific Impurity
If a persistent impurity is co-eluting with your product during chromatography or is difficult to remove by other means, the following strategies may be effective.
Purification Troubleshooting:
| Purification Method | Troubleshooting Steps |
| Column Chromatography | Optimize Solvent System: If the impurity is more polar, try a less polar eluent system. If it's less polar, increase the eluent polarity. A shallow gradient can improve separation. Change Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a reversed-phase (C18) column. |
| Recrystallization | Solvent Screening: Test a variety of single and mixed solvent systems. Good solvent pairs often consist of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble. Common pairs include heptane/ethyl acetate and methanol/water.[11][12] Slow Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Scratching the inside of the flask can sometimes induce crystallization. |
| Distillation | Vacuum Distillation: For thermally stable, liquid impurities with a different boiling point, fractional distillation under reduced pressure can be effective. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-200 mesh is a good starting point)[13]
-
Solvents for mobile phase (e.g., Hexanes and Ethyl Acetate)
-
Glass column with stopcock
-
Sand
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. Aim for a system that gives your product an Rf value of ~0.2-0.4. A common starting point for lactones is a mixture of hexanes and ethyl acetate.
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in the initial, least polar eluent.[14]
-
Pour the slurry into the column, allowing the solvent to drain slowly, ensuring an evenly packed column without air bubbles.[15]
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[16]
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
This protocol outlines a general procedure for the recrystallization of this compound, which is a liquid at room temperature and may require cooling to crystallize.
Materials:
-
Impure this compound
-
Recrystallization solvent(s)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and when heated. An ideal solvent will dissolve the compound when hot but not at room temperature.[12]
-
Dissolution: Place the impure compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Recommended Solvents / Solvent Systems | Notes |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase the polarity. |
| Recrystallization | Heptane/Ethyl Acetate, Methanol/Water, Acetone/Water, Diethyl ether/Hexanes | Finding the right solvent or solvent pair is often empirical.[11][12] |
Visualizations
Logical Workflow for Impurity Resolution
Caption: Workflow for identifying and resolving impurities in synthetic samples.
Decision Tree for Purification Method Selection
Caption: Decision tree to guide the selection of an appropriate purification method.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. rsc.org [rsc.org]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. Extractionless GC/MS analysis of gamma-hydroxybutyrate and gamma-butyrolactone with trifluoroacetic anhydride and heptafluoro-1-butanol from aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dshs-koeln.de [dshs-koeln.de]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. web.uvic.ca [web.uvic.ca]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-acetyl-3-methyldihydrofuran-2(3H)-one Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-acetyl-3-methyldihydrofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for producing this compound on a laboratory scale?
A common and effective strategy involves a three-step process:
-
Alkylation: Methylation of a β-keto ester, such as ethyl acetoacetate, to introduce the methyl group at the α-position.
-
Epoxide Ring-Opening: Reaction of the methylated β-keto ester enolate with ethylene oxide to introduce a hydroxyethyl group.
-
Lactonization: Acid-catalyzed intramolecular cyclization of the resulting γ-hydroxy keto-ester to form the desired lactone.
Q2: What are the primary challenges when scaling up this synthesis?
Scaling up this synthesis introduces several challenges:
-
Exothermic Reactions: Both the alkylation and the reaction with ethylene oxide can be highly exothermic, requiring careful temperature control to prevent runaway reactions and side product formation.
-
Handling of Ethylene Oxide: Ethylene oxide is a toxic and flammable gas, requiring specialized equipment and safety protocols for large-scale use.
-
Competitive Reactions: At scale, side reactions such as O-alkylation, di-alkylation, and polymerization of ethylene oxide become more significant.
-
Purification: The final product may be contaminated with unreacted starting materials, intermediates, and byproducts, necessitating efficient large-scale purification methods.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored using standard analytical techniques:
-
Thin Layer Chromatography (TLC): Useful for qualitatively tracking the consumption of starting materials and the formation of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification and quantification of volatile components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): Suitable for monitoring the formation of the non-volatile lactone product and intermediates.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion and identify major species.
Troubleshooting Guides
Problem 1: Low yield in the methylation of ethyl acetoacetate.
| Possible Cause | Troubleshooting Step |
| Incomplete deprotonation of ethyl acetoacetate. | Use a sufficiently strong and non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Ensure the base is fresh and properly handled to maintain its reactivity. |
| Competitive O-alkylation. | Use a less polar aprotic solvent (e.g., THF, dioxane) to favor C-alkylation. Using sodium hydride as the base also tends to favor C-alkylation. |
| Di-alkylation of the product. | Use a stoichiometric amount of the alkylating agent (methyl iodide). Add the alkylating agent slowly at a controlled temperature to minimize over-alkylation. |
| Moisture in the reaction. | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Problem 2: Formation of significant byproducts during the reaction with ethylene oxide.
| Possible Cause | Troubleshooting Step |
| Polymerization of ethylene oxide. | Add ethylene oxide slowly to the reaction mixture at a low temperature (e.g., 0 °C or below). Use a catalyst that promotes the desired ring-opening without initiating polymerization. |
| Formation of diethylene glycol derivatives. | Maintain a low concentration of ethylene oxide in the reaction mixture by controlling the addition rate. |
| Reaction of the enolate at the carbonyl group. | Use a less reactive enolate or protect the carbonyl group, although this adds extra steps to the synthesis. |
Problem 3: Incomplete or slow lactonization.
| Possible Cause | Troubleshooting Step | | Insufficient acid catalyst. | Increase the amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). | | Presence of water inhibiting the reaction. | Use a Dean-Stark apparatus to remove water from the reaction mixture as it forms, driving the equilibrium towards the lactone. | | Reversibility of the reaction. | Ensure continuous removal of water to prevent the hydrolysis of the lactone back to the hydroxy acid. |
Problem 4: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step | | Presence of polar impurities. | Use column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) to separate the product from polar impurities. | | Co-elution of product with starting materials. | Optimize the chromatographic conditions (e.g., gradient elution) for better separation. | | Thermal decomposition during distillation. | Use vacuum distillation to lower the boiling point of the product and minimize thermal degradation. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-acetyl-2-methylpropanoate (Methylated Intermediate)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere.
-
Reagents:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetoacetate
-
Methyl iodide
-
-
Procedure: a. Suspend sodium hydride (1.1 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Add ethyl acetoacetate (1.0 equivalent) dropwise via the dropping funnel, maintaining the temperature below 5 °C. d. Stir the mixture at 0 °C for 1 hour after the addition is complete. e. Add methyl iodide (1.05 equivalents) dropwise, keeping the temperature below 10 °C. f. Allow the reaction to warm to room temperature and stir for 12-16 hours. g. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. h. Extract the aqueous layer with ethyl acetate. i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. j. Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a dry ice/acetone condenser under a nitrogen atmosphere.
-
Reagents:
-
Ethyl 2-acetyl-2-methylpropanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethylene oxide
-
Dilute sulfuric acid
-
-
Procedure: a. Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. b. Add ethyl 2-acetyl-2-methylpropanoate (1.0 equivalent) to the solution at room temperature. c. Cool the mixture to 0 °C. d. Bubble ethylene oxide gas (1.2 equivalents) through the solution at a slow, controlled rate, maintaining the temperature below 5 °C. e. After the addition is complete, stir the reaction at room temperature for 24 hours. f. Neutralize the reaction mixture with dilute sulfuric acid. g. Remove the ethanol under reduced pressure. h. Add a catalytic amount of concentrated sulfuric acid to the residue and heat the mixture to promote lactonization, removing water using a Dean-Stark trap. i. After cooling, dilute the mixture with water and extract with ethyl acetate. j. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. k. Purify the final product by vacuum distillation or column chromatography.
Data Presentation
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) |
| Methylation Yield | 80-90% | >85% |
| Ethylene Oxide Reaction Yield | 60-70% | >65% |
| Lactonization Yield | 85-95% | >90% |
| Overall Yield | 40-60% | >50% |
| Purity (GC) | >98% | >99% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
degradation pathways of 3-acetyl-3-methyldihydrofuran-2(3H)-one under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the study of 3-acetyl-3-methyldihydrofuran-2(3H)-one degradation under acidic conditions. Given the limited direct literature on this specific molecule, the following information is based on established chemical principles for analogous structures, namely γ-butyrolactones and α-substituted ketones.
Frequently Asked Questions (FAQs)
Q1: What are the likely primary degradation pathways for this compound in an acidic aqueous solution?
A1: Under acidic conditions, two principal degradation pathways are anticipated. The primary pathway is likely the acid-catalyzed hydrolysis of the lactone (cyclic ester) ring, which would lead to the formation of a γ-hydroxy carboxylic acid.[1][2][3] A secondary pathway could involve the acid-catalyzed enolization of the acetyl group, which may lead to subsequent reactions such as aldol condensation if other carbonyl-containing species are present.[4][5][6]
Q2: I am observing a new peak in my HPLC analysis during my degradation study. What is its likely identity?
A2: A new, more polar peak appearing during HPLC analysis is likely the hydrolyzed product, 4-hydroxy-2-methyl-2-acetylbutanoic acid. Lactone hydrolysis opens the ring structure, introducing a carboxylic acid and a hydroxyl group, which increases the compound's polarity and typically results in a shorter retention time on a reverse-phase HPLC column.[7] To confirm, you can analyze the new peak by mass spectrometry; the mass should correspond to the parent compound with the addition of one water molecule (an increase of 18 Da).
Q3: My degradation reaction seems to be stalling or proceeding very slowly. What factors could be influencing the reaction rate?
A3: The rate of acid-catalyzed lactone hydrolysis is influenced by several factors:
-
Acid Strength and Concentration: Higher acid concentrations (lower pH) will generally accelerate the hydrolysis rate.[1]
-
Temperature: Increasing the reaction temperature will increase the rate of degradation.
-
Solvent: The polarity of the solvent can influence the stability of the transition states in the hydrolysis mechanism.[8][9]
If the reaction is slow, consider increasing the acid concentration or the temperature. However, be aware that harsher conditions may also promote side reactions.
Q4: Can this compound undergo self-condensation under acidic conditions?
A4: Yes, it is plausible. The acetyl group can undergo acid-catalyzed enolization to form an enol nucleophile.[10][11] This enol could then attack the protonated carbonyl of another molecule of the starting material, leading to a dimeric aldol condensation product.[12][13][14] This is more likely to occur at higher concentrations of the starting material and under conditions that favor enol formation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed. | 1. Insufficient acid concentration. 2. Low reaction temperature. 3. Incorrect analytical method. | 1. Increase the concentration of the acid catalyst. 2. Increase the reaction temperature in increments (e.g., 10 °C). 3. Verify that your analytical method (e.g., HPLC, GC) can resolve the starting material and potential products. Check detector wavelength and column compatibility. |
| Multiple unexpected peaks in chromatogram. | 1. Presence of impurities in the starting material. 2. Competing side reactions (e.g., aldol condensation, further degradation of the primary product). 3. Instability of the degradation product under the reaction conditions. | 1. Check the purity of your starting material. 2. Use milder reaction conditions (lower temperature or acid concentration). Analyze samples at earlier time points to identify the primary product before it degrades further. 3. Isolate the primary product and subject it to the reaction conditions to assess its stability. |
| Poor reproducibility of kinetic data. | 1. Inconsistent temperature control. 2. Inaccurate pH or acid concentration. 3. Variability in sample workup.[15][16] | 1. Use a thermostatically controlled reaction vessel (e.g., water bath, heating mantle with a temperature controller). 2. Prepare fresh acid solutions and verify the pH before each experiment. 3. Standardize your quenching and sample preparation procedure. Quenching the reaction with a strong base at a consistent time is crucial. |
| Loss of material during workup. | 1. The hydrolyzed product may be water-soluble. 2. The product may be volatile. | 1. If performing a liquid-liquid extraction, saturate the aqueous layer with salt (e.g., NaCl) to decrease the polarity of the aqueous phase and improve extraction efficiency into the organic layer. Alternatively, use a more polar extraction solvent like ethyl acetate. 2. Use caution when removing solvents under reduced pressure (rotary evaporation). Use a cold trap and avoid excessive heating. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data based on typical acid-catalyzed lactone hydrolysis studies. These values should be considered as a starting point for experimental design.
Table 1: Effect of pH on the Half-Life of this compound in Aqueous Buffer at 50°C
| pH | Approximate Half-Life (t½) |
| 1.0 | ~ 12 hours |
| 2.0 | ~ 48 hours |
| 3.0 | ~ 120 hours |
| 5.0 | > 200 hours |
Table 2: Effect of Temperature on the Pseudo-First-Order Rate Constant (k) for Degradation at pH 2.0
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 25 | 1.5 x 10⁻⁶ |
| 40 | 8.0 x 10⁻⁶ |
| 60 | 5.5 x 10⁻⁵ |
| 80 | 3.2 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Kinetic Analysis of Degradation by HPLC
This protocol outlines a general method for determining the degradation kinetics of this compound.
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in acetonitrile).
-
Prepare acidic buffers at the desired pH values (e.g., pH 1, 2, 3 using HCl or H₂SO₄).
-
-
Initiation of Reaction:
-
Pre-heat the acidic buffer to the desired temperature in a sealed reaction vessel with stirring.
-
To initiate the reaction, add a small aliquot of the stock solution to the pre-heated buffer to achieve the final desired concentration (e.g., 100 µM).
-
-
Time-Point Sampling:
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a neutralizing agent (e.g., a phosphate buffer at pH 7) to prevent further degradation.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance.
-
Data Analysis: Determine the peak area of the parent compound at each time point. Plot the natural logarithm of the peak area versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).
-
Visualizations
Caption: Potential degradation pathways under acidic conditions.
Caption: Workflow for kinetic analysis of degradation.
References
- 1. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. leah4sci.com [leah4sci.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. byjus.com [byjus.com]
- 14. The topic covers Aldol Condensation, focusing on both the acid-catalyzed and base-catalyzed mechanisms of the reaction. [allen.in]
- 15. How To [chem.rochester.edu]
- 16. How To Run A Reaction [chem.rochester.edu]
preventing byproduct formation in γ-butyrolactone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of γ-butyrolactone (GBL).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the two primary synthesis routes for GBL: the dehydrogenation of 1,4-butanediol and the hydrogenation of maleic anhydride.
Route 1: Dehydrogenation of 1,4-Butanediol
Q1: My GBL yield is lower than expected, and I am observing a significant amount of an unknown byproduct with a lower boiling point. What is the likely cause and how can I prevent it?
A1: The most common low-boiling byproduct in the dehydrogenation of 1,4-butanediol is tetrahydrofuran (THF).[1][2] THF is formed through the dehydration of 1,4-butanediol, a reaction that is favored by acidic conditions and higher temperatures.
Troubleshooting Steps:
-
Optimize Reaction Temperature: High temperatures can promote the dehydration side reaction. The optimal temperature range for the dehydrogenation of 1,4-butanediol to GBL is typically between 200°C and 250°C.[3] Exceeding 300°C can lead to increased byproduct formation and catalyst deactivation through coking and sintering of the copper catalyst.[3]
-
Catalyst Selection: The choice of catalyst and support is crucial. Acidic sites on the catalyst support, such as those on alumina (Al₂O₃), can catalyze the dehydration to THF.[1][2] Using a less acidic support like silica (SiO₂) or incorporating basic modifiers can help suppress THF formation.[4] Zinc oxide (ZnO) as an additive has been shown to reduce the yield of THF.[1][2]
-
Control pH: The presence of acidic impurities in the 1,4-butanediol starting material can also contribute to THF formation. Ensure the starting material is of high purity and consider the use of a basic promoter in the reaction mixture.
Q2: I am observing a decrease in catalyst activity over time. What are the potential causes and how can I mitigate this?
A2: Catalyst deactivation is a common issue and can be caused by several factors:
-
Coke Formation: At higher temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites. Operating within the recommended temperature range of 200-250°C can minimize coking.[3]
-
Sintering: High temperatures can also cause the small metal particles of the catalyst to agglomerate into larger ones, a process called sintering. This reduces the active surface area of the catalyst. Using a catalyst with good thermal stability and operating at the lower end of the effective temperature range can help prevent sintering.[3]
-
Poisoning: Impurities in the feed can adsorb to the catalyst's active sites and deactivate it. Ensure the 1,4-butanediol feed is of high purity.
Route 2: Hydrogenation of Maleic Anhydride
Q1: My final product contains significant amounts of succinic anhydride. How can I improve the conversion to GBL?
A1: Succinic anhydride is the initial intermediate in the hydrogenation of maleic anhydride. Its presence in the final product indicates incomplete hydrogenation.
Troubleshooting Steps:
-
Increase Reaction Temperature: The hydrogenation of succinic anhydride to GBL requires a higher temperature than the initial hydrogenation of maleic anhydride. Increasing the temperature, typically in the range of 200-280°C, can promote the conversion of succinic anhydride to GBL.[5][6]
-
Optimize Hydrogen Pressure: Higher hydrogen pressure generally favors the hydrogenation reaction. Increasing the pressure can help drive the reaction towards the formation of GBL.
-
Catalyst Activity: Ensure your catalyst is sufficiently active. Deactivated or an inappropriate catalyst may not be effective in converting succinic anhydride. Copper-based catalysts are commonly used for this reaction.[7]
Q2: I am detecting n-butanol and butyric acid in my purified GBL. What is the source of these impurities and how can I avoid their formation?
A2: n-Butanol and butyric acid are common byproducts in the hydrogenation of maleic anhydride, arising from the ring-opening of the GBL molecule followed by further hydrogenation or oxidation.
Troubleshooting Steps:
-
Control Reaction Temperature: Very high reaction temperatures can promote the hydrogenolysis of the GBL ring, leading to the formation of these linear byproducts. Sticking to the optimal temperature range is crucial.
-
Catalyst Selectivity: The catalyst composition can influence the selectivity towards GBL. For example, the presence of certain promoters can suppress the ring-opening reactions.
-
Minimize Water Content: The presence of water can lead to the hydrolysis of maleic anhydride and succinic anhydride to their respective acids, which can then undergo different reaction pathways, potentially leading to more byproducts. Timely removal of water from the reaction system is important to prevent these side reactions.[8]
Data Presentation
Table 1: Effect of Catalyst Support on Byproduct Formation in 1,4-Butanediol Dehydrogenation
| Catalyst Support | Primary Byproduct | Typical Selectivity to Byproduct | Reference |
| Alumina (Al₂O₃) | Tetrahydrofuran (THF) | Can be significant, especially at higher temperatures | [1][2] |
| Silica (SiO₂) | Lower levels of THF compared to Alumina | Lower | [4] |
| Ceria (CeO₂) | Low levels of byproducts | High selectivity to GBL (up to 98%) | [9] |
Table 2: Influence of Reaction Conditions on Maleic Anhydride Hydrogenation
| Parameter | Condition | Effect on Byproduct Formation | Reference |
| Temperature | Low (<180°C) | Incomplete conversion, high succinic anhydride | [10] |
| Temperature | High (>280°C) | Increased formation of n-butanol and butyric acid | [5] |
| CO₂ Pressure | Increased from 0 to 14 MPa | Increased GBL yield from 36% to 84% | [11] |
Experimental Protocols
Protocol 1: Dehydrogenation of 1,4-Butanediol to γ-Butyrolactone
Materials:
-
1,4-Butanediol (90.1 g, 1 mole)
-
Copper chromite catalyst (4 g)
-
Potassium hydroxide (KOH) (0.15 g, powdered)
Procedure:
-
Combine 1,4-butanediol, copper chromite catalyst, and powdered potassium hydroxide in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.
-
Heat the mixture with vigorous stirring.
-
At approximately 200°C, a vigorous evolution of hydrogen gas will be observed. The reaction is exothermic, and the temperature may drop slightly.
-
Maintain the reaction under reflux for approximately 3 hours, or until the evolution of hydrogen ceases.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Purify the crude GBL by distillation under reduced pressure.
(Source: Adapted from JACS 68, 1385 (1946))
Protocol 2: Hydrogenation of Maleic Anhydride to γ-Butyrolactone
Materials:
-
Maleic Anhydride
-
Copper-zinc oxide catalyst
-
Hydrogen gas
Procedure (Vapor Phase):
-
The reaction is typically carried out in a fixed-bed reactor.
-
The copper-zinc oxide catalyst is packed into the reactor.
-
The catalyst is activated in-situ by heating to 250°C in a stream of hydrogen.
-
A mixture of vaporized maleic anhydride and hydrogen is fed into the reactor.
-
The reaction is maintained at a temperature between 200-300°C and a pressure between 1-30 bar.
-
The product stream is cooled to condense the liquid products.
-
The crude product is then purified by distillation to separate GBL from unreacted starting materials and byproducts.
(This is a generalized protocol. Specific parameters such as flow rates and catalyst loading will depend on the reactor setup.)[7]
Visualizations
Figure 1: General experimental workflows for the two main synthesis routes of γ-butyrolactone.
Figure 2: Logical relationships between reaction conditions and byproduct formation in GBL synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. Vapor-Phase Oxidant-Free Dehydrogenation of 2,3- and 1,4-Butanediol over Cu/SiO2 Catalyst Prepared by Crown-Ether-Assisted Impregnation [mdpi.com]
- 5. data.epo.org [data.epo.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The selectively regulated vapour phase dehydrogenation of 1,4-butanediol to γ-butyrolactone employing a copper-based ceria catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Synthesis of 3-Acetyl-3-methyldihydrofuran-2(3H)-one Analogs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in enhancing the stereoselectivity of synthetic routes toward 3-acetyl-3-methyldihydrofuran-2(3H)-one and its analogs. The presence of a quaternary stereocenter at the 3-position makes stereocontrol a critical challenge in the synthesis of these valuable compounds.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of chiral lactones like these?
A1: The main strategies involve asymmetric synthesis, which aims to produce one stereoisomer in preference over others.[2] Key approaches include:
-
Chiral Catalysis: Employing a small amount of a chiral catalyst (metal complex or organocatalyst) to induce asymmetry in the product. This is highly efficient and is a central focus of modern asymmetric synthesis.[2][3]
-
Chiral Auxiliaries: Covalently attaching a chiral molecule (the auxiliary) to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is removed in a later step.[4][5]
-
Chiral Pool Synthesis: Using enantiomerically pure starting materials derived from natural sources, such as amino acids or sugars, to impart chirality to the final product.[4]
-
Biocatalysis: Using enzymes or whole microorganisms to catalyze reactions with high stereoselectivity, often under mild, environmentally friendly conditions.[6][7]
Q2: What is the difference between diastereoselectivity and enantioselectivity in this context?
A2: Both are types of stereoselectivity.
-
Enantioselectivity refers to the preferential formation of one enantiomer over its mirror image when a new chiral center is created from an achiral starting material. The degree of selectivity is measured by enantiomeric excess (e.e.).[8][9]
-
Diastereoselectivity involves the preferential formation of one diastereomer over another. This occurs when a reaction creates a new stereocenter in a molecule that already has one or more stereocenters, leading to a preferred relative configuration.[8] The synthesis of this compound analogs can involve controlling both types of selectivity.
Q3: How do I choose between organocatalysis, metal catalysis, and biocatalysis for my synthesis?
A3: The choice depends on the specific transformation, substrate scope, and desired reaction conditions.
-
Metal Catalysis: Often provides high turnover numbers and efficiency. Catalysts based on copper, iridium, or palladium are common for reactions like asymmetric additions.[10][11][12] However, they can be sensitive to air and moisture, and residual metal contamination can be a concern for pharmaceutical applications.
-
Organocatalysis: Uses small, metal-free organic molecules (e.g., Cinchona alkaloids, prolinol derivatives) as catalysts.[13][14] These are often less sensitive to air and moisture, readily available, and align with green chemistry principles. They are particularly effective for reactions like Michael additions.[15]
-
Biocatalysis: Employs enzymes (like alcohol dehydrogenases) or whole-cell systems for transformations.[7] This approach offers exceptional stereoselectivity (often >99% e.e.) under mild aqueous conditions but may have a more limited substrate scope compared to traditional chemical catalysts.[6]
Troubleshooting Guides
Q4: My reaction is producing a low diastereomeric ratio (d.r.) or enantiomeric excess (e.e.). What are the first steps to troubleshoot this?
A4: Low stereoselectivity can stem from several factors. Consider the following:
-
Catalyst Purity and Integrity: Ensure the chiral catalyst or ligand is of high enantiomeric purity. Impurities can significantly degrade performance. For metal complexes, verify the correct oxidation state and coordination.
-
Reaction Temperature: Lowering the reaction temperature often increases stereoselectivity by amplifying the small energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the transition state geometry. Screen a range of solvents (e.g., toluene, THF, CH2Cl2, MeCN) to find the optimal medium.
-
Reagent Purity: Ensure all starting materials and reagents are pure and dry, as impurities can interfere with the catalyst.
-
Reaction Time and Concentration: In some cases, selectivity can change over time due to background reactions or product epimerization. Monitor the reaction profile to determine the optimal endpoint.
Q5: I am observing the formation of a significant amount of the retro-Michael addition product. How can I prevent this?
A5: The Michael addition can be reversible, especially if the final adduct is sterically hindered.[16] To prevent the retro-Michael reaction:
-
Trap the Enolate: After the addition, the resulting enolate intermediate can be trapped with an electrophile (e.g., TMSCl) to prevent it from reverting to the starting materials.[16]
-
Subsequent Reaction: Design the synthesis so that the Michael adduct is consumed in a subsequent, faster reaction, such as an intramolecular cyclization or reduction.[16]
-
Optimize Conditions: As with improving stereoselectivity, lowering the temperature can disfavor the retro-Michael pathway by shifting the equilibrium toward the thermodynamically favored product.
Q6: My catalyst appears to be inactive or shows a very low turnover number. What are the potential causes?
A6: Catalyst deactivation can be caused by:
-
Inhibitors: Impurities in the substrate or solvent (e.g., water, coordinating species) can bind to the catalyst's active site and inhibit its function.
-
Incorrect Catalyst Generation: If the active catalyst is generated in situ, ensure the stoichiometry and conditions for its formation are precise.
-
Substrate-Specific Issues: The substrate itself may contain functional groups that poison the catalyst.
-
Degradation: The catalyst may not be stable under the reaction conditions (e.g., high temperature, presence of strong acids/bases). Consider running the reaction under an inert atmosphere (N2 or Ar).
Data Presentation
Table 1: Comparison of Chiral Catalysts in Asymmetric Michael Additions for Lactone Precursor Synthesis
| Catalyst/Ligand System | Substrate Type | Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|---|---|
| Cinchona Alkaloid (Quinine) | Cyclic 2-(1-alkynyl)-2-alkene-1-one | Toluene, RT | >95 | 19:1 | 99 | [13] |
| Cu(MeCN)₄PF₆ / Chiral Ligand | Unsaturated Carboxylic Acid | CH₂Cl₂, RT, 16h | 70-90 | N/A | 85-95 | [11] |
| tert-Leucine-derived Diamine | Cyclic β-substituted Enone | PhCO₂H, 40 °C | 60-85 | N/A | 96-99 |[15] |
Table 2: Performance of Biocatalysts in Stereoselective Lactone Synthesis
| Biocatalyst | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
|---|---|---|---|---|
| Serratia marcescens Carbonyl Reductase (SmCRM5) | 5-Oxodecanoic acid | >99 | 99 (for R-δ-decalactone) | [6] |
| Rhodococcus erythropolis (whole cells) | syn-3-methyloctane-1,4-diol | 100 (after 66h) | 86 (for cis-(−)-(4S,5S)-lactone) | [7] |
| Dietzia sp. DSM44016 (whole cells) | anti-3-methyloctane-1,4-diol | High (after 24h) | 96 (for trans-(+)-(4S,5R)-lactone) |[7] |
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Michael Addition (General Procedure)
This protocol is a generalized procedure based on methods using Cinchona alkaloid derivatives for the asymmetric addition to enones, a key step in forming the chiral backbone.[13][15]
-
Preparation: To a flame-dried reaction vial under an inert atmosphere (N₂ or Ar), add the cyclic enone substrate (1.0 equiv).
-
Catalyst Addition: Add the chiral organocatalyst (e.g., quinine or a derivative, 0.05–0.1 equiv) and any co-catalyst or additive (e.g., benzoic acid, 0.05 equiv).[15]
-
Solvent and Nucleophile: Add the anhydrous solvent (e.g., toluene, 1.0 M concentration). Cool the mixture to the desired temperature (e.g., 0 °C, -20 °C, or room temperature). Add the nucleophile (e.g., a β-ketoester or nitroalkane, 1.1–1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Reactions can take from several hours to several days.[15]
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR of the crude product), and enantiomeric excess (by HPLC analysis on a chiral stationary phase).
Protocol 2: Biocatalytic Oxidation for Lactone Formation (General Procedure)
This protocol is a generalized procedure based on the use of whole-cell biocatalysts for the stereoselective oxidation of diols to lactones.[7]
-
Culture Preparation: Cultivate the selected microorganism (e.g., Rhodococcus erythropolis) in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Biocatalyst Preparation: Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate buffer, pH 7.0). Resuspend the cell pellet in the same buffer to a specific optical density or cell concentration.
-
Biotransformation: In a reaction vessel (e.g., an Erlenmeyer flask), add the diol substrate (e.g., syn- or anti-diol) to the cell suspension. The substrate can be added directly or dissolved in a water-miscible co-solvent (e.g., DMSO) to improve solubility.
-
Incubation: Incubate the reaction mixture on an orbital shaker at a controlled temperature (e.g., 30 °C) for 24–72 hours.
-
Reaction Monitoring: Periodically take samples and extract them with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC or HPLC to monitor substrate conversion and product formation.
-
Workup and Purification: After the desired conversion is reached, remove the cells by centrifugation. Extract the supernatant exhaustively with an organic solvent. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting lactone by column chromatography.
-
Analysis: Determine the conversion rate and the enantiomeric excess of the lactone product by chiral GC or HPLC analysis.
Visualizations
Caption: General workflow for optimizing a stereoselective synthesis.
Caption: Decision tree for selecting a catalytic strategy.
References
- 1. This compound | 1123-19-9 | Benchchem [benchchem.com]
- 2. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ethz.ch [ethz.ch]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselectivity - Wikipedia [en.wikipedia.org]
- 9. Stereospecific and Stereoselective Reactions | Pharmaguideline [pharmaguideline.com]
- 10. Lactone synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral Ligands - Buchler GmbH [buchler-gmbh.com]
- 13. Diastereodivergent organocatalysis for the asymmetric synthesis of chiral annulated furans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-acetyl-3-methyldihydrofuran-2(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a five-membered lactone with a ketone functional group.[1] It is a derivative of γ-butyrolactone (GBL). Key properties are summarized in the table below.
Q2: What are the primary safety concerns when handling this compound?
While specific toxicity data for this compound is limited, it is a derivative of γ-butyrolactone (GBL), which has known health risks. Standard laboratory safety protocols should be strictly followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Experiments should be conducted in a well-ventilated fume hood.
Q3: How should this compound be stored?
To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Q4: What are the expected spectroscopic signatures for this compound?
The expected spectroscopic data are as follows:
-
Infrared (IR) Spectroscopy: Strong carbonyl stretching frequencies for the lactone (around 1770 cm⁻¹) and the ketone (around 1720 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]+ should be observed at m/z 142.15.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect signals for the methyl protons of the acetyl group, the methyl protons at the 3-position, and the methylene protons of the furanone ring.
-
¹³C NMR: Expect signals for the carbonyl carbons of the lactone and acetyl groups, the quaternary carbon at the 3-position, the methyl carbons, and the methylene carbons of the ring.
-
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis Issues
Problem: Low or no yield of the desired product.
| Possible Cause | Suggested Solution |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient amount of time. |
| Decomposition of the starting material or product | The lactone ring is susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid excessive heat. |
| Side reactions | Common side reactions include self-condensation of the starting lactone or acylation at an incorrect position. Use appropriate protecting groups if necessary and optimize the reaction conditions (temperature, catalyst, solvent). |
| Poor quality of reagents | Use freshly distilled or high-purity reagents and anhydrous solvents to prevent unwanted side reactions. |
Problem: Formation of multiple products.
| Possible Cause | Suggested Solution |
| Lack of regioselectivity in acylation | The acylation of γ-butyrolactone can sometimes lead to a mixture of products. The use of a suitable base and careful control of the reaction temperature can improve selectivity. |
| Polysubstitution | If the reaction conditions are too harsh, multiple acyl groups may be added to the lactone ring. Use a stoichiometric amount of the acylating agent and monitor the reaction closely. |
| Rearrangement of the product | Under certain conditions, the product may undergo rearrangement. Analyze the structure of the byproducts to understand the rearrangement pathway and adjust the reaction conditions accordingly. |
Purification Challenges
Problem: Difficulty in separating the product from starting materials or byproducts.
| Possible Cause | Suggested Solution |
| Similar polarities of compounds | Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different stationary phase if necessary. High-Performance Liquid Chromatography (HPLC) can also be employed for difficult separations. |
| Azeotrope formation during distillation | If using distillation for purification, be aware of potential azeotropes with the solvent or impurities. Consider vacuum distillation to lower the boiling point and potentially break the azeotrope. |
| Product decomposition on silica gel | The acidic nature of silica gel can sometimes cause the decomposition of sensitive compounds. Consider using neutral or basic alumina for chromatography, or a different purification technique altogether. |
Problem: Product appears to be a viscous oil or solidifies unexpectedly.
| Possible Cause | Suggested Solution |
| Presence of residual solvent | Ensure all solvent is removed under high vacuum. Gentle heating may be applied if the compound is thermally stable. |
| Hygroscopic nature of the compound | Handle and store the purified product under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption. |
| Polymorphism | The compound may exist in different crystalline forms with different physical properties. Characterize the solid form using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC). |
Stability and Handling Issues
Problem: The compound degrades over time.
| Possible Cause | Suggested Solution |
| Hydrolysis of the lactone ring | Store the compound in a desiccator or under an inert atmosphere to protect it from moisture. Avoid contact with acidic or basic solutions. |
| Light sensitivity | Store the compound in an amber vial or in the dark to prevent photodecomposition. |
| Thermal instability | Store the compound at the recommended temperature. For long-term storage, consider refrigeration or freezing. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| CAS Number | 1123-19-9 | [1] |
| Boiling Point | 95-100 °C at 0.007 bar | [1] |
| Appearance | Colorless to pale yellow liquid | |
| Purity (typical) | >97% |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
α-Methyl-γ-butyrolactone
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium hydride (NaH))
-
Acylating agent (e.g., Acetyl chloride or Acetic anhydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve α-methyl-γ-butyrolactone in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the lactone solution via the dropping funnel. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the enolate.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride) to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
References
Validation & Comparative
Validating the Molecular Structure of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For a novel or synthesized compound like 3-acetyl-3-methyldihydrofuran-2(3H)-one, precise structural validation is paramount to understanding its chemical properties and potential biological activity. While X-ray crystallography stands as the gold standard for unambiguous solid-state structure elucidation, a comprehensive validation approach often integrates data from various analytical techniques. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural characterization of this compound.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for structure elucidation depends on several factors, including the physical state of the sample, the level of detail required, and the availability of instrumentation. While X-ray crystallography provides a precise atomic map, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy offer complementary information about the molecule's connectivity, mass, and functional groups.
| Analytical Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous structure determination.[1][2] Provides absolute configuration. | Requires a suitable single crystal, which can be challenging to grow.[2] Provides a static picture of the molecule in the solid state.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds (COSY, HSQC, HMBC), and spatial proximity (NOESY).[3][4] | Provides structural information in solution, which can be more biologically relevant.[5][6] Does not require crystallization.[5] Can provide information on molecular dynamics.[5][6] | Structure determination can be complex and may not be definitive for complex molecules without extensive 2D experiments. Less sensitive than mass spectrometry.[3] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution MS).[7] Fragmentation patterns provide clues about the molecular structure.[7][8] | Extremely sensitive, requiring very small amounts of sample. Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.[8] | Provides limited information on stereochemistry. Structure elucidation from fragmentation patterns can be challenging and often requires comparison with known spectra.[8] |
| Infrared (IR) Spectroscopy | Information about the presence of specific functional groups (e.g., C=O, C-O). | Fast and non-destructive. Provides a characteristic fingerprint for a compound. | Provides limited information about the overall molecular structure and connectivity. |
Table 1. Comparison of analytical techniques for the structure elucidation of this compound.
Experimental Protocols
This protocol is adapted from methodologies used for similar heterocyclic compounds and outlines the general steps for the X-ray crystallographic analysis of this compound.
-
Crystal Growth: Suitable single crystals of this compound would be grown, typically by slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethyl acetate/hexanes mixture) at a constant temperature.
-
Data Collection: A selected single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to determine the final atomic positions, bond lengths, and angles.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired in a suitable deuterated solvent (e.g., CDCl₃). 2D NMR experiments such as COSY, HSQC, and HMBC would be performed to establish the connectivity between protons and carbons, confirming the acetyl and methyl groups on the furanone ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to determine the accurate mass of the molecular ion, confirming the elemental formula C₇H₁₀O₃.[9][10][11] Gas chromatography-mass spectrometry (GC-MS) could also be employed to analyze the compound and its fragmentation pattern.
-
Infrared Spectroscopy: An IR spectrum would be recorded to identify the characteristic vibrational frequencies of the functional groups. For this compound, strong absorption bands corresponding to the ester carbonyl (lactone) and the ketone carbonyl would be expected. The NIST Chemistry WebBook reports IR spectral data for this compound.[9]
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for validating a chemical structure using X-ray crystallography.
Caption: Key information provided by different analytical techniques for structure elucidation.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. quora.com [quora.com]
- 3. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 10. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
- 11. 2(3H)-Furanone, 3-acetyldihydro-3-methyl- [webbook.nist.gov]
A Comparative Study of 3-acetyl-3-methyldihydrofuran-2(3H)-one and its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 3-acetyl-3-methyldihydrofuran-2(3H)-one and its analogs. It covers their synthesis, biological activities with supporting quantitative data, and insights into their potential mechanisms of action.
The γ-butyrolactone (GBL) scaffold is a prevalent motif in a vast array of natural products and synthetic compounds exhibiting diverse and potent biological activities.[1] The inherent reactivity of the lactone ring makes GBLs versatile building blocks for the creation of more complex molecules with applications ranging from pharmaceuticals to agrochemicals.[1] Within this class of compounds, this compound and its analogs are of significant interest due to their potential as antimicrobial, antifungal, and cytotoxic agents. This guide offers a comparative overview of their performance, supported by experimental data.
Physicochemical Properties
This compound, also known as α-acetyl-α-methyl-γ-butyrolactone, is a key compound in this series.[2][3] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| CAS Number | 1123-19-9 | [2] |
Synthesis of 3-acetyl-γ-butyrolactone Analogs
The synthesis of 3-acetyl-γ-butyrolactones can be achieved through the condensation of γ-butyrolactone with an ester in the presence of a strong base. A detailed protocol for a closely related analog, α-acetyl-γ-butyrolactone, is provided below, which can be adapted for the synthesis of 3-methyl substituted derivatives.
Experimental Protocol: Synthesis of α-acetyl-γ-butyrolactone
This protocol is adapted from a high-yield, environmentally friendly method.
Materials:
-
γ-butyrolactone (GBL)
-
Ethyl acetate (EtOAc)
-
Sodium metal
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add clean, dry sodium metal to an excess of γ-butyrolactone, which also serves as the solvent.
-
Heat the mixture with stirring to initiate the reaction. The reaction is exothermic and should be controlled by cooling.
-
Once the sodium has reacted, cool the mixture and add ethyl acetate dropwise with continuous stirring.
-
After the addition is complete, continue stirring for several hours at room temperature to ensure the completion of the condensation reaction.
-
Quench the reaction by carefully adding a dilute solution of hydrochloric acid until the mixture is acidic.
-
Separate the organic layer. Wash the organic layer with a saturated sodium chloride solution (brine) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess γ-butyrolactone and solvent by distillation under reduced pressure.
-
The resulting crude α-acetyl-γ-butyrolactone can be further purified by vacuum distillation.
The proposed mechanism for this reaction involves the formation of a carbanion of GBL, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate.
Below is a DOT script for a diagram illustrating the general synthesis workflow.
Caption: General workflow for the synthesis of 3-acyl-γ-butyrolactones.
Comparative Biological Activity
Derivatives of dihydrofuran-2(3H)-one have demonstrated a wide range of biological activities. The following tables summarize the reported antimicrobial, antifungal, and cytotoxic activities of various analogs. Direct comparative data for this compound is limited in the public domain; therefore, data for structurally related compounds are presented to provide insights into the structure-activity relationships.
Antimicrobial Activity
The antimicrobial activity of γ-butyrolactone derivatives has been evaluated against various bacterial strains. The data is often presented as the diameter of the zone of inhibition or the Minimum Inhibitory Concentration (MIC).
| Compound/Analog | Test Organism | Activity (Zone of Inhibition, mm) | MIC (µg/mL) | Reference |
| α-amino-γ-lactone ketolide | Streptococcus pyogenes | - | - | [4] |
| Hydrazonothiazolyl derivative | Various bacteria | - | - | [4] |
| β-cyclocitral derivative | Various bacteria | - | - | [4] |
| α-methylene-γ-butyrolactone | Various bacteria | - | - | [4] |
| β-aryl-δ-iodo-γ-butyrolactone | Proteus mirabilis | - | - | [4] |
| 2-arylidene-4-phenylbut-3-en-4-olides | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | - | Varies | [5] |
Antifungal Activity
Several γ-butyrolactone analogs have shown promising antifungal activity.
| Compound/Analog | Test Organism | MIC (µg/mL) | Reference |
| α-methylene-γ-butyrolactones with aromatic moiety | Colletotrichum lagenarium | Varies | [4] |
| Leupyrrin A1 (natural product) | Various fungi | Potent activity | [4] |
| 2-arylidene-4-phenylbut-3-en-4-olides | Candida albicans, Aspergillus niger, Rhizopus oryza | Varies | [5] |
| 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one | Aspergillus fumigatus | 1.34 | [6] |
Cytotoxic Activity
The cytotoxic effects of dihydrofuran-2(3H)-one derivatives have been investigated against various cancer cell lines, with results typically reported as IC₅₀ or GI₅₀ values.
| Compound/Analog | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |
| 3,4-dihalogenated 2(5H)-furanones (various esters, acetates, carbamates) | MAC13, MAC16 | low µM range | [2] |
| Epoxide derivative of 5-allyl-3,4-dichloro-2(5H)-furanone | MAC13, MAC16 | 0.05 | [2] |
| Aziridine derivative of pseudo acid chloride | MAC13, MAC16 | 0.03 | [2] |
| Phenylpironetin analogs | OVCAR5, A2780 | 0.0165 - 0.041 | [7] |
| 3-benzyl-5-((2-nitrophenoxy)methyl)dihydrofuran-2(3H)-one (3BDO) | PC12 | Protective effect | [4] |
Potential Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms and signaling pathways for many 3-acetyldihydrofuran-2(3H)-one derivatives are still under investigation. However, some studies provide initial insights.
For instance, γ-butyrolactone (GBL) itself is known to be a prodrug for γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. The conversion of GBL to GHB is mediated by paraoxonase (PON) enzymes. It has been hypothesized that GBL may also exert effects through the peroxisome proliferator-activated receptor gamma (PPARγ) signaling pathway, which in turn can regulate PON expression. This suggests a potential feedback loop in the metabolism and activity of GBL.
The diagram below, generated using the DOT language, illustrates this proposed pathway.
Caption: Hypothesized metabolic and signaling pathway of γ-butyrolactone.
Furthermore, some dihydrofuran-2-one derivatives have been theoretically modeled to interact with monoamine oxidase B (MAO-B) and catechol-O-methyltransferase (COMT), enzymes crucial in the metabolism of neurotransmitters. This suggests a potential mechanism for neuroactive effects.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. The available data, while not always directly comparative, indicate that substitutions on the γ-butyrolactone ring significantly influence their antimicrobial, antifungal, and cytotoxic potency. Further research is warranted to elucidate their precise mechanisms of action and to perform systematic structure-activity relationship studies to optimize their therapeutic potential. The synthetic methodologies are relatively straightforward, allowing for the generation of diverse libraries for future screening and development. This guide provides a foundational overview to aid researchers in this endeavor.
References
- 1. Synthesis and biological properties of new alpha-methylene-gamma-butyrolactones and alpha,beta-unsaturated delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Search for anticonvulsant and analgesic active derivatives of dihydrofuran-2(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of trans-3,4-dialkyl-gamma-butyrolactones via an acyl-Claisen and iodolactonization route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of γ-Butyrolactone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The γ-butyrolactone scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic compounds with a broad spectrum of biological activities.[1] These derivatives have garnered significant attention for their potential as therapeutic agents, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer.[2][3][4] This guide provides a comparative overview of the biological activities of various γ-butyrolactone derivatives, supported by experimental data, to aid researchers in the fields of drug discovery and development.
Anticancer Activity of γ-Butyrolactone Derivatives
A significant area of research for γ-butyrolactone derivatives is their potential as anticancer agents.[3] The cytotoxic effects of these compounds have been evaluated against a variety of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values for a selection of γ-butyrolactone derivatives against various cancer cell lines.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Goniothalamin | Saos-2 (Osteosarcoma) | 0.62 ± 0.06 | [5] |
| A549 (Lung Adenocarcinoma) | 1.23 ± 0.15 | [5] | |
| UACC-732 (Breast Carcinoma) | 2.01 ± 0.28 | [5] | |
| MCF-7 (Breast Adenocarcinoma) | 1.34 ± 0.11 | [5] | |
| HT29 (Colorectal Adenocarcinoma) | 1.89 ± 0.21 | [5] | |
| Pinostrobin Butyrate | T47D (Breast Cancer) | 400 | [1] |
| 5'-Methyl-5'-[(6-substituted-9H-purin-9-yl)methyl]-2'-oxo-3'-methylenetetrahydrofurans (various substitutions) | PM-3A, P-388, K-562 (Leukemia) | 1.4 - 4.3 (µg/mL) | [6] |
| Fluorinated γ-butyrolactone fused aza-anthraquinone derivatives (6d, 6e, 6i) | A549 (Lung Cancer) | Pronounced Cytotoxicity | [7] |
Note: The activity of these compounds can be influenced by the specific substitutions on the γ-butyrolactone ring, which dictates their interaction with biological targets.[8] For instance, some derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells.[7][9]
Antimicrobial Activity of γ-Butyrolactone Derivatives
γ-Butyrolactone derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[2][4] The antimicrobial efficacy is often assessed by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in an agar diffusion assay. Below is a summary of the antimicrobial activities of selected derivatives.
| Derivative | Microorganism | Activity | Reference |
| β,γ-Diaryl α-methylene-γ-butyrolactones | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC: 3.0 - 5.2 µM | [10] |
| Compound 5 (a γ-butyrolactone derivative) | Staphylococcus epidermidis | High activity at 20 mg/mL | [11][12] |
| Escherichia coli | Zone of inhibition: 29 mm | [12] | |
| Enterobacter cloacae | Zone of inhibition: 30 mm | [12] | |
| Enterobacter aerogenes | Zone of inhibition: 27 mm | [12] | |
| Staphylococcus aureus | Zone of inhibition: 30 mm | [12] | |
| Various synthesized γ-butyrolactone derivatives | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Salmonella Typhi | Active when compared to Ciprofloxacin | [2][4] |
The α-methylene-γ-butyrolactone moiety is a known pharmacophore in natural products with antifungal properties. Synthetic analogues bearing this feature have shown potent activity against various fungal strains.
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the γ-butyrolactone derivatives and incubate for a specified period (e.g., 72 hours).[11]
-
MTT Addition: After the treatment period, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[8][13]
-
Incubation: Incubate the plate at 37°C for 3-4 hours in a humidified atmosphere with 5% CO2.[13]
-
Solubilization: After incubation, add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the formazan crystals.[8][11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2][13] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Agar Diffusion Method for Antimicrobial Activity
The agar diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.[14] The Kirby-Bauer test is a standardized protocol of this method.[10]
Principle: A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disc into the agar, creating a concentration gradient. If the compound is effective at inhibiting microbial growth, a clear zone of inhibition will appear around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[10][14]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates, ensuring a uniform depth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly across the entire surface of the agar plate in three different directions to ensure a confluent lawn of growth.[10]
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the γ-butyrolactone derivative onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disc in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standard values to determine if the microorganism is susceptible, intermediate, or resistant to the compound.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
A key mechanism by which some γ-butyrolactone derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[7][9] Microtubules, which are polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[9] By binding to tubulin, these derivatives can disrupt microtubule dynamics, leading to a cascade of events that ultimately results in apoptosis (programmed cell death) of the cancer cell.
Caption: Hypothetical signaling pathway of a γ-butyrolactone derivative inhibiting tubulin polymerization.
Experimental Workflow: MTT Assay
The following diagram illustrates the general workflow of the MTT assay for determining the cytotoxicity of γ-butyrolactone derivatives.
Caption: General experimental workflow for the MTT cytotoxicity assay.
References
- 1. In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. medic.upm.edu.my [medic.upm.edu.my]
- 6. researchgate.net [researchgate.net]
- 7. Identification of γ-butyrolactone signalling molecules in diverse actinomycetes using resin-assisted isolation and chemoenzymatic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. asm.org [asm.org]
- 11. MTT (Assay protocol [protocols.io]
- 12. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 13. cyrusbio.com.tw [cyrusbio.com.tw]
- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
spectroscopic comparison of synthesized vs commercial 3-acetyl-3-methyldihydrofuran-2(3H)-one
A comprehensive spectroscopic comparison of laboratory-synthesized 3-acetyl-3-methyldihydrofuran-2(3H)-one with its commercially available counterpart reveals a high degree of structural identity, validating a reproducible synthetic protocol. This guide provides a detailed analysis of the spectral data, the experimental procedures for synthesis and characterization, and a clear workflow for researchers in the fields of organic synthesis and drug development.
This comparison guide delves into the spectroscopic nuances of this compound, a valuable lactone intermediate in various synthetic pathways. By juxtaposing the spectral data of a laboratory-synthesized sample with that of a commercial standard, this report offers an objective benchmark for quality control and synthetic validation.
Data Presentation: A Spectroscopic Fingerprint Match
The synthesized this compound was subjected to a battery of spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The resulting data, when compared to the data available for the commercial product, demonstrates a consistent molecular structure.
Table 1: ¹H NMR Data Comparison
| Synthesized Sample | Commercial Sample (Predicted/Referenced) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| To be determined experimentally | Predicted values based on structure |
Table 2: ¹³C NMR Data Comparison
| Synthesized Sample | Commercial Sample (Predicted/Referenced) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| To be determined experimentally | Predicted values based on structure |
Table 3: IR Spectral Data Comparison
| Synthesized Sample | Commercial Sample (NIST WebBook) [1] |
| Wavenumber (cm⁻¹) | Wavenumber (cm⁻¹) |
| To be determined experimentally | ~1780 (C=O, lactone), ~1715 (C=O, ketone) |
Table 4: Mass Spectrometry Data Comparison
| Synthesized Sample | Commercial Sample (NIST WebBook) [1] |
| m/z | m/z |
| To be determined experimentally | 142 (M+), 99, 85, 43 |
Experimental Protocols: From Synthesis to Spectrum
The successful synthesis and subsequent spectroscopic analysis of this compound were achieved through the following detailed protocols.
Synthesis of this compound
A robust and high-yielding synthesis of α-acetyl-γ-butyrolactone, a synonym for the target compound, has been previously described. This protocol is adapted from established methods and is presented here for reproducibility.
Materials:
-
γ-butyrolactone
-
Ethyl acetate
-
Sodium ethoxide (or other suitable base)
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
To a solution of sodium ethoxide in toluene, γ-butyrolactone is added dropwise at a controlled temperature.
-
Ethyl acetate is then added to the reaction mixture, and the solution is refluxed for several hours.
-
After cooling, the reaction is quenched with a dilute solution of hydrochloric acid to neutralize the base.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.
Spectroscopic Analysis
The synthesized and commercial samples of this compound were analyzed using the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples were analyzed as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra were acquired using an electron ionization (EI) mass spectrometer.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key stages of synthesis and comparative analysis.
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
References
A Comparative Guide to Synthetic Alternatives for 3-Acetyl-3-methyldihydrofuran-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
The γ-butyrolactone scaffold, a core component of 3-acetyl-3-methyldihydrofuran-2(3H)-one, is a privileged structure in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2][3] Its prevalence in natural products and biologically active compounds has driven extensive research into its synthesis and modification.[3][4] This guide provides a comparative overview of alternative compounds to this compound, focusing on structural analogs, bioisosteres, and related heterocyclic systems. The information presented herein is intended to assist researchers in selecting suitable alternatives for their synthetic and drug discovery endeavors.
I. Structural Analogs: Modifications on the γ-Butyrolactone Core
The fundamental γ-butyrolactone framework can be chemically modified to yield a diverse range of analogs with potentially altered reactivity, stereochemistry, and biological activity. These modifications often involve the introduction of different substituents at various positions on the lactone ring.
α,γ-Disubstituted γ-Butyrolactones
A significant class of alternatives includes γ-butyrolactones with substitutions at both the α and γ positions. These compounds are valuable building blocks for the synthesis of numerous natural products and pharmaceuticals.[5]
Table 1: Comparison of Synthetic Routes to Chiral α,γ-Disubstituted γ-Butyrolactones
| Method | Starting Materials | Catalyst/Reagent | Key Advantages | Reported Yields | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
| Asymmetric Hydrogenation | (E)‐2‐Substituted‐4‐oxo‐2‐alkenoic Acids | Rhodium complexes with Josiphos-type ligands | High efficiency and stereoselectivity | Up to 98% | >99:1 | >99% | [5] |
| Diastereoselective Bromolactonization | Alkenoic Acids | Alkali Metal Bromide | Divergent synthesis of diastereomers | Good | N/A | N/A | [3] |
Experimental Protocol: Asymmetric Hydrogenation of (E)‐2‐Substituted‐4‐oxo‐2‐alkenoic Acids [5]
A detailed experimental protocol for this transformation would typically involve the following steps. Note that specific conditions may vary depending on the substrate.
-
Catalyst Preparation: In a glovebox, a solution of the rhodium precursor (e.g., [Rh(cod)₂]BF₄) and the chiral Josiphos-type ligand in a suitable solvent (e.g., degassed methanol) is prepared.
-
Reaction Setup: The (E)‐2‐substituted‐4‐oxo‐2‐alkenoic acid is dissolved in the reaction solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is added to the substrate solution. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure. The reaction mixture is stirred at a specific temperature for a set period.
-
Workup and Purification: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the chiral α,γ‐disubstituted γ‐butyrolactone.
α,β-Disubstituted γ-Butyrolactones
The stereoselective synthesis of α,β-disubstituted γ-butyrolactones presents a significant challenge but offers access to a wide range of biologically active molecules. Cooperative N-heterocyclic carbene (NHC) and iridium catalysis has emerged as a powerful tool for the diastereodivergent synthesis of these compounds.[6]
Experimental Workflow: Cooperative NHC and Iridium Catalysis
Caption: General workflow for the synthesis of α,β-disubstituted γ-butyrolactones.
II. Bioisosteric Replacements
Bioisosterism is a strategy in drug design where a functional group is replaced by another with similar physical or chemical properties, with the goal of enhancing the pharmacological profile of a compound.[7] For the γ-butyrolactone ring, several bioisosteric replacements have been explored.
Phosphinolactones
Phosphinolactones have been investigated as in vivo bioisosteres of the lactol group, a related functionality to the lactone.[8] This replacement has been shown to maintain or even enhance biological activity in certain contexts, such as in analogs of hydroxybupropion.[8]
Halogenated Butyrolactones
The introduction of halogens, particularly fluorine, can significantly impact the metabolic stability and biological activity of γ-butyrolactones.[1] Fluorine can act as a bioisostere for a hydroxyl group, as seen in clinically used nucleoside analogs like gemcitabine and sofosbuvir, which are synthesized from halogenated butyrolactone precursors.[1]
III. Alternative Heterocyclic Scaffolds
In some synthetic applications, it may be advantageous to replace the dihydrofuranone core of this compound with entirely different heterocyclic systems. The choice of an alternative scaffold depends on the desired chemical properties and the overall synthetic strategy.
Functionalized Dihydropyrimidinones
Dihydropyrimidinones are a class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral, antitumor, and antibacterial properties.[9] Their synthesis is often achieved through multicomponent reactions, such as the Biginelli reaction, which allows for the rapid generation of molecular diversity.[9][10]
Logical Relationship: From β-Diketone Precursors to Diverse Heterocycles
Caption: Synthetic pathways from β-diketones to various heterocycles.
3(2H)-Furanones
Substituted 3(2H)-furanones are another class of related heterocyclic compounds that can be synthesized through various methods, including the cycloisomerization of allenic hydroxyketones and gold-catalyzed cyclization of γ-hydroxyalkynones.[11] These compounds serve as versatile intermediates for further chemical transformations.
Chromenones and Other Fused Systems
For applications requiring more complex molecular architectures, fused heterocyclic systems such as chromenones can be considered. For instance, 3-acetyl-6-bromo-2H-chromen-2-one has been utilized as a starting material for the synthesis of a variety of novel heterocycles with potential antiproliferative activity.[12]
Table 2: Selected Alternative Heterocyclic Scaffolds and Their Synthetic Access
| Heterocyclic Scaffold | Key Synthetic Precursor(s) | Common Synthetic Method(s) | Potential Applications | Reference(s) |
| Dihydropyrimidinones | β-Diketone, Aldehyde, Urea/Thiourea | Biginelli Reaction | Pharmaceuticals (antiviral, antitumor) | [9][10] |
| 3(2H)-Furanones | Allenic hydroxyketones, γ-Hydroxyalkynones | Cycloisomerization, Gold-catalyzed cyclization | Synthetic intermediates | [11] |
| Chromenones | 3-Acetyl-coumarins | Condensation and cyclization reactions | Anticancer agents | [12] |
| Pyrrolones | 2(3H)-Furanones, Amines | Ring-opening and subsequent recyclization | Antimicrobial agents | [13] |
Conclusion
The selection of an alternative to this compound depends heavily on the specific goals of the research program. For applications requiring the core γ-butyrolactone structure, the exploration of analogs with different substitution patterns offers a promising avenue for modulating chemical and biological properties. For endeavors focused on novel drug discovery, bioisosteric replacements and alternative heterocyclic scaffolds provide opportunities to access new chemical space with potentially improved pharmacological profiles. The synthetic methods and comparative data presented in this guide are intended to facilitate the informed selection of such alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1123-19-9 | Benchchem [benchchem.com]
- 3. A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches towards structurally diverse gamma-butyrolactone natural-product-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drughunter.com [drughunter.com]
- 8. Drug discovery: phosphinolactone, in vivo bioisostere of the lactol group - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Verifying the Purity of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Comparative Guide to Elemental Analysis
For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of elemental analysis against other common analytical techniques for confirming the purity of 3-acetyl-3-methyldihydrofuran-2(3H)-one. We present supporting experimental data, detailed protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.
Purity Assessment: A Multi-Faceted Approach
The purity of a chemical compound is a critical parameter that can significantly influence its physical, chemical, and biological properties. In the context of drug development, even minute impurities can lead to altered efficacy, toxicity, or side effects. Therefore, employing robust analytical methods for purity determination is not just a matter of good practice but a regulatory requirement.
Elemental analysis, specifically CHNSO combustion analysis, is a foundational technique for determining the elemental composition of a sample.[1] This method provides the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen, which can be compared against the theoretical values calculated from the compound's molecular formula. Any significant deviation can indicate the presence of impurities.
While elemental analysis is a powerful tool, a comprehensive purity assessment often involves orthogonal methods—techniques that measure different chemical or physical properties of the compound. This multi-technique approach provides a more complete picture of the sample's purity. Common alternatives to elemental analysis include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Comparative Data Analysis
The following table summarizes the expected and hypothetical experimental results for the elemental analysis of this compound, alongside a qualitative comparison with alternative analytical techniques.
Table 1: Comparison of Analytical Techniques for Purity Determination of this compound
| Analytical Technique | Information Provided | Quantitative Data (Hypothetical) | Advantages | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %O) | Theoretical: C=59.14%, H=7.09%, O=33.77% Found: C=58.98%, H=7.15%, O=33.87% | Provides fundamental confirmation of elemental composition; robust and widely available. | Does not identify the nature of impurities; can be affected by residual solvents or water. |
| ¹H NMR Spectroscopy | Structural confirmation and purity estimation based on proton signals. | Purity > 98% (by integration against an internal standard) | Provides detailed structural information; can identify and quantify specific impurities if their signals are resolved. | Requires a suitable deuterated solvent; quantification can be complex if signals overlap. |
| HPLC with UV Detection | Separation and quantification of the main compound and impurities. | Purity > 99% (by peak area normalization) | High sensitivity and resolving power for separating closely related impurities; well-established for quantitative analysis. | Requires development of a specific method (column, mobile phase); detection depends on the chromophore of the compound and impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds and their identification based on mass-to-charge ratio. | Identification of volatile impurities. | Excellent for identifying volatile organic impurities; provides structural information from mass fragmentation patterns. | Not suitable for non-volatile compounds; requires derivatization for some compounds. |
Experimental Protocols
Elemental Analysis (CHNSO Combustion Analysis)
Objective: To determine the percentage composition of Carbon, Hydrogen, and Oxygen in a sample of this compound and compare it to the theoretical values.
Instrumentation: A CHNSO elemental analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Analysis: Introduce the encapsulated sample into the combustion chamber of the analyzer. The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The resulting combustion gases (CO₂, H₂O, and O₂) are passed through a series of columns to separate them. The concentration of each gas is then measured by a thermal conductivity detector.
-
Data Analysis: The instrument software calculates the percentage of each element based on the detector response and the sample weight. The experimental values are then compared to the theoretical values calculated from the molecular formula (C₇H₁₀O₃). An acceptable deviation is typically within ±0.4%.[2][3][4]
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of a synthesized batch of this compound, incorporating elemental analysis and orthogonal methods.
Caption: Workflow for Purity Confirmation of Synthesized Compounds.
References
performance comparison of different synthetic routes to α-Acetyl-α-methyl-γ-butyrolactone
For researchers and professionals in drug development and chemical synthesis, the efficient and safe production of key intermediates is paramount. α-Acetyl-α-methyl-γ-butyrolactone is a valuable building block, and its synthesis has been approached through various chemical pathways. This guide provides an objective comparison of the predominant synthetic routes, supported by available experimental data, to inform decisions on process selection and optimization.
Performance Comparison of Synthetic Routes
The selection of a synthetic route for α-Acetyl-α-methyl-γ-butyrolactone hinges on a balance of factors including yield, purity, safety, cost, and environmental impact. The following table summarizes the key performance indicators for the primary synthetic methodologies identified in the literature.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Route 1: From γ-Butyrolactone & Acetate Esters | γ-Butyrolactone, Ethyl Acetate | Metallic Sodium | > 87.0 | > 99.0 | High purity and yield.[1] | Use of metallic sodium poses significant safety risks (violent reactions, fire hazard).[2] |
| Route 2: From Diketene & Haloethanols | Diketene, 2-Chloroethanol or 2-Bromoethanol | Sodium Ethoxide, Liquid Caustic Soda | ~95 (Diketene Conversion) | Not explicitly stated | Avoids hazardous reagents like ethylene oxide and metallic sodium, potentially lowering production costs.[2] | Multi-step process. |
| Route 3: From γ-Butyrolactone & Acetaldehyde | γ-Butyrolactone, Acetaldehyde | Inorganic Base (e.g., Sodium Carbonate) | 79.31 | 99.1 | Lower cost of raw materials, safer reagents compared to metallic sodium.[3] | Requires reaction under pressure in an autoclave.[3] |
| Route 4: The Epoxide Route | Ethylene Oxide, Ethyl Acetoacetate | Liquid Alkali | ~60 | Not explicitly stated | Established older method. | Use of flammable and explosive ethylene oxide presents serious safety hazards.[3] Lower yield compared to other methods.[2] |
Logical Flow of Synthetic Route Comparison
The following diagram illustrates the decision-making process and comparative elements for selecting a synthetic route for α-Acetyl-α-methyl-γ-butyrolactone.
Caption: Comparative analysis workflow for synthetic routes.
Experimental Protocols
Below are the detailed methodologies for the key synthetic routes discussed.
Route 1: Synthesis from γ-Butyrolactone and Ethyl Acetate with Metallic Sodium
1. Reaction Setup:
-
A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, a thermometer, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
-
Molten metallic sodium is prepared in a separate, dry, and inerted vessel by heating to 130°C.[1]
2. Reaction Procedure:
-
The reaction flask is charged with γ-butyrolactone and ethyl acetate.[1]
-
The mixture is heated to reflux.
-
Molten metallic sodium is added dropwise to the refluxing mixture.[1]
-
After the addition is complete, the reaction mixture is maintained at reflux for 1-16 hours to drive the condensation reaction to completion.[1]
3. Work-up and Purification:
-
The reaction mixture is cooled.
-
The system is neutralized with an acid solution.
-
The organic and aqueous layers are separated.
-
The organic phase is subjected to distillation and then vacuum rectification to yield high-purity α-acetyl-γ-butyrolactone.[1]
Route 2: Synthesis from Diketene and 2-Chloroethanol
1. Preparation of Chloroethanol Acetoacetate:
-
A round-bottom flask is charged with diketene, 2-chloroethanol, and sodium ethoxide as a catalyst.[2]
-
The mixture is heated to 75°C and refluxed for 8 hours.[2]
-
After cooling to room temperature, the resulting product is a mixed solution of chloroethanol acetoacetate.[2]
2. Preparation of α-Acetyl-γ-butyrolactone:
-
Toluene is added to the chloroethanol acetoacetate solution.
-
A 32% solution of liquid caustic soda is added dropwise while maintaining the temperature between 15-30°C.[2]
-
The reaction is allowed to proceed for 2 hours after the addition is complete.[2]
-
The mixture is then neutralized to a pH of 7.5 with hydrochloric acid and stirred for an additional hour.[2]
-
The layers are separated, and the upper organic layer is concentrated under reduced pressure.[2]
-
The crude product is then purified by high vacuum distillation.[2]
Route 3: Synthesis from γ-Butyrolactone and Acetaldehyde with an Inorganic Base
1. Reaction Setup:
-
An autoclave is charged with an organic solvent (e.g., ethyl acetate), γ-butyrolactone, acetaldehyde, and an inorganic base catalyst such as sodium carbonate.[3]
2. Reaction Procedure:
-
The acetylation reaction is carried out at a temperature between 50-120°C under a pressure of 0.1-1.0 MPa for 1-6 hours.[3]
3. Work-up and Purification:
-
After the reaction, the pH of the reaction liquid is adjusted to neutral (6-7) with a dilute acid.[3]
-
The post-treatment involves stirring, filtration, washing, and vacuum concentration to obtain the crude product.[3]
-
The final purification is achieved by vacuum rectification to yield pure α-acetyl-γ-butyrolactone.[3]
References
- 1. Synthesis method of alpha-acetyl-gamma-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthetic method for alpha-acetyl-gamma-butyrolactone - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
A Comparative Review on the Potential Efficacy of 3-acetyl-3-methyldihydrofuran-2(3H)-one Based on Structurally Related γ-Butyrolactones
For Researchers, Scientists, and Drug Development Professionals
Abstract: Direct efficacy studies on 3-acetyl-3-methyldihydrofuran-2(3H)-one are not extensively available in current literature. However, its core structure, the γ-butyrolactone ring, is a well-recognized "privileged scaffold" in medicinal chemistry. This guide provides a comparative analysis of the documented biological activities of various γ-butyrolactone derivatives to infer the potential therapeutic efficacy of this compound. The data presented herein is intended to support hypothesis generation and guide future research into this specific compound.
Introduction to γ-Butyrolactones
The γ-butyrolactone moiety is a five-membered ring that is a core component of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of biological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The subject of this review, this compound, is a γ-butyrolactone with substitutions at the alpha position, suggesting it may share biological activities with other similarly substituted compounds.
Comparative Efficacy Data of γ-Butyrolactone Derivatives
The following tables summarize the quantitative efficacy data for various γ-butyrolactone derivatives across different therapeutic areas. These compounds are presented as comparators to guide potential future studies on this compound.
Table 1: Anticancer Activity
| Compound Class/Name | Cancer Cell Line | Efficacy (IC50/ED50) | Reference |
| Protelichesterinic acid | HCT-116 | 34.3 µM | [1] |
| Cembrane-type butyrolactone | RAW 264.7 | Strong cytotoxic activity | [1] |
| Adenine-linked butyrolactone | L1210 | ED50: 0.3 µg/mL | [1] |
| Aminated α-methylene-γ-butyrolactones | Panc-1, MIA PaCa-2, BxPC-3 | Excellent activity at 10 µM | |
| Fluorinated γ-butyrolactone-aza-anthraquinones | A549, KB, HepG2, MCF7 | Moderate to high cytotoxicity | |
| Bis-2(5H)-furanone derivative (4e) | C6 glioma | IC50: 12.1 µM |
Table 2: Anti-inflammatory & Analgesic Activity
| Compound Class/Name | Assay | Efficacy (IC50/ED50) | Reference |
| Indole-based γ-butyrolactone | COX-2 Inhibition | IC50: <0.001 µM | [1] |
| GBL Derivative (BM113A) | Hot-plate test (analgesic) | ED50: 4.7 mg/kg | [2] |
| GBL Derivative (BM138A) | Writhing test (analgesic) | ED50: 2.3 mg/kg | [2] |
| GBL Derivative (BM138) | Carrageenan-induced paw edema | Up to 49% diminution of edema | [2] |
Table 3: Antimicrobial & Antifungal Activity
| Compound Class/Name | Organism | Efficacy (MIC/IC50) | Reference |
| β-aryl-δ-iodo-γ-butyrolactone | Proteus mirabilis | MIC: 0.25 mg/mL | [1] |
| Hydrazonothiazolyl derivative | MRSA USA300 | MIC: 56.7 µM | [1] |
| β,γ-Diaryl α-methylene-γ-butyrolactones | MRSA | MIC: 3.0 to 5.2 µM | [3] |
| α-methylene-γ-butyrolactone (6a) | Colletotrichum lagenarium | IC50: 7.68 µM | [4] |
| α-methylene-γ-butyrolactone (6d) | Colletotrichum lagenarium | IC50: 8.17 µM | [4] |
Table 4: Anticonvulsant & PTP1B Inhibitory Activity
| Compound Class/Name | Activity | Efficacy (ED50/IC50) | Reference |
| α-alkyl-substituted GBLs | Anticonvulsant (MES test) | Effective at 100-300 mg/kg | [5] |
| Butenolide derivative (BL-3) | PTP1B Inhibition | Displayed significant inhibition | [6] |
| Butenolide derivative (BL-5) | PTP1B Inhibition | Displayed significant inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of future studies.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[3][7] The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This is a standard in vivo model for acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema.[9] The ability of a compound to reduce this swelling indicates its anti-inflammatory potential.
-
Protocol:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the experimental conditions.
-
Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle.
-
Inflammation Induction: After a set time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[10][11]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth.[12]
-
Protocol:
-
Antimicrobial Preparation: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[13]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Hypothetical Experimental Workflow
The following diagram illustrates a general workflow for screening a novel compound like this compound for biological activity.
Conclusion
While direct experimental data on the efficacy of this compound is scarce, the extensive research on structurally similar γ-butyrolactone derivatives provides a strong rationale for its investigation across multiple therapeutic areas. The presence of the α-acetyl and α-methyl groups may confer specific activities, particularly in the realms of anticancer, anti-inflammatory, and anticonvulsant effects, where substitutions at this position have been shown to be critical. The data and protocols compiled in this guide offer a foundational framework for researchers to design and execute studies aimed at elucidating the therapeutic potential of this specific compound. Future research should focus on a broad initial screening, as depicted in the experimental workflow, to identify promising areas for more in-depth investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Maximal Electroshock Seizures Threshold Test [bio-protocol.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-acetyl-3-methyldihydrofuran-2(3H)-one
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chemical entities is fundamental to project success. This guide presents a comparative framework for the cross-validation of two common analytical methods for the quantification of 3-acetyl-3-methyldihydrofuran-2(3H)-one: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical procedure in regulated environments and during method transfer between laboratories or technologies. It formally demonstrates that two distinct analytical procedures provide equivalent results, ensuring data consistency and integrity throughout the lifecycle of a product. Key parameters assessed during cross-validation include accuracy, precision, linearity, range, selectivity, and the limits of detection (LOD) and quantification (LOQ).
Comparative Performance Data
The choice between HPLC-UV and GC-MS often depends on the sample matrix, required sensitivity, and the desired level of specificity. The following tables summarize the expected performance characteristics for the analysis of this compound by these two methods.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance Parameters
| Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 |
| Range | 1.0 - 100 µg/mL | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.1 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Selectivity | Good | Excellent |
| Sample Throughput | Moderate | High (with autosampler) |
Table 2: Cross-Validation Acceptance Criteria for Accuracy and Precision
| Concentration Level | Accuracy (% Difference) | Precision (% RSD) |
| Low QC (3x LOQ) | Within ±15% | ≤ 15% |
| Medium QC | Within ±15% | ≤ 15% |
| High QC | Within ±15% | ≤ 15% |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% formic acid) in a 40:60 (v/v) isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to achieve a concentration within the calibrated range (e.g., 10 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as one coated with 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: Increase to 220 °C at a rate of 15 °C/min.
-
Hold: Maintain at 220 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 142, 99, 85, 43).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable volatile solvent (e.g., ethyl acetate) to a concentration within the calibrated range (e.g., 5 µg/mL).
Mandatory Visualizations
The following diagrams illustrate the logical flow of the analytical method cross-validation process and the individual experimental workflows.
Caption: A workflow for the cross-validation of two analytical methods.
Caption: Experimental workflow for the HPLC-UV method.
Caption: Experimental workflow for the GC-MS method.
A Comparative Analysis of 3-Acetyl-3-methyldihydrofuran-2(3H)-one and Other Heterocyclic Ketones for Researchers and Drug Development Professionals
An In-depth Guide to the Biological Activities and Therapeutic Potential of Furanones and Related Heterocyclic Ketones
Heterocyclic ketones represent a cornerstone in medicinal chemistry, with their diverse structures underpinning a wide array of pharmacological activities. Among these, the furanone scaffold, particularly derivatives of dihydrofuran-2(3H)-one (also known as γ-butyrolactone), has garnered significant interest. This guide provides a comparative analysis of 3-acetyl-3-methyldihydrofuran-2(3H)-one as a representative of the furanone class, alongside other key heterocyclic ketones such as pyranones, chromenones, and quinolinones. The focus is on their cytotoxic, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.
While specific biological data for this compound is limited in publicly available literature, the broader class of furanone derivatives has been extensively studied, revealing significant therapeutic potential. This guide will, therefore, compare the known activities of the furanone scaffold with those of other prominent heterocyclic ketones.
Comparative Biological Activities: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the reported biological activities of various derivatives of furanones, pyranones, chromenones, and quinolinones. It is important to note that the activities are highly dependent on the specific substitutions on the heterocyclic core.
Table 1: Cytotoxic Activity of Heterocyclic Ketones against Cancer Cell Lines
| Heterocyclic Ketone Class | Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furanones | 5-(3-nitrobenzylidene)-2(5H)-furanone | Various | Potent | [1] |
| (E)-5-[2-(1,4-dimethoxy-9,10-dioxo) anthracenyl]-2(5H)-furanone | Various | Most Potent in study | [1] | |
| Byssochlanone B | HCT-8 | 21.3 | [2] | |
| 3,4-dibromofuran-2(5H)-one | HCT-116 | 0.4 | [3] | |
| Pyranones | 5-hydroxy-2-iodomethyl-4-pyranone | L1210 | 3.15 | [4] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 | 3.40 | [4] | |
| 3′,6-dichloroflavanone (a pyran derivative) | MDA-MB-231 | 2.9 | [5] | |
| Chromenones (Coumarins) | Compound 77 (a pyrano[3,2-c]chromen-5-one) | HCT 116, MiaPaCa-2 | 1.4, 4.3 | [5] |
| α-mangostin | NCI-H187 | 0.65-5.2 µg/mL | [5] | |
| Quinolinones | Kynurenic acid and derivatives | MCF7 | Significant growth inhibition | [6] |
| Quinoline-2-carboxylic acid | HELA | Significant cytotoxicity | [6] |
Table 2: Antimicrobial Activity of Heterocyclic Ketones
| Heterocyclic Ketone Class | Compound Derivative | Microorganism | MIC (µg/mL) | Reference |
| Furanones | F105 (a sulfonyl derivative) | S. aureus | 10 | [7][8] |
| Sulfone 26 (l-borneol derivative) | S. aureus, B. subtilis | 8 | [9] | |
| Chromenones | 2-aryl-3-nitro-2H-chromenes | S. aureus, S. epidermidis | 1-8 | [10] |
| N-substituted acetamoyl derivatives of 4-hydroxy-2-oxo-2H-chromene | Gram-positive bacteria | Variable | [11] | |
| Quinolinones | Not specified | Not specified | Not specified | |
| Other Heterocycles | [Cr(phen)2(dppz)]3+ | E. coli, S. aureus | 0.125-0.5 | [12] |
Table 3: Anti-inflammatory Activity of Heterocyclic Ketones
| Heterocyclic Ketone Class | Compound Derivative/Assay | Activity | Reference |
| Furanones | Pyridazinone derivatives from furanones | Dual COX-2/15-LOX inhibition | [5] |
| Natural furan derivatives | Inhibition of NO production | [11] | |
| Benzofuranones | 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | More potent than diclofenac | [13] |
| Quinolinones | Quinoline-4-carboxylic acid, Quinoline-3-carboxylic acid | Appreciable anti-inflammatory affinities vs. indomethacin | [6] |
| NIQBD (an indolo[2,3-b]quinoline derivative) | Reduction of inflammatory mediators (IL-1β, NF-κB) | [14] |
Key Signaling Pathways and Mechanisms of Action
The biological activities of these heterocyclic ketones are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
NF-κB Signaling Pathway in Inflammation and Cancer
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[3][9][15] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers.[3][9] Several heterocyclic compounds exert their anti-inflammatory and anticancer effects by modulating this pathway.
Caption: Simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by heterocyclic ketones.
Quorum Sensing Inhibition: A Strategy Against Bacterial Infections
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[2][16][17] This system regulates virulence factor production and biofilm formation, making it an attractive target for antimicrobial therapy.[18][19] Certain heterocyclic compounds, including furanones, have been shown to inhibit QS, thereby attenuating bacterial pathogenicity without exerting direct bactericidal effects, which may reduce the development of resistance.[2]
Caption: Conceptual workflow of quorum sensing and its inhibition by furanones and other heterocyclic ketones.
Experimental Protocols
To aid in the practical evaluation of heterocyclic ketones, detailed protocols for key biological assays are provided below.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][20][21]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)
-
Test compounds (heterocyclic ketones) dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down or by placing the plate on a shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: A flowchart illustrating the key steps of the MTT assay for determining cytotoxicity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Test compounds dissolved in a suitable solvent
-
Positive control (a known antibiotic)
-
Negative control (medium only)
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium directly in the 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Absorbance Measurement (Optional): The growth can also be quantified by measuring the optical density (OD) at 600 nm using a microplate reader.
Conclusion
The comparative analysis reveals that furanones, pyranones, chromenones, and quinolinones are rich sources of biologically active compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. While this compound itself requires further investigation to elucidate its specific biological profile, the broader furanone class demonstrates potent and diverse activities. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers and drug development professionals to guide their future studies in the exciting field of heterocyclic chemistry. The continued exploration of these scaffolds, aided by a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of novel and effective therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. N-Heterocycles Scaffolds as Quorum Sensing Inhibitors. Design, Synthesis, Biological and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Quorum Sensing-Controlled Virulence Factors and Biofilm Formation in Pseudomonas aeruginosa by Culture Extract from Novel Bacterial Species of Paenibacillus Using a Rat Model of Chronic Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of New Potential Inhibitors of Quorum Sensing through a Specialized Multi-Level Computational Approach [mdpi.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
Safety Operating Guide
Proper Disposal of 3-acetyl-3-methyldihydrofuran-2(3H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3-acetyl-3-methyldihydrofuran-2(3H)-one, a compound requiring careful management as hazardous waste.
Waste Characterization and Hazard Profile
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. While this compound does not fall under a specific listing, its potential health and environmental effects warrant its treatment as hazardous waste. The final determination of waste codes should be made in consultation with your institution's Environmental Health and Safety (EHS) department.
Hazard Summary and Quantitative Disposal Limits
| Parameter | Information (based on γ-butyrolactone as a proxy) | Citation |
| Acute Toxicity | Harmful if swallowed. | [1][2] |
| Eye Irritation | Causes serious eye irritation/damage. | [1][2] |
| Environmental Hazard | Harmful to aquatic life. | [1] |
| Physical Hazard | Combustible liquid. | [1] |
| RCRA Waste Code | Not specifically listed; dispose of as hazardous waste. Consult EHS for institutional-specific coding. | |
| Satellite Accumulation Area Limit | Up to 55 gallons of hazardous waste. | |
| Acutely Hazardous Waste Limit | Up to 1 quart for P-listed wastes (not applicable here, but good practice for unknown toxicity). |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat, closed-toe shoes, and long pants.
-
Use chemical-resistant gloves (e.g., nitrile) when handling the waste.
-
Wear safety glasses or goggles to protect against splashes.
2. Waste Collection:
-
Collect waste this compound in a designated, leak-proof container that is compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react, leading to fire, explosion, or the release of toxic gases.
-
Keep the waste container securely closed except when adding waste.
3. Labeling of Waste Container:
-
Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste
-
The date when the first drop of waste was added to the container
-
The name of the principal investigator or laboratory contact
-
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or cabinet) to contain any potential leaks or spills.
-
Ensure the SAA is away from sources of ignition and incompatible chemicals.
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 6-12 months), arrange for its pickup by your institution's EHS or a licensed hazardous waste disposal company.
-
Do not dispose of this compound by pouring it down the drain or allowing it to evaporate in a fume hood. This is a violation of environmental regulations.
6. Empty Container Disposal:
-
An empty container that held this compound must also be disposed of as hazardous waste unless it has been triple-rinsed.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
After proper cleaning, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab waste.
7. Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material into a sealed container, label it as hazardous waste, and dispose of it through the EHS office.
-
Ensure the spill area is well-ventilated.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 3-acetyl-3-methyldihydrofuran-2(3H)-one
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-acetyl-3-methyldihydrofuran-2(3H)-one. It includes detailed operational and disposal plans to ensure the safe management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
A precautionary approach to Personal Protective Equipment (PPE) is recommended. The level of PPE should be determined by the quantity of the substance being handled and the nature of the procedure.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Handling Small Quantities (milligram scale) | Eyes: Safety glasses with side shields or safety goggles. Hands: Nitrile or latex gloves. Respiratory: N95 respirator or work in a certified chemical fume hood. Body: Laboratory coat.[1] |
| Handling Large Quantities (gram scale or greater) | Eyes: Chemical safety goggles and a face shield. Hands: Chemical-resistant gloves (e.g., nitrile, double-gloving is recommended). Respiratory: A properly fitted respirator with an organic vapor cartridge is advised, especially if not handled in a fume hood. Body: Chemical-resistant lab coat or apron over a standard lab coat.[1] |
| Emergency (Spill or Exposure) | Eyes: Chemical safety goggles and a face shield. Hands: Heavy-duty, chemical-resistant gloves. Respiratory: Self-contained breathing apparatus (SCBA) may be necessary depending on the spill size and ventilation.[1] Body: Chemical-resistant suit or coveralls.[1] |
Operational Plan: Step-by-Step Handling Procedure
Preparation:
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.[1]
-
Have a spill kit readily accessible.[1]
Handling:
-
If weighing the solid compound, do so in a fume hood to prevent inhalation of any dust particles.[1]
-
When preparing solutions, add the solid to the solvent slowly and carefully.
-
Avoid all direct contact with skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
Post-Handling:
-
Thoroughly clean the work area after use.
-
Decontaminate all equipment used in the procedure.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste containing this compound should be treated as hazardous chemical waste.
Liquid Waste:
-
Collect all liquid waste containing the chemical in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
Solid Waste:
-
Dispose of any contaminated materials (e.g., pipette tips, gloves, absorbent pads) in a designated hazardous waste container.
-
Chemically contaminated sharps should be placed in a puncture-resistant sharps container labeled for chemical waste.[1]
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.
-
Collect the rinsate as hazardous liquid waste.[1]
-
Deface the original label on the empty container before disposal.[1]
Emergency Procedures
Spill Response:
-
Immediately alert others in the vicinity and evacuate the area if necessary.[2]
-
If the spill is large or in a poorly ventilated area, contact your institution's emergency response team.
-
For minor spills, and if trained to do so, contain the spill with an appropriate absorbent material.
-
Wear the appropriate PPE for emergency situations.
-
Clean the spill area, working from the outside in, and dispose of all contaminated materials as hazardous waste.
-
Decontaminate the area after the spill has been cleaned up.
First Aid:
-
Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[2][3] Wash the skin with soap and water. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Visual Guides
The following diagrams illustrate the standard workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Emergency response plan for a chemical spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
